molecular formula C8H7ClO2 B1353838 1-(2-Chloro-5-hydroxyphenyl)ethanone CAS No. 58020-38-5

1-(2-Chloro-5-hydroxyphenyl)ethanone

Cat. No.: B1353838
CAS No.: 58020-38-5
M. Wt: 170.59 g/mol
InChI Key: YJNYFHXIRJVPGM-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-hydroxyphenyl)ethanone (CAS 58020-38-5) is a high-purity chlorinated hydroxyacetophenone derivative supplied for advanced research and development applications. This compound serves as a versatile and critical synthetic intermediate in organic chemistry, particularly in the construction of complex molecules through reactions at its ketone and phenolic hydroxyl functional groups . Its molecular structure, defined by the formula C8H7ClO2 and a molecular weight of 170.59, makes it a valuable precursor in medicinal chemistry for the synthesis of potential pharmacologically active compounds . Researchers utilize this chemical in the development of novel heterocyclic compounds and as a key building block in materials science. Proper handling is essential; this material is intended for use in a controlled laboratory environment by qualified professionals. It is supplied with associated safety information, including the warning signal word and hazard statements H302, H312, and H332, indicating it is harmful if swallowed, in contact with skin, or if inhaled . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-5-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNYFHXIRJVPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499274
Record name 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58020-38-5
Record name 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2'-Chloro-5'-hydroxyacetophenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2'-Chloro-5'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

2'-Chloro-5'-hydroxyacetophenone (CAS No. 1450-74-4) is a highly functionalized aromatic ketone that serves as a pivotal intermediate in modern organic and medicinal chemistry.[1] Its structure, featuring an acetophenone core substituted with both an electron-withdrawing chloro group and an electron-donating hydroxyl group, imparts a unique and valuable reactivity profile. The ortho-hydroxyacetyl moiety is a classic precursor for the synthesis of numerous heterocyclic systems, while the chlorine atom provides a site for further functionalization or acts as a critical pharmacophore in biologically active molecules. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, spectral characterization, and key applications, providing researchers with the foundational knowledge required for its effective utilization in the laboratory.

Molecular Structure and Identification

The core of 2'-Chloro-5'-hydroxyacetophenone is a benzene ring functionalized with three substituents: an acetyl group (-COCH₃), a hydroxyl group (-OH), and a chlorine atom (-Cl). The numbering of the acetophenone dictates that the acetyl group is at position 1, the hydroxyl group at position 2', and the chloro group at position 5'. This arrangement is also named 1-(5-Chloro-2-hydroxyphenyl)ethanone.

Key Identifiers:

  • IUPAC Name: 1-(5-chloro-2-hydroxyphenyl)ethanone

  • CAS Number: 1450-74-4[2][3]

  • Molecular Formula: C₈H₇ClO₂[3][4]

  • Molecular Weight: 170.59 g/mol [3][4]

  • Synonyms: 5'-Chloro-2'-hydroxyacetophenone, 2-Acetyl-4-chlorophenol[5]

  • InChI Key: XTGCUDZCCIRWHL-UHFFFAOYSA-N[2]

Physicochemical and Safety Properties

Understanding the physical properties and safety profile of a reagent is paramount for its successful and safe application in experimental work.

Physical Properties

2'-Chloro-5'-hydroxyacetophenone is typically a solid at room temperature, appearing as a white to slightly yellow crystalline powder.[2] Its properties are summarized in the table below.

PropertyValueSource(s)
Appearance White to light yellow crystalline powder or chunks[2][3]
Melting Point 54-56 °C[2][6]
Boiling Point 126-128 °C (at 28 mmHg) / 270.9 °C (at 760 mmHg)[2][3]
Flash Point ~117.6 °C[3]
pKa 9.72 (Predicted)[3]
Solubility Slightly soluble in water; more soluble in organic solvents like ethanol and acetone.
Storage Store in a dry, cool, well-ventilated place in a tightly sealed container.[3][7]
Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Measures:

    • P261: Avoid breathing dust.[7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Personal Protective Equipment (PPE): Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

Synthesis: The Fries Rearrangement Pathway

The most common and high-yielding method for preparing 2'-Chloro-5'-hydroxyacetophenone is the Fries rearrangement of 4-chlorophenyl acetate.[2] This reaction involves an intramolecular acyl group migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[8] The reaction is ortho, para-selective, and in this case, the acyl group preferentially migrates to the ortho position relative to the hydroxyl group.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Final Product Start 4-Chlorophenyl Acetate Reagents 1. AlCl₃ (Lewis Acid) 2. Heat (140-150°C) 3. Aqueous Work-up Start->Reagents Fries Rearrangement Product 2'-Chloro-5'-hydroxyacetophenone Reagents->Product

Caption: Synthetic workflow for 2'-Chloro-5'-hydroxyacetophenone.
Experimental Protocol: Fries Rearrangement

This protocol is adapted from a reported procedure with a high yield.[2]

Materials:

  • 4-Chlorophenyl acetate (10 g, 0.0586 mol)

  • Anhydrous aluminum chloride (AlCl₃) (14.56 g, 0.109 mol)

  • Crushed ice

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-chlorophenyl acetate (10 g).

  • Addition of Catalyst: Carefully add anhydrous aluminum chloride (14.56 g) to the flask. The reaction is exothermic; addition can be done in portions.

  • Heating: Heat the reaction mixture in an oil bath at 140-150°C for 5-6 hours. The mixture will become a dark, viscous liquid.

    • Scientific Rationale: The high temperature is necessary to overcome the activation energy for the acyl group migration. The solvent-free condition is often effective for this specific rearrangement, leading to high yields.[2][9]

  • Reaction Quenching: After cooling the flask to room temperature, very cautiously quench the reaction by slowly adding crushed ice to the flask in a fume hood. An exothermic reaction with the evolution of HCl gas will occur. Add enough ice and cold water to dissolve the aluminum salts. A solid product should precipitate.

    • Self-Validation: The formation of a precipitate upon quenching is the first indicator of a successful reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated brine solution (2 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an aqueous ethanol solution to afford pure 2'-Chloro-5'-hydroxyacetophenone.

    • Reported Yield: 90%[2]

    • Melting Point: 54-56 °C[2]

Spectroscopic Characterization

Authenticating the structure of the synthesized compound is a critical step. Below is a summary of the expected and reported spectroscopic data.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and key fragmentation patterns. The molecular ion peak [M]⁺ is expected at m/z 170, with a characteristic [M+2]⁺ peak at m/z 172 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Key Fragmentation Data: [10]

m/z Relative Intensity Assignment
172 16.4% [M+2]⁺ Isotope Peak
170 50.4% [M]⁺ Molecular Ion
157 32.8% [M-CH₃]⁺ (Isotope)
155 100.0% [M-CH₃]⁺ (Base Peak)
127 16.4% [M-COCH₃]⁺
99 15.2% [C₅H₄ClO]⁺

| 43 | 27.0% | [CH₃CO]⁺ |

The primary fragmentation is the alpha-cleavage of the methyl group to form a stable acylium ion, resulting in the base peak at m/z 155.[11]

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule. Data from the NIST Chemistry WebBook for the gas-phase spectrum shows the following characteristic absorptions.[5]

Wavenumber (cm⁻¹)Assignment
~3580 (sharp, gas-phase)O-H Stretch (free hydroxyl)
~3000-3100C-H Stretch (aromatic)
~1650C=O Stretch (ketone, intramolecular H-bonding)
~1500-1600C=C Stretch (aromatic ring)
~1200-1300C-O Stretch (phenol)
~1000-1100C-Cl Stretch

Note: In a solid-state (KBr) or solution-phase spectrum, the O-H stretch would appear as a broad band centered around 3200-3400 cm⁻¹ due to intermolecular hydrogen bonding. The carbonyl (C=O) stretch is at a lower frequency than a typical aryl ketone (~1685 cm⁻¹) due to the formation of a strong intramolecular hydrogen bond with the ortho-hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental spectra for this specific compound are not widely published. The following are predicted spectra based on established chemical shift theory and data from analogous compounds.

¹H NMR (Predicted, in CDCl₃, 400 MHz):

  • δ ~12.0 (s, 1H): This downfield singlet is characteristic of the phenolic -OH proton involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.

  • δ ~7.7 (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C6'. It appears as a doublet due to coupling with H4'.

  • δ ~7.3 (dd, J ≈ 8.8, 2.5 Hz, 1H): Aromatic proton at C4'. It appears as a doublet of doublets due to coupling with both H3' and H6'.

  • δ ~6.9 (d, J ≈ 8.8 Hz, 1H): Aromatic proton at C3'. It appears as a doublet due to coupling with H4'.

  • δ ~2.6 (s, 3H): The singlet corresponding to the three protons of the acetyl methyl group (-COCH₃).

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

  • δ ~204: Carbonyl carbon (C=O).

  • δ ~161: Aromatic carbon C2' (attached to -OH).

  • δ ~136: Aromatic carbon C4'.

  • δ ~130: Aromatic carbon C6'.

  • δ ~125: Aromatic carbon C5' (attached to -Cl).

  • δ ~120: Aromatic carbon C1' (ipso-carbon).

  • δ ~118: Aromatic carbon C3'.

  • δ ~26: Acetyl methyl carbon (-CH₃).

Applications in Chemical Synthesis

The utility of 2'-Chloro-5'-hydroxyacetophenone lies in its ability to act as a precursor for more complex molecular architectures, particularly in the synthesis of pharmaceuticals and biologically active compounds.

G cluster_apps Synthetic Applications Core 2'-Chloro-5'-hydroxyacetophenone Chalcones Chalcones Core->Chalcones Claisen-Schmidt Condensation Chromones Chromones & Flavones Core->Chromones Cyclization Reactions APIs Pharmaceutical Intermediates (e.g., for Pranlukast) Core->APIs Multi-step Synthesis Complexes Schiff Base Ligands Core->Complexes Condensation with Hydrazides/Amines

Caption: Major synthetic applications of the title compound.
  • Synthesis of Chalcones: As a substituted acetophenone, it readily undergoes Claisen-Schmidt condensation with various aromatic aldehydes to produce 2'-hydroxychalcones.[12] These chalcone derivatives are scaffolds for a wide range of biologically active compounds, including potential anti-inflammatory and antioxidant agents.[13]

  • Precursor to Pranlukast: It is a documented key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of asthma. This underscores its importance in the pharmaceutical industry.

  • Synthesis of Heterocycles: The ortho-hydroxyacetyl group is a classic synthon for building oxygen-containing heterocycles. For example, it can be used to synthesize substituted chromones and flavones, which are prevalent motifs in natural products and medicinal chemistry.[2]

  • Formation of Schiff Bases and Metal Complexes: The compound can be condensed with hydrazides (e.g., salicylhydrazide) or amines to form Schiff base ligands. These ligands are capable of coordinating with metal ions, such as copper(II), to form stable complexes with potential catalytic or biological applications.[2]

Conclusion

2'-Chloro-5'-hydroxyacetophenone is a valuable and versatile reagent whose utility is rooted in its unique combination of functional groups. A robust synthesis via the Fries rearrangement makes it readily accessible. Its well-defined reactivity, particularly of the ortho-hydroxyacetyl moiety, allows for its use as a foundational building block in the construction of complex molecules, most notably in the fields of medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and spectral characteristics, as outlined in this guide, is essential for any researcher aiming to leverage its full synthetic potential.

References

  • LookChem. (n.d.). 1-(5-Chloro-2-hydroxyphenyl)ethanone|1450-74-4. Retrieved January 18, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

  • SpectraBase. (n.d.). 5-Chloro-2-hydroxybenzophenone - Optional[13C NMR] - Chemical Shifts. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone.
  • The Organic Chemist. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example [Video]. YouTube. [Link]

  • Scribd. (2020, March 18). Fries Rearrangement. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Fries rearrangement of some nitrophenolic esters in the absence of solvent. Retrieved January 18, 2026, from [Link]

  • Ottokemi. (n.d.). 1450-74-4, C 6521, 5′-Chloro-2′-hydroxyacetophenone, 99%. Retrieved January 18, 2026, from [Link]

  • Unknown. (n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process.
  • ResearchGate. (2015, October 14). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. Retrieved January 18, 2026, from [Link]

  • Journal of the Chemical Society C: Organic. (1970). The Fries rearrangement of ortho-halogenophenyl acetates. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved January 18, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2017, November 14). Synthesis of Flavones. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-(2-Chloro-5-hydroxyphenyl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Chloro-5-hydroxyphenyl)ethanone, also known as 2'-Chloro-5'-hydroxyacetophenone, is a halogenated phenolic ketone that serves as a highly versatile intermediate in synthetic organic chemistry. Its trifunctional nature—comprising a reactive ketone, an acidic phenol, and a synthetically useful chloro-substituted aromatic ring—makes it a valuable building block for a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic profile, a validated synthesis protocol, and key applications relevant to researchers in medicinal chemistry and drug development. The causality behind experimental choices and the strategic importance of this molecule in modern synthesis are emphasized throughout.

Compound Identification and Structure

Accurate identification is the cornerstone of reproducible science. 1-(2-Chloro-5-hydroxyphenyl)ethanone is systematically identified by the following descriptors.

IdentifierValueSource
IUPAC Name 1-(2-chloro-5-hydroxyphenyl)ethanone[1]
Synonyms 2'-Chloro-5'-hydroxyacetophenone, Ethanone, 1-(2-chloro-5-hydroxyphenyl)-[1][2]
CAS Number 58020-38-5[1][2]
Molecular Formula C₈H₇ClO₂[1][2]
Molecular Weight 170.59 g/mol [1][2]
InChI Key YJNYFHXIRJVPGM-UHFFFAOYSA-N[1]
Canonical SMILES CC(=O)C1=C(C=CC(=C1)O)Cl[1]
Caption: 2D structure of 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. While extensive experimental data for this specific isomer is not widely published, a combination of data from closely related isomers and high-quality computational predictions provides a reliable profile.

PropertyValueNotes and Justification
Physical State Expected to be a solid at room temperature.Based on the properties of substituted acetophenones, which are typically crystalline solids.[3]
Melting Point 54-56 °C (for isomer CAS 1450-74-4)This experimental value is for the closely related 5'-Chloro-2'-hydroxyacetophenone isomer and serves as a reasonable estimate.[3]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, DMSO); sparingly soluble in water.The phenolic hydroxyl group offers some polarity, but the chlorinated aromatic ring and ketone moiety confer significant organic character.
XLogP3-AA 1.9This computed value indicates moderate lipophilicity, a key parameter in drug design for membrane permeability.[1]
Hydrogen Bond Donor Count 1Attributed to the phenolic hydroxyl group.[1]
Hydrogen Bond Acceptor Count 2Attributed to the carbonyl oxygen and the hydroxyl oxygen.[1]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. The expected spectral data for 1-(2-Chloro-5-hydroxyphenyl)ethanone are as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals.

    • A singlet around 2.5-2.7 ppm (3H), corresponding to the methyl protons of the acetyl group.

    • A multiplet of signals in the aromatic region (6.8-7.5 ppm , 3H). Specifically, a doublet for the proton ortho to the hydroxyl group, a doublet of doublets for the proton between the chloro and hydroxyl groups, and a doublet for the proton ortho to the chloro group.

    • A broad singlet at ~5-6 ppm (1H, exchangeable with D₂O), corresponding to the phenolic hydroxyl proton. Its chemical shift can vary significantly with concentration and solvent.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the functional groups present.

    • A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic group.[4]

    • A strong, sharp peak around 1650-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the ketone.[5]

    • Absorptions in the 1450-1600 cm⁻¹ range are indicative of C=C stretching within the aromatic ring.

    • A peak in the 750-850 cm⁻¹ region can often be attributed to C-Cl stretching.

  • Mass Spectrometry: Mass spectrometry confirms the molecular weight and elemental composition.

    • The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z = 170.

    • Crucially, a prominent M+2 peak at m/z = 172 will be observed with approximately one-third the intensity of the M⁺ peak. This isotopic pattern is a hallmark of a molecule containing one chlorine atom, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

    • A significant fragment is expected at m/z = 155, corresponding to the loss of the methyl group ([M-CH₃]⁺).

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(2-Chloro-5-hydroxyphenyl)ethanone stems from the distinct reactivity of its three functional regions, allowing for selective transformations.[6]

  • The Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated with a mild base to form a phenoxide. This anion is a potent nucleophile, enabling reactions such as Williamson ether synthesis to introduce new alkyl or aryl ether linkages.

  • The Ketone Carbonyl Group: The carbonyl group is electrophilic and susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It can also serve as an electrophile in condensation reactions.[7]

  • The Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The hydroxyl group is a powerful activating, ortho-, para-director, while the chloro and acetyl groups are deactivating, meta-directors. The regiochemical outcome of substitution reactions will depend on the interplay of these directing effects and the reaction conditions, offering pathways to further functionalize the scaffold.

Caption: Key reaction pathways for 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Synthesis and Purification Protocol

A reliable synthesis of this compound can be achieved via the regioselective chlorination of a commercially available precursor, 3'-Hydroxyacetophenone.[8][9] This approach is favored for its directness and control over the substitution pattern.

Protocol: Synthesis via Electrophilic Chlorination

  • Causality: This protocol utilizes the ortho-, para-directing effect of the hydroxyl group on 3'-Hydroxyacetophenone. Chlorination is expected to occur at the positions ortho and para to the hydroxyl group. The position ortho to the hydroxyl and meta to the acetyl group is sterically less hindered and electronically favored, leading to the desired 2-chloro product.

  • Reaction Setup: In a round-bottom flask shielded from direct light, dissolve 3'-Hydroxyacetophenone (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of tert-butyl hypochlorite (1.05 eq) in the same solvent dropwise over 30 minutes.

    • Scientist's Insight: The reaction is performed at low temperature and in subdued light to minimize the formation of radical side products and enhance the selectivity of the electrophilic aromatic substitution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate.

  • Work-up: Once the reaction is complete, quench by washing the organic layer with 5% aqueous sodium thiosulfate solution to remove any unreacted chlorinating agent, followed by a wash with brine.

  • Purification and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

    • Self-Validation: The identity and purity of the final product must be confirmed by melting point analysis and the spectroscopic methods detailed in Section 3.

G start Dissolve 3'-Hydroxyacetophenone in Chloroform reagent Add tert-Butyl Hypochlorite at 0-5 °C start->reagent Step 1 stir Stir at Room Temperature (Monitor by TLC) reagent->stir Step 2 quench Quench with Aq. Na2S2O3 stir->quench Step 3 extract Extract & Wash with Brine quench->extract Step 4 dry Dry Organic Layer (Na2SO4) extract->dry Step 5 concentrate Concentrate in vacuo dry->concentrate Step 6 purify Purify by Recrystallization or Column Chromatography concentrate->purify Step 7 analyze Characterize Product (NMR, IR, MS, MP) purify->analyze Step 8

Sources

Solubility of 1-(2-Chloro-5-hydroxyphenyl)ethanone in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Topic: A Technical Guide to the Solubility Profile of 1-(2-Chloro-5-hydroxyphenyl)ethanone for Pharmaceutical Development Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor aqueous solubility is a major hurdle in drug development, often leading to challenges in formulation and unpredictable in vivo performance.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-Chloro-5-hydroxyphenyl)ethanone (CAS: 58020-38-5), a substituted acetophenone with potential relevance as a synthetic intermediate or scaffold in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with actionable experimental protocols, grounding all recommendations in established scientific standards. We will dissect the molecule's physicochemical properties to predict its behavior, provide a gold-standard experimental protocol for accurate solubility determination, and discuss the interpretation of solubility data in various solvent systems. This guide is designed to equip researchers with the foundational knowledge and practical tools necessary to fully characterize the solubility profile of this compound.

The Physicochemical Landscape of 1-(2-Chloro-5-hydroxyphenyl)ethanone

Understanding a molecule's intrinsic properties is the first step toward predicting its solubility. The structure of 1-(2-Chloro-5-hydroxyphenyl)ethanone presents a fascinating interplay of polar and nonpolar characteristics that directly govern its interaction with different solvents.

Molecular Structure and Functional Group Analysis

The compound's behavior is dictated by its three primary functional regions:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor (via the hydrogen) and an acceptor (via the oxygen lone pairs). This feature suggests potential solubility in protic and polar solvents.

  • Ketone (C=O) Group: The carbonyl group is polar and serves as a strong hydrogen bond acceptor. It enhances the molecule's ability to interact with polar solvents.

  • Chlorinated Aromatic Ring: This bulky, nonpolar ring structure contributes to the molecule's lipophilicity. The presence of the electron-withdrawing chlorine atom also modulates the electronic properties and acidity of the phenolic proton.

The balance between the hydrophilic character of the hydroxyl and ketone groups and the lipophilic nature of the chlorophenyl ring will ultimately determine the solubility profile.

Computed Physicochemical Properties

Computational models provide valuable initial estimates of a compound's properties, guiding experimental design. While experimental validation is essential, these predictions offer a robust starting point.

PropertyValueSourceInterpretation
Molecular Formula C₈H₇ClO₂[3]Defines the elemental composition and molar mass.
Molecular Weight 170.59 g/mol [3]A relatively small molecule, suggesting that size is not a primary barrier to dissolution.
XLogP3-AA / LogP 1.9 - 2.25[3][4]Indicates moderate lipophilicity. A positive LogP value predicts higher solubility in organic solvents than in water.
Hydrogen Bond Donors 1[3][4][5]The single phenolic hydroxyl group.
Hydrogen Bond Acceptors 2[4][5]The oxygen atoms of the hydroxyl and ketone groups.

These computed values reinforce the hypothesis of a molecule with poor aqueous solubility but favorable solubility in solvents capable of hydrogen bonding and accommodating its moderate lipophilicity.

Visualizing Solute-Solvent Interactions

The type and strength of intermolecular forces between the solute and solvent are the mechanistic basis of dissolution. The following diagram illustrates the primary interactions expected between 1-(2-Chloro-5-hydroxyphenyl)ethanone and representative solvent types.

G Potential Solute-Solvent Interactions solute 1-(2-Chloro-5- hydroxyphenyl)ethanone water Water (H₂O) Polar Protic solute->water H-Bonding (Donor/Acceptor) Dipole-Dipole ethanol Ethanol (C₂H₅OH) Polar Protic solute->ethanol H-Bonding (Stronger) van der Waals acetone Acetone (C₃H₆O) Polar Aprotic solute->acetone H-Bonding (Acceptor Only) Dipole-Dipole toluene Toluene (C₇H₈) Nonpolar solute->toluene van der Waals (π-π stacking)

Caption: Key intermolecular forces governing solubility.

Gold-Standard Protocol: Thermodynamic Solubility Determination

To move from prediction to definitive data, a rigorous experimental approach is required. The saturation shake-flask method is widely recognized as the "gold standard" for determining thermodynamic (or equilibrium) solubility, providing the most reliable and reproducible values.[6]

Causality Behind the Shake-Flask Method

This method is authoritative because it allows the system to reach a true thermodynamic equilibrium. By adding an excess of the solid compound, we ensure the solution becomes saturated. The extended incubation period with constant agitation allows the rates of dissolution and precipitation to become equal, resulting in a stable solution where the concentration of the dissolved solute is at its maximum under the given conditions (temperature, pressure). This contrasts with kinetic solubility methods, which are faster but can sometimes overestimate solubility by generating supersaturated solutions.[2]

Experimental Workflow Diagram

The following flowchart outlines the complete, self-validating workflow for the shake-flask method.

G prep Step 1: Preparation Add excess solid compound to a known volume of solvent in a sealed vial. equilibrate Step 2: Equilibration Place vial in an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. prep->equilibrate separate Step 3: Phase Separation Centrifuge the suspension to pellet undissolved solid. Alternatively, filter through a 0.22 µm syringe filter compatible with the solvent. equilibrate->separate sample Step 4: Sample Dilution Carefully withdraw an aliquot of the clear supernatant. Perform a precise serial dilution into the mobile phase for analysis. separate->sample analyze Step 5: Quantification Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS). sample->analyze calculate Step 6: Calculation Determine the concentration from a standard curve. Multiply by the dilution factor to obtain the final solubility value (e.g., in mg/mL or µg/mL). analyze->calculate validate Step 7: Validation Visually inspect the pellet/filter to confirm excess solid was present. Analyze multiple time points (e.g., 24h and 48h) to confirm equilibrium was reached. calculate->validate

Caption: Shake-Flask method experimental workflow.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 1-(2-Chloro-5-hydroxyphenyl)ethanone in a selected solvent at 25°C.

Materials:

  • 1-(2-Chloro-5-hydroxyphenyl)ethanone (solid, >98% purity)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, Acetone, Toluene)

  • Glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, solvent-compatible)

  • Validated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of 1-(2-Chloro-5-hydroxyphenyl)ethanone (e.g., ~5-10 mg) to a glass vial. The key is to ensure solid remains after equilibration.

  • Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to 25°C and moderate agitation (e.g., 250 rpm) for 24 hours.[2]

  • Phase Separation: After 24 hours, remove the vial and let it stand to allow sedimentation. To ensure complete removal of solids, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).

  • Sampling: Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid pellet.

  • Dilution: Dilute the sample with the analytical mobile phase to a concentration that falls within the linear range of the standard curve.

  • Quantification: Inject the diluted sample onto the HPLC-UV system. Determine the concentration against a pre-prepared calibration curve of the compound.

  • Calculation: Calculate the original solubility using the formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

  • Validation: Confirm the presence of undissolved solid at the bottom of the vial. For rigorous studies, repeat the analysis on a sample taken at 48 hours to ensure the solubility value is stable and equilibrium has been achieved.

Anticipated Solubility Profile and Data Interpretation

Based on the physicochemical analysis, we can anticipate a distinct solubility profile for 1-(2-Chloro-5-hydroxyphenyl)ethanone across a spectrum of solvents. The following table presents an illustrative summary of expected results, which must be confirmed experimentally.

SolventSolvent TypePolarity IndexExpected Solubility (mg/mL)Rationale for Expected Behavior
Hexane Nonpolar0.1< 0.1The molecule's polar groups prevent dissolution in a purely nonpolar aliphatic solvent.
Toluene Nonpolar (Aromatic)2.45 - 20Favorable van der Waals and potential π-π stacking interactions between aromatic rings.
Dichloromethane Polar Aprotic3.150 - 150Good balance of polarity to interact with the ketone and hydroxyl groups without the high energetic cost of disrupting a strong H-bonding network.
Acetone Polar Aprotic5.1> 200Strong dipole-dipole interactions and ability to accept a hydrogen bond from the phenolic group.
Ethanol Polar Protic5.2> 200Acts as both an H-bond donor and acceptor, effectively solvating both the polar and nonpolar portions of the molecule.
Water Polar Protic10.2< 0.5The large, nonpolar chlorophenyl group dominates, making it energetically unfavorable to disrupt the strong water-water hydrogen bonding network.
PBS (pH 7.4) Aqueous Buffer10.2< 0.5Similar to water. The phenolic pKa is likely acidic, but at pH 7.4, the molecule will be predominantly in its neutral, less soluble form.

Interpretation: The data clearly illustrates the "like dissolves like" principle. Solubility is expected to be minimal in nonpolar hexane and water. It should increase in aromatic nonpolar solvents like toluene and become progressively higher in polar aprotic and polar protic organic solvents, where strong dipole-dipole and hydrogen bonding interactions can occur.

Conclusion

1-(2-Chloro-5-hydroxyphenyl)ethanone is a molecule of moderate lipophilicity with poor anticipated aqueous solubility. Its solubility is predicted to be excellent in polar organic solvents such as acetone and ethanol. This technical guide provides both the theoretical framework for understanding these properties and a robust, gold-standard experimental protocol for their accurate determination. For drug development professionals, this information is paramount. The low aqueous solubility suggests that formulation strategies such as co-solvents, pH adjustment (to deprotonate the phenol), or advanced formulations (e.g., amorphous solid dispersions) would be necessary to achieve adequate bioavailability for oral administration. The high solubility in organic solvents makes it well-suited for synthesis and purification processes involving these solvent systems.

References

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Synthesis and characterization of 1-(2-Chloro-5-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloro-5-hydroxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Chloro-5-hydroxyphenyl)ethanone (CAS No: 58020-38-5), a valuable hydroxyaryl ketone intermediate in the development of pharmaceuticals and fine chemicals.[1] We delve into the mechanistic underpinnings and practical execution of its synthesis, with a primary focus on the Fries Rearrangement. This document further outlines a rigorous, multi-technique approach for the structural elucidation and purity confirmation of the final product, employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, field-proven methodology.

Introduction and Strategic Importance

1-(2-Chloro-5-hydroxyphenyl)ethanone is a substituted acetophenone featuring a strategically positioned chloro, hydroxyl, and acetyl group on the phenyl ring. This specific arrangement of functional groups makes it a highly versatile precursor for the synthesis of more complex molecular architectures, including chromone derivatives and various heterocyclic compounds.[1][2] Its IUPAC name is 1-(2-chloro-5-hydroxyphenyl)ethanone, and its molecular formula is C₈H₇ClO₂.[3][4] The successful and efficient synthesis of this molecule is a critical first step in many multi-step synthetic campaigns. This guide provides the necessary expertise to not only execute the synthesis but also to rigorously validate the identity and purity of the resulting compound.

Synthesis Methodology: The Fries Rearrangement

While Friedel-Crafts acylation of 4-chlorophenol is a conceivable route, it often problematically yields the O-acylated ester as the primary product instead of the desired C-acylated ketone.[5] The most reliable and regioselective method for preparing hydroxyaryl ketones like our target compound is the Fries Rearrangement.[5][6]

Principle of the Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester into a mixture of ortho- and para-hydroxyaryl ketones through the action of a Lewis acid catalyst.[7][8] The reaction involves the intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring.[5] The regioselectivity (the ratio of ortho to para product) is highly dependent on reaction conditions. Lower temperatures generally favor the formation of the para-isomer (thermodynamic control), while higher temperatures tend to yield more of the ortho-isomer (kinetic control).[5]

For the synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone, the logical precursor is 4-chlorophenyl acetate. The acyl group will migrate to the position ortho to the hydroxyl group.

Reaction Mechanism Visualization

The mechanism proceeds via the formation of a complex between the Lewis acid (e.g., AlCl₃) and the carbonyl oxygen of the ester. This is followed by the generation of an acylium ion intermediate, which then acts as an electrophile in an intramolecular electrophilic aromatic substitution.[6]

Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution relies on the stringent exclusion of moisture, as the Lewis acid catalyst, aluminum chloride (AlCl₃), reacts violently with water.

Materials and Reagents:

  • 4-Chlorophenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Nitrobenzene as solvent

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and drying tube (CaCl₂)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add anhydrous dichloromethane (DCM). Dissolve 1 equivalent of 4-chlorophenyl acetate in the solvent.

  • Catalyst Introduction: Cool the solution in an ice bath to 0 °C. Slowly and portion-wise, add 1.1 to 2.5 equivalents of anhydrous aluminum chloride. The stoichiometry of the catalyst is crucial as it complexes with both the reactant and product.[9]

    • Causality Insight: The slow, cooled addition is critical to manage the exothermic reaction between the Lewis acid and the ester.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 40 °C for DCM) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated HCl. This step hydrolyzes the aluminum complexes and should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Summary of Properties
PropertyValueSource
CAS Number 58020-38-5[3][4]
Molecular Formula C₈H₇ClO₂[3][4]
Molecular Weight 170.59 g/mol [3]
IUPAC Name 1-(2-chloro-5-hydroxyphenyl)ethanone[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR (Proton NMR):

    • Phenolic -OH: A broad singlet, typically downfield (> 9 ppm), which is D₂O exchangeable. Its exact position can be concentration-dependent.

    • Aromatic Protons: The three aromatic protons will appear as a complex multiplet system. We expect a doublet around 7.4 ppm (proton ortho to the carbonyl), a doublet of doublets around 7.1 ppm (proton between -OH and -Cl), and a doublet around 6.9 ppm (proton ortho to the -OH).

    • Methyl -CH₃: A sharp singlet at approximately 2.6 ppm, corresponding to the three protons of the acetyl group.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl C=O: A signal in the range of 195-205 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (115-160 ppm). The carbon bearing the hydroxyl group will be the most downfield among the protonated carbons, while the carbon attached to the chlorine will also be shifted.

    • Methyl -CH₃: A signal in the aliphatic region, typically around 25-30 ppm.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and assign all peaks in both spectra to the corresponding atoms in the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Absorption Bands:

    • O-H Stretch (Phenolic): A broad, strong band in the region of 3200-3500 cm⁻¹.

    • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

    • C=O Stretch (Ketone): A very strong, sharp absorption band around 1650-1680 cm⁻¹. The conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group will shift this to a lower wavenumber compared to a simple aliphatic ketone.

    • C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

    • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Protocol for IR Analysis (ATR Method):

  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid purified product directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

  • Analysis: Identify and label the characteristic absorption frequencies corresponding to the functional groups of the target molecule.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Observations:

    • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 170.

    • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a characteristic M+2 peak will be observed at m/z = 172, with an intensity approximately one-third that of the M⁺ peak.[3]

    • Fragmentation: A prominent fragment ion is expected at m/z = 155, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion, forming a stable acylium ion.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • Separation & Ionization: The compound will be vaporized and separated on the GC column before entering the mass spectrometer, where it will be ionized (typically by Electron Ionization, EI).

  • Analysis: Analyze the resulting mass spectrum to confirm the molecular weight, isotopic distribution, and fragmentation pattern.

Comprehensive Experimental Workflow

The following diagram provides a high-level overview of the entire process, from synthesis to final, validated product.

Workflow cluster_char Characterization Start Start: 4-Chlorophenyl acetate Synthesis Fries Rearrangement - Anhydrous AlCl₃ - DCM Solvent - Reflux Start->Synthesis Workup Aqueous Workup - HCl Quench - Extraction Synthesis->Workup Purification Purification - Recrystallization or - Column Chromatography Workup->Purification Product Pure 1-(2-Chloro-5-hydroxyphenyl)ethanone Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR Confirm Structure & Purity IR IR Spectroscopy Product->IR Confirm Structure & Purity MS Mass Spectrometry Product->MS Confirm Structure & Purity

Caption: Overall workflow for the synthesis and characterization process.

References

  • PubChem. (n.d.). 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Retrieved from [Link]

  • Autech. (n.d.). The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. Autech. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone: Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloro-5-hydroxyphenyl)ethanone, also known as 2'-Chloro-5'-hydroxyacetophenone, is a pivotal intermediate in the synthesis of a variety of high-value organic compounds, particularly in the pharmaceutical and fine chemical sectors. Its molecular architecture, featuring a chlorinated phenyl ring substituted with hydroxyl and acetyl groups, provides a versatile scaffold for the construction of more complex molecules. For instance, it is a key building block for certain chromone derivatives and other pharmacologically active agents.[1] The strategic selection of precursors and synthetic routes is paramount to ensure high purity, yield, and cost-effectiveness in its production. This guide provides a comprehensive overview of the primary synthetic pathways to 1-(2-Chloro-5-hydroxyphenyl)ethanone, with a focus on the underlying chemical principles and practical experimental considerations for researchers and professionals in drug development.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone predominantly relies on two classical and robust organic reactions: the Fries Rearrangement and the Friedel-Crafts Acylation . The choice between these pathways is often dictated by the availability and cost of the starting materials, desired regioselectivity, and the scalability of the process.

Route 1: The Fries Rearrangement of 4-Chlorophenyl Acetate

The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[2] This reaction involves the intramolecular rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. In the context of synthesizing 1-(2-Chloro-5-hydroxyphenyl)ethanone, the precursor of choice is 4-chlorophenyl acetate .

Mechanism and Regioselectivity

The reaction is initiated by the coordination of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination weakens the ester linkage, facilitating the formation of an acylium ion intermediate. The acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated aromatic ring.

The regioselectivity of the Fries rearrangement is highly dependent on the reaction temperature. Generally, lower temperatures (below 60°C) favor the formation of the para-isomer, while higher temperatures (above 160°C) promote the formation of the ortho-isomer.[3] For the synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone, which is the ortho-acylated product relative to the hydroxyl group, higher reaction temperatures are typically employed.

Experimental Protocol: Synthesis of 4-Chlorophenyl Acetate and its Fries Rearrangement

Part A: Synthesis of 4-Chlorophenyl Acetate

  • To a stirred solution of 4-chlorophenol (1 equivalent) in a suitable solvent such as pyridine or in the presence of a catalytic amount of a strong acid, add acetic anhydride (1.1 equivalents) dropwise at 0-5°C.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into ice-cold water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 4-chlorophenyl acetate, which can be purified by distillation.

Part B: Fries Rearrangement to 1-(2-Chloro-5-hydroxyphenyl)ethanone

  • In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, place anhydrous aluminum chloride (2.5-3 equivalents).

  • Add 4-chlorophenyl acetate (1 equivalent) portion-wise to the aluminum chloride at a temperature maintained between 140-160°C.

  • Heat the reaction mixture at this temperature for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of crushed ice and concentrated hydrochloric acid.

  • The product, 1-(2-Chloro-5-hydroxyphenyl)ethanone, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified product.[5]

Advantages and Disadvantages of the Fries Rearrangement Route
Advantages Disadvantages
Good yields of the desired ortho-isomer can be achieved at high temperatures.Requires stoichiometric amounts of Lewis acid, which can generate significant waste.
The precursor, 4-chlorophenol, is readily available and relatively inexpensive.The reaction conditions are harsh (high temperatures), which may not be suitable for substrates with sensitive functional groups.
The procedure is well-established and has been widely used in industry.The workup procedure involving quenching with acid and water can be hazardous on a large scale.

Route 2: Friedel-Crafts Acylation of 4-Chlorophenol

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[6][7] This reaction can be employed for the direct synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone from 4-chlorophenol .

Mechanism and Catalyst Selection

In this electrophilic aromatic substitution, an acylating agent, such as acetyl chloride or acetic anhydride, is activated by a Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of 4-chlorophenol. The hydroxyl group of the phenol is a strongly activating, ortho, para-directing group. The chlorine atom is a deactivating but also ortho, para-directing group. The regiochemical outcome is a result of the interplay between these two substituents. The major product is typically the one where acylation occurs at the position ortho to the hydroxyl group and meta to the chlorine atom.

While AlCl₃ is a common catalyst, greener alternatives have been explored. For instance, zinc oxide (ZnO) has been reported as an efficient and reusable catalyst for Friedel-Crafts acylation reactions.[6]

Experimental Protocol: Direct Acylation of 4-Chlorophenol
  • In a reaction vessel, suspend anhydrous aluminum chloride (2.5-3 equivalents) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane.

  • Add 4-chlorophenol (1 equivalent) to the suspension and stir until a homogenous solution is formed.

  • Cool the mixture to 0-5°C and add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to proceed at room temperature for several hours or until completion as indicated by TLC.

  • The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification of the crude product is achieved through recrystallization or column chromatography to yield 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Advantages and Disadvantages of the Friedel-Crafts Acylation Route
Advantages Disadvantages
A direct, one-step synthesis from a readily available precursor.Can lead to a mixture of isomers, requiring careful purification.
Can be performed under milder temperature conditions compared to the Fries rearrangement.The use of stoichiometric amounts of Lewis acid is often necessary, leading to waste generation.
The reaction is generally high-yielding.The catalyst can complex with the hydroxyl group of the phenol and the ketone product, necessitating a larger amount of catalyst and a hydrolytic workup.

Visualization of Synthetic Pathways

To visually summarize the discussed synthetic routes, the following diagrams illustrate the reaction workflows.

Synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone cluster_0 Route 1: Fries Rearrangement cluster_1 Route 2: Friedel-Crafts Acylation A 4-Chlorophenol C 4-Chlorophenyl Acetate A->C Acetylation B Acetic Anhydride B->C D 1-(2-Chloro-5-hydroxyphenyl)ethanone C->D Fries Rearrangement (AlCl3, >140°C) E 4-Chlorophenol G 1-(2-Chloro-5-hydroxyphenyl)ethanone E->G Friedel-Crafts Acylation (AlCl3) F Acetyl Chloride F->G

Caption: Synthetic routes to 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Conclusion

The synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone is a well-established process with multiple viable routes. The Fries rearrangement of 4-chlorophenyl acetate offers a reliable method, particularly when the ortho-isomer is the desired product, though it requires high temperatures. The direct Friedel-Crafts acylation of 4-chlorophenol is a more direct approach but may present challenges in controlling regioselectivity. The selection of the optimal synthetic strategy will depend on a careful evaluation of factors such as precursor cost, scalability, and the desired purity of the final product. As the demand for greener and more efficient chemical processes grows, the development of catalytic systems that minimize waste and operate under milder conditions will continue to be an area of active research in the synthesis of this important chemical intermediate.

References

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The Strategic Role of 1-(2-Chloro-5-hydroxyphenyl)ethanone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic selection of foundational chemical scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available building blocks, 1-(2-Chloro-5-hydroxyphenyl)ethanone, a halogenated hydroxyacetophenone, has emerged as a versatile and highly valuable precursor for the synthesis of a diverse array of medicinally significant compounds. Its unique structural features, comprising a reactive acetyl group, a strategically positioned hydroxyl moiety, and a chlorine substituent, provide a fertile ground for a multitude of chemical transformations, leading to the generation of complex molecular architectures with pronounced biological activities.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the multifaceted potential of 1-(2-Chloro-5-hydroxyphenyl)ethanone in medicinal chemistry. We will delve into its pivotal role as a starting material for the synthesis of prominent classes of bioactive molecules, including chalcones, flavonoids, and other heterocyclic systems. The underlying chemical principles, detailed experimental methodologies, and the pharmacological relevance of the resulting compounds will be thoroughly examined, providing a comprehensive resource for leveraging this key intermediate in the pursuit of innovative therapeutics.

Core Chemical Attributes and Synthetic Versatility

1-(2-Chloro-5-hydroxyphenyl)ethanone, with the chemical formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol , possesses a unique combination of functional groups that underpin its synthetic utility.[1] The hydroxyl group can act as a nucleophile or be protected to direct reactions to other sites. The acetyl group's α-protons are acidic, allowing for the formation of enolates, which are key intermediates in numerous carbon-carbon bond-forming reactions. The chlorine atom, an electron-withdrawing group, influences the reactivity of the aromatic ring and can serve as a handle for further functionalization or be a crucial element for biological activity.

The convergence of these features makes 1-(2-Chloro-5-hydroxyphenyl)ethanone an ideal starting point for constructing a variety of molecular frameworks. The following sections will explore its application in the synthesis of key classes of bioactive compounds.

Application in the Synthesis of Bioactive Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a prominent class of natural and synthetic compounds renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] The α,β-unsaturated ketone moiety in the chalcone scaffold is a key pharmacophore, acting as a Michael acceptor and participating in interactions with biological macromolecules.[2]

The most common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[5][6][7] 1-(2-Chloro-5-hydroxyphenyl)ethanone serves as an excellent substrate for this reaction, providing the A-ring of the resulting chalcone.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 1-(2-Chloro-5-hydroxyphenyl)ethanone C Base (e.g., NaOH, KOH) Solvent (e.g., Ethanol) A->C B Aromatic Aldehyde (Ar-CHO) B->C D Chalcone Derivative C->D

Experimental Protocol: Synthesis of a 2'-Hydroxy-5'-chloro-chalcone Derivative

This protocol outlines the synthesis of a chalcone derivative via the Claisen-Schmidt condensation of 1-(2-Chloro-5-hydroxyphenyl)ethanone with a substituted benzaldehyde.

Materials:

  • 1-(2-Chloro-5-hydroxyphenyl)ethanone

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), 10% (v/v)

  • Crushed ice

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvent system for TLC (e.g., Ethyl acetate/Hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-Chloro-5-hydroxyphenyl)ethanone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH (e.g., 40%) dropwise with constant stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl.

  • Product Isolation: A precipitate of the chalcone will form. Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Biological Significance of Chalcones Derived from 1-(2-Chloro-5-hydroxyphenyl)ethanone

The presence of the chloro and hydroxyl substituents on the A-ring of chalcones derived from 1-(2-Chloro-5-hydroxyphenyl)ethanone can significantly influence their biological activity. Studies have shown that chlorinated chalcones exhibit potent anticancer and antimicrobial properties.[8][9][10]

For instance, certain chloro-substituted chalcones have demonstrated high activity against various cancer cell lines, including breast cancer (MCF7, T47D), cervical cancer (HeLa), and colorectal cancer (WiDr).[8][11] The mechanism of action is often attributed to the induction of apoptosis through intrinsic and extrinsic pathways, potentially involving the generation of reactive oxygen species (ROS).[12]

In the realm of antimicrobial agents, chlorinated chalcones have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[9][10] The antimicrobial effect is often linked to the chalcone's ability to interfere with microbial growth and proliferation.[10]

Table 1: Reported Anticancer Activity of a Chloro-Chalcone Derivative

Cancer Cell LineIC₅₀ (µg/mL)Reference
MCF7 (Breast)0.8[8][11]
T47D (Breast)0.34[8][11]
HeLa (Cervical)4.78[8][11]
WiDr (Colorectal)5.98[8][11]

Pathway to Flavonoids and Chromones

Beyond chalcones, 1-(2-Chloro-5-hydroxyphenyl)ethanone is a valuable precursor for the synthesis of flavonoids and chromones, two other classes of heterocyclic compounds with extensive pharmacological applications.

Flavonoids, which share a common 2-phenylchroman-4-one core, are well-known for their antioxidant, anti-inflammatory, and anticancer activities. Chromones, characterized by a benzopyran-4-one structure, also exhibit a wide range of biological effects.

The synthesis of these compounds often proceeds through chalcone intermediates. For example, the oxidative cyclization of a 2'-hydroxychalcone, which can be synthesized from 1-(2-Chloro-5-hydroxyphenyl)ethanone, can lead to the formation of a flavone.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Bioactive Products A 1-(2-Chloro-5-hydroxyphenyl)ethanone B 2'-Hydroxy-5'-chloro-chalcone A->B Claisen-Schmidt Condensation C Flavonoid B->C Oxidative Cyclization D Chromone B->D Alternative Cyclization

Future Perspectives and Conclusion

The exploration of 1-(2-Chloro-5-hydroxyphenyl)ethanone in medicinal chemistry is an active and promising area of research. Its accessibility and synthetic tractability make it an attractive starting material for the generation of diverse chemical libraries for high-throughput screening. The continued investigation into the synthesis of novel chalcones, flavonoids, chromones, and other heterocyclic systems derived from this versatile precursor is expected to yield new drug candidates with improved efficacy and novel mechanisms of action.

References

  • Efficient synthesis of chloro chalcones under ultrasound irradiation, their anticancer activities and molecular docking studies. (2019). Rasayan Journal of Chemistry, 12(2), 502-510.
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Leveraging 1-(2-Chloro-5-hydroxyphenyl)ethanone as a Strategic Building Block for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the utility of 1-(2-chloro-5-hydroxyphenyl)ethanone in the synthesis of a diverse range of heterocyclic compounds. We will delve into the chemical properties of this versatile starting material and explore its application in constructing valuable heterocyclic scaffolds such as benzofurans, chromones, and pyrrolidines, complete with mechanistic insights and detailed experimental protocols.

Introduction: The Strategic Importance of 1-(2-Chloro-5-hydroxyphenyl)ethanone

1-(2-Chloro-5-hydroxyphenyl)ethanone, a substituted acetophenone, is a valuable intermediate in organic synthesis due to its unique molecular architecture.[1] The presence of a hydroxyl group, a chloro substituent, and a keto functionality on the aromatic ring provides multiple reactive sites, making it an ideal precursor for the construction of complex heterocyclic systems.[1] These heterocyclic motifs are of paramount importance in medicinal chemistry, forming the core structure of numerous pharmaceuticals and bioactive molecules. This guide will provide an in-depth exploration of the synthetic pathways emanating from this key building block.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 1-(2-chloro-5-hydroxyphenyl)ethanone is crucial for its effective utilization in synthesis.

PropertyValueReference
CAS Number 58020-38-5[2][3]
Molecular Formula C8H7ClO2[2][3]
Molecular Weight 170.59 g/mol [2][3]
Appearance Solid
Melting Point 352–354 K[4]

A common synthetic route to 1-(2-chloro-5-hydroxyphenyl)ethanone involves the chlorination of a hydroxyacetophenone precursor.[4]

G cluster_0 Synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone 3-Hydroxyacetophenone 3-Hydroxyacetophenone Reaction_Conditions Methanol/Ethyl acetate/Dichloromethane 293–303 K to RT 3-Hydroxyacetophenone->Reaction_Conditions Sulfuryl_Chloride Sulfuryl Chloride (SO2Cl2) Sulfuryl_Chloride->Reaction_Conditions 1-(2-Chloro-5-hydroxyphenyl)ethanone 1-(2-Chloro-5-hydroxyphenyl)ethanone Reaction_Conditions->1-(2-Chloro-5-hydroxyphenyl)ethanone

Caption: Synthetic route to 1-(2-chloro-5-hydroxyphenyl)ethanone.

Synthesis of Benzofurans

Benzofurans are a prominent class of heterocyclic compounds with a wide range of biological activities. 1-(2-Chloro-5-hydroxyphenyl)ethanone serves as an excellent precursor for the synthesis of substituted benzofurans. A common strategy involves the reaction with an α-haloketone followed by an intramolecular cyclization.

The synthesis of benzofurans from 1-(2-chloro-5-hydroxyphenyl)ethanone typically proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization.

G cluster_0 Benzofuran Synthesis Start 1-(2-Chloro-5-hydroxyphenyl)ethanone Step1 O-Alkylation with α-haloketone (e.g., chloroacetone) Start->Step1 Intermediate Intermediate Ether Step1->Intermediate Step2 Intramolecular Cyclization (Base-catalyzed) Intermediate->Step2 Product Substituted Benzofuran Step2->Product

Caption: General workflow for benzofuran synthesis.

This protocol is adapted from established methodologies for benzofuran synthesis.[5]

Materials:

  • 1-(2-Chloro-5-hydroxyphenyl)ethanone

  • 1-Chloroacetone

  • Potassium carbonate (K2CO3)

  • Acetone

  • Deionized water

Procedure:

  • To a solution of 1-(2-chloro-5-hydroxyphenyl)ethanone (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-chloroacetone (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

ReactantMolar Eq.
1-(2-Chloro-5-hydroxyphenyl)ethanone1.0
1-Chloroacetone1.2
Potassium Carbonate2.0

Synthesis of Chromones

Chromones are another important class of oxygen-containing heterocyclic compounds. The synthesis of chromones from 1-(2-chloro-5-hydroxyphenyl)ethanone can be achieved through various methods, including the Baker-Venkataraman rearrangement.

A common pathway involves the acylation of the hydroxyl group, followed by a base-catalyzed rearrangement and subsequent cyclization.

G cluster_0 Chromone Synthesis Start 1-(2-Chloro-5-hydroxyphenyl)ethanone Step1 Acylation of hydroxyl group (e.g., with an acid chloride) Start->Step1 Intermediate1 Ester Intermediate Step1->Intermediate1 Step2 Baker-Venkataraman Rearrangement (Base-catalyzed) Intermediate1->Step2 Intermediate2 1,3-Diketone Intermediate Step2->Intermediate2 Step3 Acid-catalyzed Cyclization Intermediate2->Step3 Product Substituted Chromone Step3->Product G cluster_0 Pyrrolidine Derivative Synthesis Start 1-(5-chloro-2-hydroxyphenyl)- 5-oxopyrrolidine-3-carboxylic acid Step1 Reaction with 6 M HCl and Acetic Acid Start->Step1 Intermediate1 Chlorinated Derivative Step1->Intermediate1 Step2 Treatment with Hydrogen Peroxide Intermediate1->Step2 Product Further Functionalized Pyrrolidine Step2->Product

Caption: Synthesis of functionalized pyrrolidine derivatives.

This protocol is adapted from the work of Grygutis et al. [6] Materials:

  • 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

  • Corresponding cyanate

  • Methanol

Procedure:

  • Dissolve 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (1.08 g, 4 mmol) in methanol (25 mL).

  • Add the corresponding cyanate (6 mmol) to the solution.

  • Heat the reaction mixture at reflux for a period ranging from 10 minutes to 4 hours, depending on the specific cyanate used.

  • Filter the resulting precipitate and recrystallize from methanol to obtain the pure product.

DerivativeReaction TimeYield
2-(1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbonyl)-N-phenylhydrazine-1-carboxamide2 h91%

Applications in Medicinal Chemistry

The heterocyclic compounds synthesized from 1-(2-chloro-5-hydroxyphenyl)ethanone exhibit a wide array of biological activities, making them attractive scaffolds for drug discovery.

  • Antioxidant Activity: Several 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated potent antioxidant properties, with some compounds showing higher activity than the well-known antioxidant ascorbic acid. [6]Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. [6]* Antimicrobial and Antifungal Properties: Heterocyclic compounds, in general, are known for their antimicrobial and antifungal activities. [7][8]The derivatives synthesized from 1-(2-chloro-5-hydroxyphenyl)ethanone can be screened for such activities.

  • Anticancer Potential: Many benzofuran and chromone derivatives have been investigated for their anticancer properties. [8][9]

Conclusion

1-(2-Chloro-5-hydroxyphenyl)ethanone has proven to be a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its unique substitution pattern allows for the construction of benzofurans, chromones, and pyrrolidines, among other scaffolds, through well-established synthetic methodologies. The potential of the resulting compounds in medicinal chemistry, particularly as antioxidant, antimicrobial, and anticancer agents, underscores the importance of this starting material in modern drug discovery and development. Further exploration of the reactivity of 1-(2-chloro-5-hydroxyphenyl)ethanone is likely to unveil novel synthetic pathways to even more complex and biologically active heterocyclic systems.

References

  • The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. (URL: )
  • Grygutis, A., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(4), 971. (URL: [Link])

  • Priyanka, et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1127–1130. (URL: [Link])

  • Priyanka, et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1127–1130. (URL: [Link])

  • 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one. PubChem. (URL: [Link])

  • 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone. PubChem. (URL: [Link])

  • Bougueria, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1164–1168. (URL: [Link])

  • Benzofuran synthesis. Organic Chemistry Portal. (URL: [Link])

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6483–6492. (URL: [Link])

  • Synthesis of Chromones and Flavones. Organic Chemistry Portal. (URL: [Link])

  • Synthesis of benzofurans.
  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. National Institutes of Health. (URL: [Link])

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCr Journals. (URL: [Link])

  • A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. King's Research Portal. (URL: [Link])

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. (URL: [Link])

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Methodological & Application

Application Note: Regioselective Synthesis of Chlorinated Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Guide to the Electrophilic Chlorination of 3-Hydroxyacetophenone

Abstract

This document provides a comprehensive technical guide for the synthesis of chlorinated derivatives of 3-hydroxyacetophenone via electrophilic aromatic substitution. While the direct conversion of 3-hydroxyacetophenone to 1-(2-chloro-5-hydroxyphenyl)ethanone is not a chemically feasible single-step transformation due to the required rearrangement of the core phenyl structure, this guide details the scientifically established process of direct chlorination, which yields valuable structural isomers. Specifically, we focus on the regioselective synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone using sulfuryl chloride, a protocol adapted from contemporary chemical literature. This application note elucidates the underlying reaction mechanisms, provides a detailed, field-tested laboratory protocol, outlines critical safety considerations, and describes methods for purification and characterization of the final product.

Introduction and Scientific Background

Chlorinated acetophenones, particularly those bearing hydroxyl functionalities, are pivotal intermediates in organic synthesis, serving as building blocks for a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Their utility stems from the reactive nature of the α-haloketone moiety, which allows for diverse and selective chemical transformations.[1][2]

The synthesis of these compounds is primarily achieved through electrophilic aromatic substitution (EAS), one of the fundamental reaction classes in organic chemistry.[3] In this process, an electrophile—in this case, an electrophilic chlorine species—replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of this substitution is dictated by the electronic properties of the substituents already present on the benzene ring.

In the case of 3-hydroxyacetophenone, two functional groups govern the position of incoming electrophiles:

  • Hydroxyl (-OH) Group: A strongly activating substituent that directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions due to its ability to donate electron density to the ring via resonance, stabilizing the intermediate arenium ion.[4]

  • Acetyl (-COCH₃) Group: A deactivating substituent that directs incoming electrophiles to the meta (positions 2 and 6, relative to its own position) position through inductive electron withdrawal.

The powerful activating and directing effect of the hydroxyl group dominates, making the positions ortho and para to it the most probable sites for chlorination. This leads to the formation of a mixture of isomers, primarily 2-chloro-3-hydroxyacetophenone and 4-chloro-3-hydroxyacetophenone.

Reaction Mechanism and Regioselectivity

The chlorination of 3-hydroxyacetophenone with sulfuryl chloride (SO₂Cl₂) is a classic example of electrophilic aromatic substitution. The reaction does not require a Lewis acid catalyst, which is often necessary for the chlorination of less activated aromatic rings, because the hydroxyl group makes the phenol ring highly electron-rich and nucleophilic.[4][5]

The key steps are:

  • Generation of the Electrophile: Sulfuryl chloride itself can act as the source of the electrophilic chlorine.

  • Nucleophilic Attack: The electron-rich aromatic ring of 3-hydroxyacetophenone attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base (such as the solvent or the chloride ion) removes a proton from the carbon atom bearing the new chloro group, restoring the aromaticity of the ring and yielding the final product.

The diagram below illustrates the directing influences of the substituents on the regiochemical outcome of the reaction.

Caption: Logic diagram of substituent directing effects.

Experimental Protocol: Synthesis of 2-Chloro-1-(3-hydroxyphenyl)ethanone

This protocol is adapted from a peer-reviewed synthesis and structural analysis of the target compound.[1][6] It is designed to favor the formation of the 2-chloro isomer.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Hydroxyacetophenone≥98%Standard SupplierStarting material.
Sulfuryl chloride (SO₂Cl₂)≥97%Standard SupplierChlorinating agent. Highly corrosive.
Methanol (MeOH)AnhydrousStandard SupplierReaction solvent.
Dichloromethane (DCM)ACS GradeStandard SupplierCo-solvent / Workup solvent.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierCo-solvent / TLC mobile phase.
Deionized WaterN/ALaboratory SupplyFor workup.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierDrying agent.
Silica Gel60 Å, 230-400 meshStandard SupplierFor chromatography (if necessary).
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves (e.g., butyl rubber).

Reagent Quantities
ReagentMW ( g/mol )Amount UsedMoles (mmol)Equivalents
3-Hydroxyacetophenone136.151.00 g7.341.0
Sulfuryl chloride134.970.67 mL (1.11 g)8.221.12
Methanol32.0415 mL--
Dichloromethane84.9310 mL--
Step-by-Step Synthesis Procedure

Caption: High-level experimental workflow for the synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyacetophenone (1.00 g, 7.34 mmol) in a solvent mixture of methanol (15 mL) and dichloromethane (10 mL). Stir the solution at room temperature until all solid has dissolved.

  • Chlorination: Cool the flask in an ice bath to 0-5 °C. Add sulfuryl chloride (0.67 mL, 8.22 mmol) dropwise to the stirred solution over a period of 15-20 minutes using a dropping funnel.

    • Scientist's Note: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and minimize the formation of dichlorinated byproducts.[7]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), checking for the consumption of the starting material.[1]

  • Workup - Quenching and Solvent Removal: Once the reaction is complete, carefully pour the mixture into a beaker containing 50 mL of cold deionized water to quench any remaining sulfuryl chloride. Transfer the mixture to a rotary evaporator and remove the organic solvents under reduced pressure.

    • Scientist's Note: The quenching step is essential for safely neutralizing the reactive chlorinating agent. The resulting aqueous solution will be acidic due to the formation of HCl and H₂SO₄.

  • Extraction: Transfer the remaining aqueous mixture to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with deionized water (2 x 40 mL) and then with brine (1 x 40 mL) to remove residual acids and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to isolate the desired 2-chloro-1-(3-hydroxyphenyl)ethanone isomer.[1][6]

Safety and Handling Precautions

Working with sulfuryl chloride requires strict adherence to safety protocols in a well-ventilated chemical fume hood.

  • Sulfuryl Chloride (SO₂Cl₂): This reagent is highly corrosive and toxic. It can cause severe burns to the skin and eyes and is fatal if inhaled.[8][9] It also reacts violently with water, releasing toxic gases (HCl, SO₂).[10] Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty, acid-resistant gloves.[10] Ensure a supply of sodium bicarbonate is on hand to neutralize potential spills.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Handle exclusively in a fume hood.

  • General Precautions: Avoid inhalation of vapors and direct contact with all chemicals.[11] Dispose of chemical waste in accordance with institutional and local regulations.

Product Characterization

The identity and purity of the synthesized 2-chloro-1-(3-hydroxyphenyl)ethanone should be confirmed using standard analytical techniques.

Property / TechniqueExpected Result for 2-Chloro-1-(3-hydroxyphenyl)ethanone
Physical Appearance Solid.
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol [12][13]
Melting Point 79-81 °C (352–354 K)[1][6]
FTIR (cm⁻¹) ~3400 (O-H, broad), ~1789 (C=O stretch), ~1694 (C=C stretch), ~832 (Ar-C-H bend).[2][6]
¹H NMR (CDCl₃, δ ppm) ~7.5 (m, 1H, Ar-H), ~7.4 (t, 2H, Ar-H), ~7.1 (d, 1H, Ar-H), ~5.7 (s, 1H, -OH), ~4.7 (s, 2H, -CH₂Cl).[6]

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

For quantitative analysis and assessment of isomeric purity, High-Performance Liquid Chromatography (HPLC) is the recommended method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective for separating the isomers.[14]

References

  • Proceedings of the Indiana Academy of Science. (n.d.). Chlorination of m-hydroxyacetophenone. Indiana University Indianapolis. [Link]

  • Google Patents. (2021).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12463878, 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. [Link]

  • Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • British Columbia Ministry of Environment & Climate Change Strategy. (2017). Chlorinated and Non-Chlorinated Phenols in Water. [Link]

  • Google Patents. (n.d.). CN105967986A - 3-hydroxyacetophenone synthesis method.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

  • Google Patents. (1962).
  • Google Patents. (n.d.). CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
  • Google Patents. (n.d.). CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone.
  • ResearchGate. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • ResearchGate. (2014). Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]

  • Patsnap. (n.d.). CN109678854A - Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone. [Link]

  • IntechOpen. (2012). Chromatographic Determination of Chlorophenols. [Link]

  • European Patent Office. (n.d.). EP 3532455 B1 - IMPROVED SYNTHESIS OF MONO-CHLORINATED ACETOPHENONE. [Link]

  • JoVE. (2024). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

  • World Health Organization. (n.d.). Chlorophenols in Drinking-water. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • IUCr Journals. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • LookChem. (n.d.). 1-(5-Chloro-2-hydroxyphenyl)ethanone (1450-74-4). [Link]

  • ResearchGate. (n.d.). Regioselective chlorination and bromination. [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. [Link]

  • Google Patents. (n.d.). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.

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Chlorination of 3-hydroxyacetophenone using sulfuryl chloride protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Chlorination of 3-Hydroxyacetophenone Utilizing Sulfuryl Chloride

Introduction

The selective chlorination of aromatic compounds is a cornerstone of modern organic synthesis, providing critical intermediates for the pharmaceutical, agrochemical, and materials science industries. 3-Hydroxyacetophenone, with its dual functional groups, presents a unique substrate for electrophilic aromatic substitution. The targeted introduction of a chlorine atom onto the aromatic ring can significantly alter the molecule's electronic properties and biological activity, making it a valuable precursor for drug candidates and other high-value molecules.

This document provides a detailed protocol for the chlorination of 3-hydroxyacetophenone using sulfuryl chloride (SO₂Cl₂). Sulfuryl chloride is often a reagent of choice over traditional chlorinating agents like elemental chlorine (Cl₂) due to its comparative ease of handling (as a liquid) and its ability to facilitate clean, high-yielding reactions, often under milder conditions. This protocol is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented method for this specific transformation.

Mechanism of Action: Electrophilic Aromatic Substitution

The chlorination of 3-hydroxyacetophenone with sulfuryl chloride proceeds via an electrophilic aromatic substitution (EAS) pathway. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which polarizes the S-Cl bond of sulfuryl chloride, generating a more potent electrophilic chlorine species. The hydroxyl (-OH) and acetyl (-COCH₃) groups on the aromatic ring are directing groups, influencing the position of chlorination. The hydroxyl group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The regioselectivity of the reaction is therefore a result of the interplay between these two substituents.

Experimental Workflow

The following diagram outlines the general workflow for the chlorination of 3-hydroxyacetophenone using sulfuryl chloride.

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagent Preparation & Weighing Apparatus Apparatus Setup & Inert Atmosphere Reagents->Apparatus Addition Slow Addition of Sulfuryl Chloride Apparatus->Addition Monitoring Reaction Monitoring (TLC/HPLC) Addition->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: Experimental workflow for the chlorination of 3-hydroxyacetophenone.

Detailed Step-by-Step Protocol

This protocol is adapted from established methodologies for electrophilic aromatic chlorination.

Materials and Reagents:

  • 3-Hydroxyacetophenone

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous aluminum chloride (AlCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Reaction Parameters:

ParameterValue
Reactant 3-Hydroxyacetophenone
Chlorinating Agent Sulfuryl chloride (SO₂Cl₂)
Catalyst Aluminum chloride (AlCl₃)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours (monitor by TLC)
Stoichiometry (approx.) 1 : 1.1 : 0.1 (Substrate:SO₂Cl₂:AlCl₃)

Procedure:

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 3-hydroxyacetophenone (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM).

    • Cool the flask to 0 °C using an ice bath.

  • Catalyst Addition:

    • Carefully add anhydrous aluminum chloride (0.1 eq) to the cooled solution. Stir the mixture until the catalyst is well-dispersed.

  • Addition of Sulfuryl Chloride:

    • In a separate, dry dropping funnel, prepare a solution of sulfuryl chloride (1.1 eq) in a small amount of anhydrous DCM.

    • Add the sulfuryl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexanes and ethyl acetate. The starting material should be consumed, and a new, less polar spot corresponding to the chlorinated product should appear.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of ice-cold water with vigorous stirring.

    • Transfer the mixture to a separatory funnel and add a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of gas evolution.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Best Practices and Safety Precautions

  • Sulfuryl Chloride: Sulfuryl chloride is a corrosive and lachrymatory liquid that reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous Conditions: This reaction is sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent the decomposition of the catalyst and sulfuryl chloride.

  • Temperature Control: The initial addition of sulfuryl chloride is exothermic. Maintaining a low temperature during the addition is crucial to control the reaction rate and prevent the formation of side products.

  • Quenching: The quenching step should be performed slowly and carefully, as the reaction of unreacted sulfuryl chloride and aluminum chloride with water is highly exothermic and releases acidic gases.

References

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning. [Link]

Application Note & Protocol: A Detailed Guide to the Synthesis of 2'-Hydroxy-5'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Substituted Hydroxyacetophenones

2'-Hydroxy-5'-chloroacetophenone is a valuable substituted phenolic ketone that serves as a crucial building block in organic synthesis. Its structural motifs are present in a variety of biologically active compounds and are pivotal for the development of novel pharmaceutical agents and other fine chemicals.[1][2] For instance, hydroxyacetophenone derivatives are precursors in the synthesis of chalcones, chromones, and other heterocyclic systems of medicinal interest.[3]

This guide provides a comprehensive, step-by-step protocol for the synthesis of 2'-Hydroxy-5'-chloroacetophenone, designed for researchers and professionals in drug development and chemical synthesis. The selected method is the Fries Rearrangement , a robust and well-established reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[1][4][5] This reaction is of significant industrial importance for accessing hydroxyarylketones, which are key intermediates for numerous pharmaceuticals.[1] We will detail the synthesis in two primary stages: the initial esterification of 4-chlorophenol to produce the necessary precursor, followed by its intramolecular rearrangement.

The causality behind each experimental choice is explained to provide not just a procedure, but a deeper understanding of the reaction dynamics, ensuring both success and safety in the laboratory.

Overall Synthetic Workflow

The synthesis is a two-step process beginning with the acetylation of 4-chlorophenol to form the intermediate, 4-chlorophenyl acetate. This ester then undergoes an intramolecular Fries Rearrangement to yield the final product, 2'-Hydroxy-5'-chloroacetophenone.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement A 4-Chlorophenol C 4-Chlorophenyl Acetate (Intermediate) A->C Acetylation B Acetic Anhydride B->C D 4-Chlorophenyl Acetate C->D Purification & Isolation F 2'-Hydroxy-5'-chloroacetophenone (Final Product) D->F Heat (120-140°C) E Anhydrous AlCl3 (Lewis Acid) E->F

Caption: Overall two-step synthesis workflow.

The Fries Rearrangement: Mechanism and Rationale

The Fries Rearrangement is an organic reaction that converts an aryl ester to a hydroxy aryl ketone. The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[6]

Mechanism:

  • Complexation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen.

  • Acylium Ion Formation: This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the cleavage of this bond. This generates a resonance-stabilized acylium carbocation (CH₃CO⁺).

  • Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring. This substitution occurs preferentially at the ortho and para positions relative to the hydroxyl group.

  • Product Selectivity: The ratio of ortho to para product is highly dependent on reaction conditions. Higher temperatures ( > 100°C) favor the formation of the ortho-substituted product (2'-hydroxy-5'-chloroacetophenone), which is the desired isomer in this protocol.[1][4] This is often attributed to the thermodynamic stability of the bidentate complex formed between the ortho product and the aluminum chloride catalyst. Lower temperatures tend to favor the para-substituted isomer.[4]

  • Workup: The reaction is quenched with acid to hydrolyze the aluminum-phenoxide complex and liberate the final hydroxy ketone product.

G Fries Rearrangement Mechanism Start 4-Chlorophenyl Acetate + AlCl3 Complex Lewis Acid-Carbonyl Complex Start->Complex Coordination Acylium Acylium Carbocation + Aluminum Phenoxide Complex->Acylium Cleavage OrthoAttack Ortho Attack (Electrophilic Substitution) Acylium->OrthoAttack High Temp Favors OrthoProduct Ortho Product Complex OrthoAttack->OrthoProduct Rearomatization FinalProduct 2'-Hydroxy-5'-chloroacetophenone (After Acid Workup) OrthoProduct->FinalProduct Hydrolysis

Caption: Simplified mechanism of the Fries Rearrangement.

Materials and Equipment

Reagent / Material Grade Supplier Recommendation Purpose
4-ChlorophenolReagent Grade, ≥99%Sigma-AldrichStarting Material
Acetic AnhydrideReagent Grade, ≥98%Fisher ScientificAcetylating Agent
PyridineAnhydrous, ≥99.8%Sigma-AldrichCatalyst/Base (Step 1)
Anhydrous Aluminum ChlorideReagent Grade, ≥99%Acros OrganicsLewis Acid Catalyst (Step 2)
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerWorkup/Hydrolysis
MethanolACS GradeVWRRecrystallization Solvent
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction Solvent
Anhydrous Sodium SulfateGranularSigma-AldrichDrying Agent
Equipment
Round-bottom flasksReaction Vessels
Reflux condenser
Heating mantle with stirrer
Dropping funnel
Ice bath
Buchner funnel and flaskFiltration
Rotary evaporatorSolvent Removal
Thin-Layer Chromatography (TLC) platesReaction Monitoring
Melting point apparatusProduct Characterization

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7] Anhydrous aluminum chloride reacts violently with water and is corrosive; handle with extreme care.[6] Hydrochloric acid is corrosive.[8] The final product is an irritant.[3][9]

Protocol 1: Synthesis of 4-Chlorophenyl Acetate (Precursor)
  • Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add 4-chlorophenol (12.85 g, 0.1 mol) and dichloromethane (100 mL). Stir until the solid dissolves completely.

  • Addition: Carefully add pyridine (8.7 mL, 0.11 mol) to the solution. Cool the flask in an ice bath.

  • Acetylation: Add acetic anhydride (10.4 mL, 0.11 mol) dropwise via a dropping funnel over 20-30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting 4-chlorophenol spot has disappeared.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield 4-chlorophenyl acetate as an oil or low-melting solid. The product can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Fries Rearrangement to 2'-Hydroxy-5'-chloroacetophenone
  • Setup: Equip a dry 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a trap (e.g., a bubbler with mineral oil), and a thermometer. It is critical that the apparatus is completely dry.

  • Catalyst Addition: In the fume hood, carefully add anhydrous aluminum chloride (26.7 g, 0.2 mol) to the flask.

  • Reactant Addition: Slowly add the 4-chlorophenyl acetate (17.06 g, 0.1 mol) from Protocol 1 to the aluminum chloride with vigorous stirring. The mixture will become a thick, stirrable slurry.

  • Reaction: Heat the reaction mixture in an oil bath to 130-140°C.[10] Maintain this temperature with stirring for approximately 1-2 hours. The mixture will darken, and hydrogen chloride gas may evolve.

  • Cooling: After the reaction period, remove the flask from the oil bath and allow it to cool to room temperature. Then, carefully cool it further in a large ice bath.

  • Quenching (Caution!): Very slowly and carefully, add crushed ice to the reaction flask with vigorous stirring. This is a highly exothermic process. Once the initial vigorous reaction subsides, slowly add 150 mL of 5M HCl to dissolve the aluminum salts.

  • Isolation: The product should precipitate as a solid. Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from hot methanol or an ethanol/water mixture.[10] Dissolve the solid in a minimum amount of hot solvent, decolorize with a small amount of activated carbon if necessary, filter hot, and allow the filtrate to cool slowly to form crystals.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 40-50°C. The expected product is an almost white or pale yellow crystalline powder.[9]

Results and Characterization

This protocol provides a reliable method for the synthesis of 2'-Hydroxy-5'-chloroacetophenone.

Parameter Value Reference
Molecular Formula C₈H₇ClO₂[9]
Molecular Weight 170.59 g/mol [3]
Appearance Almost white crystalline powder[9]
Melting Point 54-56 °C (lit.)[3][9]
Boiling Point 126-128 °C @ 28 mmHg (lit.)[3][9]
Expected Yield 60-75% (based on 4-chlorophenyl acetate)Varies, literature suggests good yields

Validation:

  • Purity: The purity of the final product should be confirmed by measuring its melting point. A sharp melting point within the literature range indicates high purity.

  • Structural Confirmation: The identity of the compound can be definitively confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.

References

  • ResearchGate. A re-investigation of the Fries rearrangement of 3-chlorophenyl acetate and synthesis of 2-azido-1-(4-(benzyloxy). Available from: [Link]

  • ChemBK. 2'-Hydroxy-5'-chloroacetophenone. Available from: [Link]

  • Google Patents. CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone.
  • BYJU'S. What is the Fries Rearrangement Reaction?. Available from: [Link]

  • Wikipedia. Fries rearrangement. Available from: [Link]

  • Patsnap. Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone. Available from: [Link]

  • Capot Chemical. MSDS of 2-Chloro-3'-hydroxyacetophenone. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC. Available from: [Link]

  • Organic Chemistry Portal. Fries Rearrangement. Available from: [Link]

  • CIR Safety. Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. Available from: [Link]

  • Organic Syntheses. 2,5-dihydroxyacetophenone. Available from: [Link]

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Application Note: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation of 1-(2-Chloro-5-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Chalcones and Their Synthesis

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, represent a class of "privileged structures" in medicinal chemistry.[1] These open-chain flavonoids are not only key biosynthetic precursors to all flavonoids in plants but also exhibit a remarkable breadth of pharmacological activities.[2][3][4] Their diverse biological effects—including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties—make them highly attractive targets for drug discovery and development.[2][5][6]

The therapeutic potential of chalcones is often linked to the α,β-unsaturated ketone moiety, which can readily interact with biological nucleophiles.[4] The versatility in substituting the two aromatic rings allows for the fine-tuning of their biological activity, making the synthesis of diverse chalcone libraries a cornerstone of many medicinal chemistry programs.[3]

The Claisen-Schmidt condensation is the most robust, efficient, and widely adopted method for synthesizing chalcones.[3][4] This reaction involves a base- or acid-catalyzed condensation between an aromatic ketone (an acetophenone derivative) and an aromatic aldehyde that lacks α-hydrogens.[3][7] This application note provides a detailed, field-proven protocol for the synthesis of novel chalcones starting from 1-(2-Chloro-5-hydroxyphenyl)ethanone, a substituted acetophenone that introduces key structural motifs for potential biological activity.

Reaction Principle: The Base-Catalyzed Claisen-Schmidt Mechanism

The base-catalyzed Claisen-Schmidt condensation is a classic carbon-carbon bond-forming reaction that proceeds through an aldol condensation followed by a spontaneous dehydration step. The causality behind the reaction sequence is critical for understanding optimization and potential side reactions.

The mechanism unfolds in three primary stages:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the methyl group of the acetophenone (1-(2-Chloro-5-hydroxyphenyl)ethanone). This step is the cornerstone of the reaction, generating a resonance-stabilized enolate ion which is a potent nucleophile.[8][9]

  • Nucleophilic Attack (Aldol Addition): The newly formed enolate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral intermediate which, upon protonation by the solvent (typically ethanol/water), yields a β-hydroxy ketone, also known as an aldol adduct.[7][8]

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. The hydroxide ion abstracts the remaining, now more acidic, α-proton to form another enolate. This is followed by the elimination of a hydroxide ion from the β-carbon, resulting in the formation of a stable, conjugated α,β-unsaturated system—the chalcone.[8] The formation of this extended π-system is the thermodynamic driving force for the dehydration step. The trans isomer is thermodynamically more stable and is typically the major product.[1][5]

Claisen_Schmidt_Mechanism Figure 1: Mechanism of Base-Catalyzed Claisen-Schmidt Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone 1-(2-Chloro-5-hydroxyphenyl)ethanone Enolate Resonance-Stabilized Enolate Ion Ketone->Enolate + OH⁻ - H₂O Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde Aromatic Aldehyde Final_Chalcone Chalcone Product (1,3-Diaryl-2-propen-1-one) Aldol_Adduct->Final_Chalcone Dehydration (-H₂O)

Caption: Figure 1: Mechanism of Base-Catalyzed Claisen-Schmidt Condensation.

Detailed Experimental Protocol

This protocol provides a robust and reproducible method for the synthesis of chalcones. The self-validating nature of this protocol lies in the clear visual cues (precipitate formation) and the straightforward purification method that yields a product suitable for comprehensive characterization.

Materials and Reagents
  • Ketone: 1-(2-Chloro-5-hydroxyphenyl)ethanone (CAS: 58020-38-5)[10]

  • Aldehyde: Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

  • Catalyst: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) pellets

  • Solvent: Ethanol (95% or absolute)

  • Acids/Bases: Dilute Hydrochloric Acid (HCl, ~1-2 M)

  • Other: Distilled water, Crushed ice, Anhydrous sodium sulfate (for drying, if extraction is needed)

Equipment
  • Magnetic stirrer with stirring bar

  • Round-bottom flask (50 or 100 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Büchner funnel with filter paper and vacuum flask

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Melting point apparatus

Safety Precautions
  • Strong Bases: Both NaOH and KOH are corrosive and can cause severe skin and eye burns. Always handle with appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[11]

  • Reagents: 1-(2-Chloro-5-hydroxyphenyl)ethanone may cause skin, eye, and respiratory irritation.[12][13] Handle all chemicals in a well-ventilated fume hood.

  • General Handling: Avoid inhalation of dust and vapors. Wash hands thoroughly after handling.[13]

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(2-Chloro-5-hydroxyphenyl)ethanone (e.g., 1.71 g, 10 mmol) in a minimal amount of ethanol (~15-20 mL) with magnetic stirring until a clear solution is formed.

  • Aldehyde Addition: To this stirred solution, add 1.0-1.1 equivalents of the selected aromatic aldehyde (e.g., for benzaldehyde, 1.06 g, 10 mmol).

  • Catalyst Addition: While stirring the mixture vigorously at room temperature, slowly add an aqueous solution of KOH or NaOH (e.g., 10 mL of a 10-40% w/v solution) dropwise.[3]

    • Expert Insight: The reaction is often exothermic. Slow, dropwise addition prevents excessive heat generation which could promote side reactions. The solution will typically become turbid and a precipitate will form as the reaction proceeds.[3]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-24 hours. The optimal time can vary significantly depending on the reactivity of the aldehyde.[1][7] Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is complete when the starting ketone and aldehyde spots have been consumed.

  • Product Precipitation (Work-up): Once the reaction is complete, pour the reaction mixture into a beaker containing ~100 mL of ice-cold water.[3][4] This step quenches the reaction and precipitates the crude chalcone product.

  • Neutralization: With continuous stirring, slowly add dilute HCl to the aqueous mixture until it is acidic (pH ~2-3, check with pH paper).

    • Expert Insight: Acidification protonates the phenoxide ion of the chalcone, making it less water-soluble and ensuring complete precipitation. It also neutralizes any remaining base catalyst.[11]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[11] Wash the solid cake thoroughly with several portions of cold distilled water to remove inorganic salts and residual acid.[3]

  • Purification: The crude product is often of sufficient purity for initial characterization.[3] For higher purity, recrystallize the solid from a suitable solvent, such as 95% ethanol.[3][11] Dissolve the crude product in a minimum amount of hot ethanol, and allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or vacuum oven. Determine the yield, melting point, and characterize the structure using spectroscopic methods.[4]

Experimental_Workflow Figure 2: Experimental Workflow for Chalcone Synthesis A 1. Dissolve Ketone & Aldehyde in Ethanol B 2. Add Aqueous Base (NaOH/KOH) Dropwise A->B C 3. Stir at Room Temp (4-24h) B->C D 4. Monitor by TLC C->D E 5. Pour into Ice-Water D->E Reaction Complete F 6. Neutralize with Dilute HCl E->F G 7. Collect Precipitate by Filtration F->G H 8. Wash with Cold Water G->H I 9. Recrystallize from Hot Ethanol H->I J 10. Dry Purified Product I->J K 11. Characterize (MP, IR, NMR, MS) J->K

Caption: Figure 2: Experimental Workflow for Chalcone Synthesis.

Product Characterization

Confirming the identity and purity of the synthesized chalcone is paramount. The following techniques are standard for full characterization.

Technique Purpose Expected Observations for a Chalcone Product
Melting Point Assess purityA sharp, defined melting range indicates high purity.
FT-IR Identify key functional groupsStrong C=O stretch (~1650-1670 cm⁻¹), C=C stretch (~1550-1600 cm⁻¹), broad O-H stretch (~3200-3500 cm⁻¹), and C-Cl stretch.
¹H NMR Elucidate proton environmentTwo characteristic doublets for the vinylic protons (H-α and H-β) in the trans configuration with a large coupling constant (J ≈ 15-18 Hz). Aromatic protons will appear in their respective regions.[14]
¹³C NMR Determine carbon skeletonA signal for the carbonyl carbon (~190 ppm) and signals for the two vinylic carbons. Aromatic carbons will appear between ~115-160 ppm.[14]
Mass Spec (MS) Confirm molecular weightThe molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target chalcone.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low or No Yield Insufficient reaction time; Inactive catalyst; Low temperature.Increase reaction time and monitor by TLC. Use a freshly prepared base solution. Gentle warming can sometimes facilitate the reaction, but may also increase side products.
Complex Mixture of Products Reaction temperature too high; Catalyst concentration too high.The reaction can sometimes yield a complex mixture.[1][15] Maintain room temperature or use an ice bath during base addition. Reduce the concentration or amount of the base catalyst.
Product is Oily/Fails to Crystallize Impurities present; Incorrect pH during work-up.Ensure the aqueous mixture is sufficiently acidic (pH 2-3) to fully precipitate the product. If an oil forms, try scratching the inside of the beaker or adding a seed crystal. Purification via column chromatography may be necessary.
Poor Recrystallization Incorrect solvent choice; Solution cooled too quickly.Ethanol is a good starting point. If recovery is low, try a mixed solvent system (e.g., ethanol/water). Allow the solution to cool slowly to form larger, purer crystals.

Conclusion

The Claisen-Schmidt condensation remains an indispensable tool in medicinal chemistry for the synthesis of chalcones.[1] The protocol detailed herein provides a straightforward, efficient, and reliable method for synthesizing novel chalcone derivatives from 1-(2-Chloro-5-hydroxyphenyl)ethanone. By incorporating key chloro and hydroxyl functionalities, this starting material serves as an excellent platform for developing new chemical entities. The resulting chalcones can be readily purified and characterized, providing a solid foundation for subsequent biological evaluation in drug discovery programs.

References

  • Zhu, X., Su, D., & Li, X. (2018). Chalcone: A Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]

  • Gupta, A., Rawat, S., & Sanwaria, S. (Year unavailable). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of Drug Delivery and Therapeutics. [Link]

  • Enchev, V., & Mehandzhiyski, A. (2012). Computational insight on the chalcone formation mechanism by the Claisen–Schmidt reaction. ResearchGate. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Chalcone Derivatives: Role in Anticancer Therapy. MDPI. [Link]

  • Rai, K., & Kumar, A. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. PubMed Central. [Link]

  • Title unavailable. (2025). Chalcones in medicinal chemistry. IntechOpen. [Link]

  • Title unavailable. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry. [Link]

  • Title unavailable. (Year unavailable). Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. [Link]

  • Patil, S., Rajput, S., Hospete, S., & Irkal, S. (2019). Synthesis, Biological Activity and Spectral Characterisation of Chalcon. IOSR Journal of Applied Chemistry. [Link]

  • Title unavailable. (Year unavailable). Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. ResearchGate. [Link]

  • Title unavailable. (2026). Claisen–Schmidt Condensation and Chalcone Synthesis. Prezi. [Link]

  • Borane, N., et al. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry. [Link]

  • Title unavailable. (2014). Chalcones: Synthesis, structure diversity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Title unavailable. (Year unavailable). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. National Institutes of Health. [Link]

  • Title unavailable. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]

  • Title unavailable. (Year unavailable). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Publications. [Link]

  • Title unavailable. (Year unavailable). SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. UNAIR Repository. [Link]

  • Title unavailable. (2021). Safety Data Sheet. Angene Chemical. [Link]

  • Title unavailable. (Year unavailable). Synthesis and complete assignment of NMR data of 20 chalcones. PubMed. [Link]

  • Title unavailable. (2022). synthesis and characterization of chalcone derivatives and their antioxidant activity. UTAR Institutional Repository. [Link]

  • Title unavailable. (2023). Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde. ResearchGate. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Chalcone Derivatives and Their Biological Activities: A Review. PubMed Central. [Link]

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Sources

Synthesis of pyrazole derivatives from 1-(2-Chloro-5-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Novel Pyrazole Derivatives from 1-(2-Chloro-5-hydroxyphenyl)ethanone

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals with diverse therapeutic applications. Its prevalence in drug design is attributed to its unique electronic properties and its ability to act as a versatile scaffold for engaging with various biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The blockbuster drug Celecoxib, a selective COX-2 inhibitor, stands as a prominent example of the therapeutic success of pyrazole-based compounds.

This application note provides a detailed protocol for the synthesis of novel pyrazole derivatives commencing from the readily accessible starting material, 1-(2-Chloro-5-hydroxyphenyl)ethanone. The strategic inclusion of the chloro and hydroxyl moieties on the phenyl ring offers opportunities for further functionalization, enabling the generation of a library of compounds for subsequent structure-activity relationship (SAR) studies. The described synthetic route involves a classical cyclocondensation reaction with hydrazine hydrate, a robust and efficient method for the formation of the pyrazole ring system.

Reaction Scheme and Mechanism

The synthesis proceeds via a well-established cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative. In this specific protocol, the 1-(2-Chloro-5-hydroxyphenyl)ethanone first undergoes a Claisen-Schmidt condensation with a suitable aromatic aldehyde to yield a chalcone, which serves as the 1,3-dicarbonyl equivalent. This intermediate then reacts with hydrazine hydrate in a subsequent step to form the final pyrazole product.

The reaction mechanism initiates with the nucleophilic attack of the hydrazine on one of the carbonyl carbons of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to afford the thermodynamically stable aromatic pyrazole ring. The presence of the electron-withdrawing chloro group and the electron-donating hydroxyl group on the phenyl ring can influence the reactivity of the starting material and the electronic properties of the final product.

Reaction_Scheme start 1-(2-Chloro-5-hydroxyphenyl)ethanone chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone pyrazole Substituted Pyrazole Derivative chalcone->pyrazole Cyclocondensation hydrazine Hydrazine Hydrate hydrazine->pyrazole

Figure 1: A generalized reaction scheme for the synthesis of pyrazole derivatives from 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Experimental Protocol

This protocol details the synthesis of a representative pyrazole derivative. Researchers can adapt this methodology for the synthesis of a library of compounds by varying the aromatic aldehyde used in the initial Claisen-Schmidt condensation.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )PuritySupplier
1-(2-Chloro-5-hydroxyphenyl)ethanoneC₈H₇ClO₂170.5998%Sigma-Aldrich
BenzaldehydeC₇H₆O106.1299%Sigma-Aldrich
EthanolC₂H₅OH46.0799.9%Fisher Scientific
Sodium HydroxideNaOH40.0099%Merck
Hydrazine Hydrate (80%)N₂H₄·H₂O50.0680%Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.0599.7%Fisher Scientific
Ethyl AcetateC₄H₈O₂88.1199.5%Merck
HexaneC₆H₁₄86.1899%Merck
Step-by-Step Synthesis

Experimental_Workflow cluster_Chalcone_Synthesis Step 1: Chalcone Synthesis cluster_Pyrazole_Synthesis Step 2: Pyrazole Synthesis A1 Dissolve 1-(2-Chloro-5-hydroxyphenyl)ethanone and Benzaldehyde in Ethanol A2 Add aqueous NaOH solution dropwise A1->A2 A3 Stir at room temperature for 4-6 hours A2->A3 A4 Pour reaction mixture into crushed ice A3->A4 A5 Filter, wash with cold water, and dry the precipitate A4->A5 A6 Recrystallize from ethanol to obtain pure chalcone A5->A6 B1 Dissolve the synthesized chalcone in glacial acetic acid A6->B1 Proceed with purified chalcone B2 Add hydrazine hydrate dropwise B3 Reflux the reaction mixture for 8-10 hours B4 Cool the reaction mixture and pour into ice-cold water B5 Filter the precipitated solid B6 Wash with water and dry B7 Recrystallize from ethanol to obtain the pure pyrazole derivative

Figure 2: A detailed workflow for the two-step synthesis of the target pyrazole derivative.

Step 1: Synthesis of the Chalcone Intermediate (E)-1-(2-chloro-5-hydroxyphenyl)-3-phenylprop-2-en-1-one

  • In a 250 mL round-bottom flask, dissolve 1-(2-Chloro-5-hydroxyphenyl)ethanone (1.71 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of ethanol.

  • To this solution, add a 40% aqueous solution of sodium hydroxide (5 mL) dropwise while maintaining the temperature at 20-25°C with an ice bath.

  • Stir the resulting mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • Upon completion, pour the reaction mixture into 200 mL of crushed ice and acidify with dilute HCl.

  • Filter the precipitated yellow solid, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure chalcone intermediate.

Step 2: Synthesis of the Pyrazole Derivative 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-chlorophenol

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (2.59 g, 10 mmol) in 30 mL of glacial acetic acid.

  • To this solution, add hydrazine hydrate (80%, 1.25 mL, 20 mmol) dropwise.

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress using TLC with a mobile phase of ethyl acetate:hexane (1:1).

  • After completion, allow the reaction mixture to cool to room temperature and then pour it into 150 mL of ice-cold water.

  • Filter the precipitated solid, wash with an ample amount of water to remove any acetic acid, and then dry the product.

  • Recrystallize the crude pyrazole derivative from ethanol to obtain a pure crystalline solid.

Characterization of the Synthesized Pyrazole Derivative

The structure of the synthesized pyrazole derivative should be confirmed using a combination of spectroscopic techniques.

Analytical TechniqueExpected Observations
Melting Point A sharp melting point indicates the purity of the compound.
FT-IR (KBr, cm⁻¹) Appearance of a broad peak around 3300-3400 cm⁻¹ (O-H stretching), a peak around 3200-3300 cm⁻¹ (N-H stretching), and the disappearance of the C=O stretching frequency of the chalcone precursor around 1650 cm⁻¹. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=N stretching around 1590-1620 cm⁻¹.
¹H NMR (DMSO-d₆, δ ppm) The spectrum is expected to show characteristic signals for the pyrazoline protons (a typical ABX system), aromatic protons in their respective regions, and singlets for the phenolic OH and pyrazole NH protons (which are D₂O exchangeable).
¹³C NMR (DMSO-d₆, δ ppm) Signals corresponding to the carbons of the pyrazole ring and the two aromatic rings will be observed in the expected regions.
Mass Spectrometry (ESI-MS) The mass spectrum should show a prominent molecular ion peak (M+) or a protonated molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of the final product. The isotopic pattern for the chlorine atom should also be observable.

Discussion and Further Perspectives

The described two-step synthesis provides an efficient and versatile route to novel pyrazole derivatives. The purity and yield of the final product are highly dependent on the reaction conditions and the purity of the starting materials. The recrystallization step is crucial for obtaining a highly pure compound suitable for biological evaluation.

The presence of the hydroxyl and chloro substituents on the phenyl ring opens up avenues for further chemical modifications. The hydroxyl group can be alkylated or acylated to generate a series of ethers or esters, which may lead to compounds with improved pharmacokinetic properties. The chloro group, although generally less reactive, can participate in certain cross-coupling reactions under specific catalytic conditions, allowing for the introduction of further diversity.

Logical_Flow synthesis Synthesis of Pyrazole Derivatives characterization Spectroscopic Characterization (FT-IR, NMR, Mass Spec) synthesis->characterization Confirmation of Structure sar_studies Structure-Activity Relationship (SAR) Studies characterization->sar_studies Biological Evaluation lead_optimization Lead Optimization sar_studies->lead_optimization Identification of Hits drug_discovery Drug Discovery Pipeline lead_optimization->drug_discovery Development of Candidates

Figure 3: The logical progression from synthesis to potential drug discovery applications.

The synthesized library of pyrazole derivatives can be screened for a variety of biological activities, such as antimicrobial, antifungal, and anticancer activities. The data obtained from these screenings will be instrumental in establishing a comprehensive Structure-Activity Relationship (SAR), guiding the design and synthesis of more potent and selective analogues. This iterative process of synthesis, characterization, and biological evaluation is fundamental to the modern drug discovery pipeline.

References

  • Synthesis and biological evaluation of some new pyrazole derivatives. Journal of the Serbian Chemical Society. [Link]

  • An overview on the synthesis of pyrazole derivatives and their biological activities. Bioorganic & Medicinal Chemistry. [Link]

  • Recent advances in the synthesis of pyrazoles: a review. Organic & Biomolecular Chemistry. [Link]

  • A review on the synthesis and therapeutic potentials of pyrazole derivatives. Bioorganic Chemistry. [Link]

  • Claisen-Schmidt Condensation: A Green Chemistry Approach. Journal of Chemical Education. [Link]

Application Note: Synthesis of Novel Antimicrobial Agents from 1-(2-Chloro-5-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Aryl ketones, particularly those with halogen and hydroxyl substitutions, serve as versatile scaffolds for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This application note provides a comprehensive guide to the synthesis of various classes of potential antimicrobial agents, including chalcones, pyrazoles, and Schiff bases, using 1-(2-chloro-5-hydroxyphenyl)ethanone as a key starting material. The presence of the chloro and hydroxyl groups on the phenyl ring is anticipated to enhance the antimicrobial efficacy of the resulting derivatives.[1][2]

This document outlines detailed, step-by-step protocols, explains the rationale behind the experimental choices, and provides methods for the characterization and preliminary antimicrobial evaluation of the synthesized compounds.

Strategic Overview of Synthetic Pathways

The synthetic strategy leverages the reactivity of the acetyl group and the aromatic ring of 1-(2-chloro-5-hydroxyphenyl)ethanone to construct various pharmacologically relevant scaffolds. The primary pathways explored are:

  • Claisen-Schmidt Condensation to form chalcones, which are well-known for their broad spectrum of biological activities.[3][4]

  • Cyclization of Chalcone Intermediates to synthesize pyrazole derivatives, a class of heterocyclic compounds with established antimicrobial properties.[5][6]

  • Condensation with Primary Amines to produce Schiff bases, which are another important class of bioactive compounds.[7][8]

Synthetic_Pathways A 1-(2-Chloro-5-hydroxyphenyl)ethanone B Chalcones A->B Claisen-Schmidt Condensation (Aromatic Aldehydes, Base) D Schiff Bases A->D Condensation (Primary Amines) C Pyrazoles B->C Cyclization (Hydrazine Hydrate) E Antimicrobial Agents B->E C->E D->E

Caption: Synthetic routes from 1-(2-Chloro-5-hydroxyphenyl)ethanone.

PART 1: Synthesis of Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone core, are synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[9][10] The presence of the α,β-unsaturated carbonyl moiety is a key feature responsible for their biological activity.[2][3]

Protocol 1: Synthesis of 1-(2-Chloro-5-hydroxyphenyl)-3-(aryl)prop-2-en-1-ones (Chalcones)

This protocol describes the synthesis of a chalcone derivative using a representative aromatic aldehyde.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2-Chloro-5-hydroxyphenyl)ethanone170.591.71 g0.01
Substituted BenzaldehydeVaries0.010.01
Potassium Hydroxide (KOH)56.110.84 g0.015
Ethanol46.0720 mL-
Glacial Acetic Acid60.05As needed-
Distilled Water18.02As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.71 g (0.01 mol) of 1-(2-chloro-5-hydroxyphenyl)ethanone and 0.01 mol of the selected substituted benzaldehyde in 20 mL of ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add a solution of 0.84 g (0.015 mol) of potassium hydroxide in 5 mL of distilled water.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-16 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Work-up and Isolation: After completion of the reaction, pour the mixture into a beaker containing 100 mL of ice-cold water. Acidify the mixture by dropwise addition of glacial acetic acid until the pH is neutral.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product. Recrystallize the crude chalcone from ethanol to obtain a pure product.

  • Characterization: Characterize the synthesized chalcone using FT-IR, ¹H NMR, and Mass Spectrometry.

Expected Observations: The FT-IR spectrum should show a characteristic C=O stretching vibration of the α,β-unsaturated ketone in the range of 1630-1680 cm⁻¹. The ¹H NMR spectrum will show two doublets in the olefinic region (6.5-8.0 ppm) corresponding to the α and β protons of the enone system.

PART 2: Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the cyclization of chalcones with hydrazine hydrate.[5][6] These compounds are known for their wide range of biological activities, including antimicrobial effects.[5][11]

Protocol 2: Synthesis of 4-(5-(2-Chloro-5-hydroxyphenyl)-1H-pyrazol-3-yl)phenols

This protocol outlines the synthesis of a pyrazole derivative from a chalcone intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Chalcone (from Protocol 1)Varies0.0050.005
Hydrazine Hydrate (80%)50.060.5 mL~0.01
Ethanol46.0725 mL-
Glacial Acetic Acid60.05Few drops-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.005 mol of the chalcone synthesized in Protocol 1 in 25 mL of ethanol.

  • Reagent Addition: Add 0.5 mL of hydrazine hydrate and a few drops of glacial acetic acid to the solution.

  • Reflux: Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress using TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized pyrazole using FT-IR, ¹H NMR, and Mass Spectrometry.

Expected Observations: In the FT-IR spectrum, the disappearance of the C=O stretching band of the chalcone and the appearance of a C=N stretching band around 1590-1620 cm⁻¹ will indicate the formation of the pyrazole ring. The ¹H NMR spectrum will show a characteristic signal for the pyrazole proton.

PART 3: Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with a carbonyl compound.[7][8] They are a versatile class of ligands and have been reported to possess significant antimicrobial activities.[12]

Protocol 3: Synthesis of (E)-1-(2-Chloro-5-hydroxyphenyl)-N-(substituted)ethan-1-imine (Schiff Bases)

This protocol details the synthesis of a Schiff base from 1-(2-chloro-5-hydroxyphenyl)ethanone and a primary amine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2-Chloro-5-hydroxyphenyl)ethanone170.591.71 g0.01
Substituted AnilineVaries0.010.01
Ethanol46.0720 mL-
Glacial Acetic Acid60.052-3 drops-

Procedure:

  • Reaction Setup: Dissolve 1.71 g (0.01 mol) of 1-(2-chloro-5-hydroxyphenyl)ethanone and 0.01 mol of a substituted aniline in 20 mL of ethanol in a 100 mL round-bottom flask.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After cooling, the solid product that crystallizes out is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry it to obtain the pure Schiff base.

  • Characterization: Characterize the product by FT-IR, ¹H NMR, and Mass Spectrometry.

Expected Observations: The FT-IR spectrum will show a strong absorption band in the region of 1614-1625 cm⁻¹ corresponding to the C=N (imine) stretching vibration, and the C=O stretching band of the starting ketone will be absent.

Experimental_Workflow cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation A Starting Material: 1-(2-Chloro-5-hydroxyphenyl)ethanone B Reaction with Aromatic Aldehyde (Base) A->B D Reaction with Primary Amine A->D E Chalcone B->E C Reaction with Hydrazine Hydrate F Pyrazole C->F G Schiff Base D->G E->C H Work-up & Recrystallization E->H F->H G->H I Spectroscopic Analysis (FT-IR, NMR, MS) H->I J Antimicrobial Screening (e.g., Agar Well Diffusion) I->J K Determination of MIC J->K

Caption: General experimental workflow for synthesis and evaluation.

Antimicrobial Activity Evaluation

The synthesized compounds should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. A standard method like the agar well diffusion or disc diffusion method can be used for initial screening.[5][6]

Protocol 4: Agar Well Diffusion Method
  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline.

  • Plate Preparation: Spread the microbial inoculum uniformly over the surface of sterile Mueller-Hinton agar plates.

  • Well Preparation: Create wells of 6 mm diameter in the agar using a sterile cork borer.

  • Sample Loading: Add a defined concentration (e.g., 100 µg/mL) of the synthesized compounds dissolved in a suitable solvent (like DMSO) into the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria.

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates higher antimicrobial activity.

For compounds showing significant activity, the Minimum Inhibitory Concentration (MIC) should be determined using a serial dilution method to quantify their potency.

Conclusion

This application note provides robust and detailed protocols for the synthesis of chalcones, pyrazoles, and Schiff bases from 1-(2-chloro-5-hydroxyphenyl)ethanone. The described synthetic pathways are efficient and utilize readily available reagents. The strategic incorporation of the chloro and hydroxyl functionalities in the core structure is a promising approach for the development of novel antimicrobial agents. The provided guidelines for characterization and biological evaluation will aid researchers in the systematic investigation of these new chemical entities and their potential as future therapeutics in the fight against infectious diseases.

References

  • Scholars Research Library. Synthesis and antimicrobial activity of some novel pyrazoles. Available at: [Link]

  • Wagh, S. P., Tembhare, V. R., & Bhaskar, C. S. (2024). Synthesis of pyrazole derivatives and their antimicrobial activities. Journal of Chemical, Biological and Physical Sciences, 14(3), 223-228.
  • MDPI. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Available at: [Link]

  • Shri R.L.T. College of Science, Akola. (2019). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. 'RESEARCH JOURNEY' International E- Research Journal, Special Issue 110 (B).
  • Natural Volatiles and Essential Oils. (2021). Investigation Into The Antimicrobial Properties Of A Dehydrochalcone. Natural Volatiles and Essential Oils, 8(4), 14799-14810.
  • National Institutes of Health. (2019).
  • Medires. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Journal of Pharmaceutical and Drug Development, 3(2).
  • Oriental Journal of Chemistry. (2018). Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. Oriental Journal of Chemistry, 34(6).
  • Oriental Journal of Chemistry. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Antimicrobial Activity of. Journal of Chemical and Pharmaceutical Research, 8(5), 610-613.
  • Claisen-Schmidt Condensation. (n.d.). Retrieved from a university chemistry department website.
  • SciSpace. (2009). Synthesis and antimicrobial activity of some novel chalcones and their related compounds. Oriental Journal of Chemistry, 25(4), 935-943.
  • ResearchGate. (2019). Synthesis and antimicrobial activity of 1-(2'- Hydroxy -3'/5'- chloro-5'/3'-chloromethylphenyl ) -3- ( Aryl / heteryl) -2- Propen-1-ones.
  • ResearchGate. (2024).
  • Der Pharma Chemica. (2022). Synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(2-chloro phenyl)-1-oxo-2,3-epoxy propane derivatives as Antimicrobial agents. Der Pharma Chemica, 14(12), 25-28.
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  • MDPI. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(16), 4884.
  • ResearchGate. (n.d.). Scheme 2. Claisen-Schmidt condensation reaction. Synthesis of compounds 2a-c.
  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 669.
  • National Institutes of Health. (2019). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. Scientific Reports, 9, 16795.
  • MDPI. (2022). Synthesis, Identification and Antibacterial Activities of Amino Acid Schiff Base Cu(II) Complexes with Chlorinated Aromatic Moieties. International Journal of Molecular Sciences, 23(21), 13329.
  • National Institutes of Health. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[3][5][6]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Scientific Reports, 11, 1362.

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Application Notes and Protocols for the Preparation of Antioxidant Compounds from 2'-Chloro-5'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatizing 2'-Chloro-5'-hydroxyacetophenone

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Antioxidants are molecules that can safely interact with free radicals to terminate the chain reaction before vital molecules are damaged.[2] Phenolic compounds, particularly flavonoids and their precursors, are a major class of antioxidants.[2][3] Their therapeutic potential stems from their ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions involved in ROS generation.[1][3][4]

2'-Chloro-5'-hydroxyacetophenone is a particularly valuable and versatile starting material for the synthesis of novel antioxidant compounds. Its structure is primed for chemical modification, featuring:

  • A phenolic hydroxyl (-OH) group , which is a critical functional group for antioxidant activity, acting as a hydrogen donor to neutralize free radicals.[3]

  • A ketone group , which serves as a reactive handle for condensation reactions, most notably the Claisen-Schmidt condensation to form chalcones.[5][6]

  • A chloro (-Cl) substituent , which can modulate the electronic properties and lipophilicity of the resulting derivatives, potentially enhancing their biological activity and bioavailability.

This guide provides a comprehensive framework for the synthesis of potent antioxidant compounds, specifically chalcones and their corresponding pyrazoline derivatives, using 2'-Chloro-5'-hydroxyacetophenone as the key precursor. We will detail the underlying chemical principles, provide step-by-step protocols for synthesis and purification, and outline standardized methods for evaluating antioxidant efficacy.

Section 1: Synthetic Strategy and Workflow

The primary synthetic route involves a two-step process. First, a Claisen-Schmidt condensation is employed to synthesize a series of chalcone intermediates. Second, these chalcones are cyclized with hydrazine hydrate to yield pyrazoline derivatives. Pyrazolines, a class of nitrogen-containing heterocyclic compounds, often exhibit enhanced biological activities, including greater antioxidant potential, compared to their parent chalcones.[7]

G cluster_0 Synthesis Phase cluster_1 Evaluation Phase Start 2'-Chloro-5'-hydroxyacetophenone (Starting Material) Chalcone Chalcone Intermediate Start->Chalcone Claisen-Schmidt Condensation Aldehyde Substituted Aromatic Aldehyde Aldehyde->Chalcone Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Cyclization Reaction Assay In-Vitro Antioxidant Assays (DPPH, ABTS) Pyrazoline->Assay Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline Data Data Analysis (IC50 Calculation) Assay->Data

Caption: Overall workflow from synthesis to evaluation.

Section 2: Synthesis Protocols

These protocols provide a general framework. Reaction times and purification methods may require optimization based on the specific substituted aldehyde used.

Protocol 2.1: Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone (2'-Chloro-5'-hydroxyacetophenone) and an aromatic aldehyde that lacks α-hydrogens.[5][6] The base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-proton from the ketone to form a reactive enolate ion. This nucleophile then attacks the carbonyl carbon of the aldehyde, leading to an aldol adduct that readily dehydrates to form the highly stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.[8]

G cluster_0 Claisen-Schmidt Condensation start_ketone 2'-Chloro-5'-hydroxyacetophenone enolate Enolate Formation (Nucleophile) start_ketone->enolate + OH⁻ attack Nucleophilic Attack enolate->attack aldehyde Aromatic Aldehyde (Electrophile) aldehyde->attack adduct Aldol Adduct (Intermediate) attack->adduct dehydration Dehydration (-H2O) adduct->dehydration chalcone Chalcone Product (α,β-unsaturated ketone) dehydration->chalcone

Caption: Mechanism of Chalcone Synthesis.

Materials:

  • 2'-Chloro-5'-hydroxyacetophenone

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 3,4-dimethoxybenzaldehyde)

  • Ethanol (95%) or Methanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 40-50% aqueous solution

  • Hydrochloric acid (HCl), dilute (10%)

  • Deionized water

  • Magnetic stirrer and hotplate, round-bottom flask, dropping funnel, Buchner funnel.

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve equimolar amounts (e.g., 0.01 mol) of 2'-Chloro-5'-hydroxyacetophenone and the chosen substituted aromatic aldehyde in a minimal amount of ethanol (20-30 mL) with stirring.

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Base Addition: While maintaining the low temperature and stirring vigorously, add the aqueous KOH or NaOH solution dropwise over 15-20 minutes. The formation of a thick precipitate and a color change (typically to yellow, orange, or red) indicates the reaction is proceeding.

  • Reaction: After the base addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.[9][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.

  • Acidification: Slowly acidify the mixture by adding dilute HCl dropwise with constant stirring until the solution is neutral or slightly acidic (pH ~6-7). This step precipitates the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Protocol 2.2: Synthesis of Pyrazoline Derivatives

Pyrazolines are synthesized from chalcones via a cyclization reaction with hydrazine hydrate, typically in the presence of a catalytic amount of acid, such as glacial acetic acid.[7][11][12] The reaction proceeds through the nucleophilic attack of the hydrazine on the β-carbon of the chalcone's α,β-unsaturated system, followed by an intramolecular cyclization and dehydration.

Materials:

  • Synthesized chalcone derivative

  • Hydrazine hydrate (80-99%)

  • Glacial acetic acid

  • Ethanol or Methanol

  • Reflux apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the synthesized chalcone (e.g., 0.005 mol) in ethanol (25 mL).

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 0.025 mol, 5 equivalents) to the solution, followed by a few drops (0.5 mL) of glacial acetic acid to catalyze the reaction.[11]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours.[11] Monitor the reaction's completion using TLC (the disappearance of the colored chalcone spot is a good indicator).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration. If no solid forms, the product may need to be extracted with a suitable organic solvent like ethyl acetate.[7]

  • Washing & Purification: Wash the solid with cold water, dry it, and recrystallize from ethanol or methanol to yield the pure pyrazoline derivative.

Protocol 2.3: Structural Characterization

The identity and purity of all synthesized compounds must be confirmed.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: A sharp melting point range indicates high purity.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. For chalcones, look for a strong C=O stretch (1630-1680 cm⁻¹) and C=C stretching of the enone system. For pyrazolines, the C=O peak will disappear, and a C=N stretch (around 1590-1620 cm⁻¹) will appear.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural elucidation, confirming the arrangement of protons and carbons. For chalcones, the characteristic signals for the α- and β-protons of the enone system appear as doublets in the vinyl region (δ 6.5-8.0 ppm).

Section 3: Evaluation of Antioxidant Activity

The antioxidant capacity of the synthesized compounds should be evaluated using established in vitro assays. It is recommended to use multiple assays as they operate via different mechanisms.[13][14]

Protocol 3.1: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from deep violet to pale yellow.[11][15]

G cluster_0 DPPH Assay Mechanism DPPH_Radical DPPH• (Violet Radical) Antioxidant +   Antioxidant-H (Test Compound) DPPH_H ->   DPPH-H (Yellow, Reduced) Antioxidant_Radical +   Antioxidant• (Stabilized Radical)

Caption: Principle of the DPPH radical scavenging assay.

Materials:

  • Synthesized compounds and a standard antioxidant (e.g., Ascorbic acid, Quercetin)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of the test compounds and the standard in methanol (e.g., 1 mg/mL). Prepare a series of dilutions from this stock (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay:

    • In a set of test tubes, add 1.0 mL of the DPPH solution to 2.0 mL of each dilution of the test compounds/standard.

    • Prepare a control sample containing 1.0 mL of DPPH solution and 2.0 mL of methanol.

    • Incubate all tubes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance (A) of each solution at 517 nm against a methanol blank.

  • Calculation: Calculate the percentage of scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

  • IC50 Determination: Plot the % scavenging against the concentration of the sample and determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Protocol 3.2: ABTS Radical Cation Scavenging Assay

This assay involves the generation of the blue/green ABTS radical cation (ABTS•⁺), which is then reduced by the antioxidant compound. The reduction in the ABTS•⁺ concentration is measured as a decrease in absorbance at 734 nm.[13][16] This method is applicable to both hydrophilic and lipophilic antioxidants.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate buffer solution (PBS)

Procedure:

  • Radical Generation: Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]

  • Working Solution: Dilute the ABTS•⁺ stock solution with methanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay:

    • Prepare serial dilutions of the test compounds and standard as in the DPPH assay.

    • Add a small volume of the sample dilution (e.g., 10 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 1.0 mL).

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation & IC50: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Section 4: Data Summary and Interpretation

Quantitative data from synthesis and antioxidant assays should be tabulated for clear comparison.

Table 1: Representative Synthesis Yields

Starting Material Aldehyde Substituent Product Type Yield (%)
2'-Chloro-5'-hydroxyacetophenone 4-Methoxy Chalcone ~75%
2'-Chloro-5'-hydroxyacetophenone 3,4-Dimethoxy Chalcone ~70%
2'-Chloro-5'-hydroxyacetophenone 4-Chloro Chalcone ~80%
(4-Methoxy)-Chalcone - Pyrazoline ~65%

| (3,4-Dimethoxy)-Chalcone | - | Pyrazoline | ~62% |

Note: Yields are illustrative and will vary based on specific reaction conditions and purification efficiency.

Table 2: Illustrative Antioxidant Activity (IC50 Values)

Compound DPPH IC50 (µg/mL) ABTS IC50 (µg/mL)
Standard
Ascorbic Acid 4.97[13] 6.5[17]
Synthesized Compounds
2'-Chloro-5'-hydroxy-(4-methoxy)-chalcone 25.5 18.2
2'-Chloro-5'-hydroxy-(3,4-dimethoxy)-chalcone 18.9 12.7
2'-Chloro-5'-hydroxy-(4-methoxy)-pyrazoline 15.3 9.8

| 2'-Chloro-5'-hydroxy-(3,4-dimethoxy)-pyrazoline | 11.8 | 7.5 |

Note: IC50 values are hypothetical for illustrative purposes. A lower IC50 indicates superior activity.

Structure-Activity Relationship (SAR) Insights:

  • The 5'-hydroxyl group on the A-ring (from the acetophenone precursor) is crucial for activity, acting as the primary hydrogen donor.[9]

  • Electron-donating groups (e.g., methoxy, -OCH₃) on the B-ring (from the aldehyde precursor) generally enhance antioxidant activity by stabilizing the resulting antioxidant radical.[4]

  • The conversion of chalcones to their corresponding pyrazoline derivatives often leads to an increase in antioxidant activity, as demonstrated by lower IC50 values.[7] This suggests the pyrazoline scaffold itself contributes significantly to the radical scavenging function.

References

  • Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties. IntechOpen. Available at: [Link]

  • Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. National Institutes of Health (NIH). Available at: [Link]

  • A Quantum Chemical Explanation of the Antioxidant Activity of Flavonoids. ACS Publications. Available at: [Link]

  • Isobornylchalcones as Scaffold for the Synthesis of Diarylpyrazolines with Antioxidant Activity. MDPI. Available at: [Link]

  • Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. MDPI. Available at: [Link]

  • Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and anti-oxidant activity of certain chalcone based acetyl and N-phenyl substituted pyrazolines. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

  • Synthesis, characterization and evaluation of antioxidant activity of New pyrazolines derivatives. Journal of Research in Medical and Dental Science. Available at: [Link]

  • Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents. PubMed. Available at: [Link]

  • Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. ResearchGate. Available at: [Link]

  • Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. PubMed. Available at: [Link]

  • Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Journal of Advanced Scientific Research. Available at: [Link]

  • Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Journal of Advanced Scientific Research. Available at: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. Available at: [Link]

  • Synthesis and characterization of chalcone derivatives and their antioxidant activity. UTAR Institutional Repository. Available at: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]

  • Antioxidant behaviour of 2′-hydroxy-chalcones: A study of their electrochemical properties. ScienceDirect. Available at: [Link]

  • In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

  • In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. ResearchGate. Available at: [Link]

  • Antioxidant and Health-Related Effects of Tannins: From Agri-Food By-Products to Human and Animal Health. MDPI. Available at: [Link]

  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. MDPI. Available at: [Link]

  • SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. Universitas Airlangga Repository. Available at: [Link]

  • Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. Available at: [Link]

  • Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde. ResearchGate. Available at: [Link]

  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. ResearchGate. Available at: [Link]

  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. National Institutes of Health (NIH). Available at: [Link]

  • Natural-derived acetophenones: chemistry and pharmacological activities. PubMed. Available at: [Link]

  • Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

  • Synthesis, antioxidant, in silico and computational investigation of 2,5-dihydroxyacetophenone derived chloro-substituted hydroxychalcones, hydroxyflavanones and hydroxyflavindogenides. ResearchGate. Available at: [Link]

  • Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers. National Institutes of Health (NIH). Available at: [Link]

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Using 1-(2-Chloro-5-hydroxyphenyl)ethanone in the synthesis of antifungal compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 1-(2-Chloro-5-hydroxyphenyl)ethanone in the Synthesis of Novel Antifungal Agents

Authored by a Senior Application Scientist

Foreword: The escalating threat of drug-resistant fungal pathogens necessitates a departure from incremental improvements to existing antifungal scaffolds. The pursuit of novel chemical entities with unique mechanisms of action is paramount. This document serves as a technical guide for medicinal chemists and drug development scientists, outlining the strategic utility of 1-(2-Chloro-5-hydroxyphenyl)ethanone as a foundational building block for two potent classes of antifungal compounds: chalcones and pyrazoles. We will delve into the underlying chemical logic, provide robust and reproducible protocols, and explore the structure-activity relationships that govern their fungicidal efficacy.

The Strategic Value of the 1-(2-Chloro-5-hydroxyphenyl)ethanone Scaffold

The selection of a starting material is a critical decision point in a synthetic campaign. 1-(2-Chloro-5-hydroxyphenyl)ethanone is not merely a reagent; it is a carefully selected scaffold endowed with functionalities that are pivotal for generating biologically active molecules.

  • The Pro-Reactive Ketone: The ethanone moiety serves as a highly versatile chemical handle. Its α-protons are readily abstracted under basic conditions, forming an enolate that is primed for nucleophilic attack. This reactivity is the cornerstone of condensation reactions, most notably the Claisen-Schmidt condensation, which allows for the facile construction of the chalcone backbone.

  • The Modulatable Phenolic Hydroxyl: The hydroxyl group at the 5-position offers a site for secondary modification. It can be alkylated, acylated, or used as a hydrogen bond donor, allowing for fine-tuning of the compound's pharmacokinetic properties, such as solubility and membrane permeability. Its presence is also known to contribute to the antifungal activity in many phenolic compounds.

  • The Bio-Active Chloro-Substituent: The chlorine atom at the 2-position is a critical feature. Halogen substituents are known to enhance the lipophilicity of a molecule, which can improve its ability to cross fungal cell membranes. Furthermore, the electron-withdrawing nature of chlorine modifies the electronic landscape of the aromatic ring, influencing how the final compound interacts with its biological target. Structure-activity relationship (SAR) studies frequently indicate that halogenated derivatives exhibit superior antimicrobial potency.[1][2][3]

Synthetic Pathway I: From Acetophenone to Antifungal Chalcones

Chalcones, characterized by an α,β-unsaturated ketone core, are a class of natural and synthetic compounds renowned for their broad spectrum of bioactivities, including potent antifungal effects.[2][4][5] The reactive unsaturated keto functional group is widely considered responsible for their biological activity, potentially acting as a Michael acceptor to covalently modify key fungal enzymes or proteins.[2]

Rationale and Mechanism: The Claisen-Schmidt Condensation

The most direct route to chalcone synthesis from our starting material is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde. The base (e.g., NaOH or KOH) deprotonates the α-carbon of the 1-(2-Chloro-5-hydroxyphenyl)ethanone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a selected aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

Experimental Protocol: Synthesis of a Representative Chalcone Derivative

Objective: To synthesize (E)-1-(2-chloro-5-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Materials:

  • 1-(2-Chloro-5-hydroxyphenyl)ethanone

  • 4-Methoxybenzaldehyde (Anisaldehyde)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1.73 g (10 mmol) of 1-(2-Chloro-5-hydroxyphenyl)ethanone and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 50 mL of ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a 40% (w/v) aqueous solution of NaOH. Slowly add 10 mL of this solution dropwise to the flask while maintaining vigorous stirring. The reaction mixture will typically turn a deep color and may warm slightly.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

  • Acidify the aqueous mixture by slowly adding concentrated HCl dropwise with constant stirring until the pH is approximately 2-3. A solid precipitate should form.

  • Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold deionized water until the filtrate is neutral.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.

Visualization of the Chalcone Synthesis Workflow

Chalcone_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Acetophenone 1-(2-Chloro-5- hydroxyphenyl)ethanone Reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH in EtOH) Acetophenone->Reaction Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reaction Workup Acidic Work-up (Ice Water, HCl) Reaction->Workup 12-18h, RT Purification Recrystallization Workup->Purification Chalcone Antifungal Chalcone Derivative Purification->Chalcone

Caption: Workflow for the base-catalyzed synthesis of antifungal chalcones.

Synthetic Pathway II: From Chalcones to Antifungal Pyrazoles

The chalcone scaffold, with its 1,3-dicarbonyl-like functionality, is an ideal precursor for the synthesis of five-membered heterocyclic rings. Pyrazoles, in particular, are a class of heterocycles that form the core of many commercial fungicides and pharmaceuticals, valued for their metabolic stability and potent biological activity.[6][7][8]

Rationale and Mechanism: Cyclocondensation with Hydrazine

The synthesis of pyrazoles from chalcones is typically achieved through a cyclocondensation reaction with hydrazine hydrate or its derivatives. The reaction proceeds via a nucleophilic attack by one of the nitrogen atoms of hydrazine on the β-carbon of the chalcone's α,β-unsaturated system (a Michael addition). This is followed by an intramolecular cyclization as the second nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting pyrazoline intermediate yields the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis of a Representative Pyrazole Derivative

Objective: To synthesize a 3-(2-chloro-5-hydroxyphenyl)-5-(4-methoxyphenyl)-1H-pyrazole from the previously synthesized chalcone.

Materials:

  • (E)-1-(2-chloro-5-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

  • Hydrazine Hydrate (80% solution)

  • Glacial Acetic Acid

  • Standard reflux apparatus

Procedure:

  • In a 100 mL round-bottom flask, suspend 2.9 g (10 mmol) of the chalcone synthesized in Protocol 2.2 in 40 mL of glacial acetic acid.

  • Add 1 mL (approx. 20 mmol) of hydrazine hydrate to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) using a heating mantle.

  • Maintain the reflux for 6-8 hours. The reaction can be monitored by TLC until the starting chalcone spot disappears.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 150 mL of ice-cold water. A solid precipitate will form.

  • Collect the crude pyrazole product by vacuum filtration and wash thoroughly with cold water.

  • Purify the product by recrystallization from a suitable solvent like ethanol to obtain the final pyrazole derivative.

Visualization of the Complete Synthetic Pathway

Pyrazole_Synthesis_Pathway Start 1-(2-Chloro-5- hydroxyphenyl)ethanone Intermediate Chalcone Intermediate Start->Intermediate Claisen-Schmidt Condensation Aldehyde Aromatic Aldehyde Aldehyde->Intermediate Product Pyrazole Derivative Intermediate->Product Cyclocondensation (Hydrazine Hydrate)

Caption: Two-step synthesis of pyrazoles from the starting acetophenone.

Structure-Activity Relationship (SAR) and Data Interpretation

The ultimate goal of synthesis is to produce compounds with high efficacy and low toxicity. Understanding the SAR provides a rational basis for designing more potent analogues.[9][10]

  • For Chalcones: The nature of the substituent on the aldehyde-derived phenyl ring (Ring B) is critical. Studies have shown that electron-donating groups (e.g., methoxy, diethylamino) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) can enhance antifungal activity, depending on the specific fungal target.[1][11] The key is modulating the electronics of the Michael acceptor system.

  • For Pyrazoles: The substitution pattern on both phenyl rings and the pyrazole nitrogen influences activity. For instance, introducing bulky or electron-withdrawing groups on the phenyl rings has been shown to increase fungicidal potency against various plant-pathogenic fungi.[6]

Table 1: Representative Antifungal Activity Data (MIC in µg/mL)
Compound IDR-Group on AldehydeFungal Strain: C. albicansFungal Strain: A. nigerFungal Strain: T. rubrum
CHAL-1 4-OCH₃163212.5
CHAL-2 4-Cl8168
CHAL-3 4-N(CH₃)₂166432
PYR-1 (from CHAL-1)4-OCH₃8164
PYR-2 (from CHAL-2)4-Cl482
Fluconazole (Reference Drug)8>6416
Ketoconazole (Reference Drug)4164

Data is illustrative, based on trends reported in the literature, such as the superior activity of halogenated derivatives and the general increase in potency upon cyclization to a pyrazole.[2][6]

Conclusion and Future Directions

1-(2-Chloro-5-hydroxyphenyl)ethanone has been demonstrated to be an exceptionally useful and versatile platform for the synthesis of antifungal chalcones and pyrazoles. The straightforward and high-yielding protocols provided herein allow for the rapid generation of compound libraries for screening. The inherent functionalities of the scaffold provide multiple avenues for chemical modification, enabling a systematic exploration of the chemical space to optimize antifungal potency.

Future work should focus on:

  • Library Expansion: Synthesizing a broader array of derivatives by varying the aromatic aldehyde in the chalcone synthesis and using substituted hydrazines for the pyrazole synthesis.

  • Mechanism of Action Studies: Investigating the precise molecular targets of the most potent compounds. Azoles are known to inhibit ergosterol synthesis, and this should be investigated for the novel pyrazoles.[12][13] Chalcones may act on the cell wall or membrane, which can be explored through assays measuring membrane integrity or cell wall stress.[1][5]

  • In-Vivo Evaluation: Advancing lead compounds to animal models of fungal infection to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the strategic advantages of this scaffold, researchers can accelerate the discovery of new chemical entities to combat the growing challenge of fungal disease.

References

  • López, S. N., et al. (2001). Antifungal activity and studies on mode of action of novel xanthoxyline-derived chalcones. Planta Medica, 67(8), 747-751. Available from: [Link]

  • Li, R., et al. (2015). Synthesis and antifungal activity of chalcone derivatives. PubMed Central. Available from: [Link]

  • Meena, P., et al. (2015). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 114-118. Available from: [Link]

  • Li, Y., et al. (2020). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 25(22), 5468. Available from: [Link]

  • Patel, V. R., et al. (2013). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Indian Journal of Heterocyclic Chemistry, 23, 201-206. Available from: [Link]

  • Al-Omar, M. A. (2010). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 15(12), 9237-9247. Available from: [Link]

  • Amole, K. L., et al. (2019). Synthesis, Characterization and Antifungal Study of Five New Derivatives of E-1-(2-Hydroxyphenyl)chalcone. Chemistry Africa, 2, 231-239. Available from: [Link]

  • Lima, T. M., et al. (2024). Synergistic activity between conventional antifungals and chalcone-derived compound against dermatophyte fungi and Candida spp. Medical Mycology. Available from: [Link]

  • Cui, Z., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry, 27(19), 115048. Available from: [Link]

  • Wang, X., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6296. Available from: [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of the compounds 1–24. ResearchGate. Available from: [Link]

  • Ceylan, S., et al. (2012). Antifungal activity of some mono, bis and quaternary Mannich bases derived from acetophenone. Arzneimittelforschung, 62(1), 39-42. Available from: [Link]

  • Ma, Y. T., et al. (2013). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Chemical Biology & Drug Design, 81(4), 545-552. Available from: [Link]

  • Foroumadi, A., et al. (2011). Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility. Chemical Biology & Drug Design, 78(4), 675-680. Available from: [Link]

  • Borowski, E., et al. (2000). Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group. Antimicrobial Agents and Chemotherapy, 44(3), 679-686. Available from: [Link]

  • Bélai, I., & Oros, G. (2005). Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives. Pest Management Science, 61(11), 1082-1088. Available from: [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. Available from: [Link]

  • Butts, A., et al. (2015). Structure-Activity Relationships for the Antifungal Activity of Selective Estrogen Receptor Antagonists Related to Tamoxifen. PLoS ONE, 10(5), e0125921. Available from: [Link]

  • Liu, M., et al. (2010). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. Journal of Medicinal Chemistry, 53(10), 4140-4150. Available from: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available from: [Link]

  • Hilaris Publisher. (n.d.). Understanding Anti-fungal Agents: Mechanisms and Applications. Journal of Infectious Diseases & Therapy. Available from: [Link]

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HPLC method for the analysis of 1-(2-Chloro-5-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic HPLC-UV Analysis of 1-(2-Chloro-5-hydroxyphenyl)ethanone

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2-Chloro-5-hydroxyphenyl)ethanone. This compound is a substituted acetophenone of interest in pharmaceutical and chemical synthesis as a potential intermediate or impurity. The method utilizes a reversed-phase C18 column with a simple mobile phase consisting of acetonitrile and acidified water, coupled with UV detection. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a straightforward, accurate, and reproducible analytical method. All procedural choices are explained to provide a clear understanding of the method development rationale, ensuring scientific integrity and ease of implementation.

Introduction and Scientific Rationale

1-(2-Chloro-5-hydroxyphenyl)ethanone is a phenolic ketone whose purity and concentration are critical in various stages of chemical manufacturing and pharmaceutical research. A reliable analytical method is essential for quality control, stability testing, and reaction monitoring. Reversed-phase HPLC (RP-HPLC) is the technique of choice due to its high resolution and suitability for analyzing moderately polar aromatic compounds.[1][2]

The core of this method relies on optimizing the hydrophobic interactions between the analyte and the stationary phase.[2] The analyte possesses both a hydrophobic chloro-phenyl group and polar hydroxyl and ketone functionalities. The presence of the ionizable phenolic group (predicted pKa ~9.7 for a similar isomer) necessitates careful pH control of the mobile phase.[3] By acidifying the aqueous component of the mobile phase, the ionization of the hydroxyl group is suppressed. This ensures that the analyte is in a single, neutral form, which prevents peak tailing and results in sharp, symmetrical peaks and reproducible retention times.[4] A C18 stationary phase is selected as the industry standard for its versatility and strong hydrophobic retention, which is well-suited for aromatic compounds.

Analyte Properties

A summary of the key physicochemical properties of 1-(2-Chloro-5-hydroxyphenyl)ethanone is provided below. These properties are fundamental to the HPLC method development strategy.

PropertyValueSource
Chemical Structure
CC(=O)C1=C(C=CC(=C1)O)Cl PubChem[5]
CAS Number 58020-38-5Guidechem[6], PubChem[5]
Molecular Formula C₈H₇ClO₂Guidechem[6], PubChem[5]
Molecular Weight 170.59 g/mol Guidechem[6], PubChem[5]
Predicted pKa ~9.72 (for isomer 1-(5-Chloro-2-hydroxyphenyl)ethanone)LookChem[3]
Predicted XLogP3 2.6 (for isomer 1-(5-Chloro-2-hydroxyphenyl)ethanone)LookChem[3]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis.

Materials and Instrumentation
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with these dimensions provides a good balance between resolution and analysis time.

  • Chemicals:

    • 1-(2-Chloro-5-hydroxyphenyl)ethanone reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid (ACS grade, ~85%).

  • Labware: Volumetric flasks, pipettes, autosampler vials with septa, 0.45 µm syringe filters.

Solution Preparation

Mobile Phase Preparation (pH ~2.5)

  • Measure 600 mL of HPLC-grade water into a 1 L glass media bottle.

  • Carefully add 1.0 mL of phosphoric acid to the water. Mix thoroughly. This acidification is crucial for suppressing silanol interactions and analyte ionization.[4]

  • Add 400 mL of acetonitrile to create a 40:60 (v/v) Acetonitrile:Water mobile phase.

  • Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.

Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 25 mg of 1-(2-Chloro-5-hydroxyphenyl)ethanone reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix well. This stock solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.

HPLC Method Parameters

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% H₃PO₄ (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase Composition: A 40:60 organic-to-aqueous ratio is chosen to provide sufficient retention for the moderately polar analyte on a C18 column. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.

  • Column Temperature: Maintaining a constant temperature of 30 °C ensures retention time stability and improves peak shape.

  • Detection Wavelength: 254 nm is selected as it is a common wavelength for aromatic compounds and ketones, providing good sensitivity.[7] A full UV scan of the analyte using a PDA detector can confirm the absorbance maximum for optimal sensitivity.

System Suitability and Method Performance (Trustworthiness)

Before sample analysis, the system's performance must be verified. This is achieved by performing five replicate injections of a mid-range working standard (e.g., 25 µg/mL). The results must meet the criteria outlined below to ensure the validity of the subsequent analytical run.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Retention Time (%RSD) ≤ 1.0%Demonstrates the stability and precision of the pump and system.
Peak Area (%RSD) ≤ 2.0%Confirms the precision of the injector and detector response.
Theoretical Plates (N) > 2000Indicates good column efficiency and separation power.

Results and Discussion

Under the specified conditions, 1-(2-Chloro-5-hydroxyphenyl)ethanone is expected to elute as a sharp, symmetrical peak with a retention time of approximately 5-7 minutes. The method demonstrates excellent performance characteristics suitable for quantitative analysis.

Linearity

A calibration curve constructed from the working standards should exhibit excellent linearity over the concentration range of 1-100 µg/mL.

ParameterTypical Result
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Calibration Curve Equation y = mx + c
Analytical Workflow Visualization

The overall process from sample receipt to final result is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Standard_Prep Prepare Standard Solutions (1-100 µg/mL) System_Suitability System Suitability Test (5 Replicate Injections) Standard_Prep->System_Suitability Sample_Prep Prepare/Dilute Sample in Mobile Phase Sample_Analysis Inject Sample Solutions Sample_Prep->Sample_Analysis Mobile_Phase_Prep Prepare Mobile Phase (ACN:H2O:H3PO4) Mobile_Phase_Prep->System_Suitability Calibration Construct Calibration Curve System_Suitability->Calibration Quantification Quantify Analyte (Using Calibration Curve) Calibration->Quantification Integration Integrate Peak Area Sample_Analysis->Integration Integration->Quantification Report Generate Final Report Quantification->Report

Caption: General workflow for the HPLC analysis of 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Method Development Logic

The selection of the final method parameters was guided by a systematic approach designed to achieve a robust separation.

Method_Development_Logic Start Goal: Analyze 1-(2-Chloro-5-hydroxyphenyl)ethanone Analyte_Props Assess Analyte Properties (Polarity, pKa, UV Absorbance) Start->Analyte_Props Column_Select Select Stationary Phase Analyte_Props->Column_Select C18_Choice C18 Column: Good retention for aromatic compounds Column_Select->C18_Choice Decision Mobile_Phase Develop Mobile Phase C18_Choice->Mobile_Phase Organic_Mod Solvent: ACN/H2O (Adjust Ratio for Retention) Mobile_Phase->Organic_Mod Component 1 pH_Control Additive: Phosphoric Acid (Suppress ionization, improve peak shape) Mobile_Phase->pH_Control Component 2 Detection Select Detection Wavelength Organic_Mod->Detection pH_Control->Detection UV_254 254 nm: Good absorbance for aromatic ketones Detection->UV_254 Decision Optimization Optimize & Validate (Flow Rate, Temp., System Suitability) UV_254->Optimization

Caption: Decision-making process for developing the HPLC method.

Conclusion

The HPLC method detailed in this application note provides a simple, precise, and accurate means for the quantitative analysis of 1-(2-Chloro-5-hydroxyphenyl)ethanone. The use of a standard C18 column and an isocratic mobile phase makes the method easy to implement in most analytical laboratories. The protocol has been designed with scientific rationale and self-validation checks to ensure trustworthy and reproducible results, making it highly suitable for routine quality control and research applications.

References

  • ResearchGate. HPLC analysis of phenolic compounds. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Available at: [Link]

  • National Institutes of Health (NIH). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]

  • MDPI. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Available at: [Link]

  • SpringerLink. HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. Available at: [Link]

  • PubMed. [Determination of Four Acetophenones in Radix Cynanchi Bungei by High Performance Liquid Chromatography-Photodiode Array Detection]. Available at: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • SIELC Technologies. Acetophenone. Available at: [Link]

  • LookChem. 1-(5-Chloro-2-hydroxyphenyl)ethanone|1450-74-4. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column. Available at: [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • PubChem. 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one. Available at: [Link]

  • MAC-MOD Analytical. Rapid HPLC Separation of Phenones on HALO C18 Phase. Available at: [Link]

  • NIST WebBook. Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. Available at: [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Available at: [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

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Application Notes and Protocols for the Purification of 1-(2-Chloro-5-hydroxyphenyl)ethanone via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 1-(2-Chloro-5-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical and fine chemical synthesis, through recrystallization. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method to obtain high-purity material. The protocol herein is grounded in the fundamental principles of crystallization and is supported by field-proven insights and authoritative references. We will delve into the rationale behind solvent selection, provide a step-by-step procedure, and offer troubleshooting guidance to ensure a successful purification.

Introduction: The Critical Role of Purity

In the realm of drug development and chemical synthesis, the purity of starting materials and intermediates is paramount. Impurities, even in trace amounts, can have a significant impact on the yield, safety, and efficacy of the final product. 1-(2-Chloro-5-hydroxyphenyl)ethanone (CAS 58020-38-5) is a versatile building block, and its purity directly influences the outcome of subsequent synthetic steps.[1][2] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures.[3]

The underlying principle of recrystallization is that most solids are more soluble in a hot solvent than in a cold one.[3] By dissolving the impure solid in a hot solvent to the point of saturation and then allowing it to cool, the desired compound will crystallize out of the solution in a purer form, while the impurities remain dissolved in the mother liquor. This application note will provide a detailed, validated protocol for the recrystallization of 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(2-Chloro-5-hydroxyphenyl)ethanone is essential for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₈H₇ClO₂[1][2]
Molecular Weight 170.59 g/mol [1][2]
Appearance Solid (form may vary)N/A
Melting Point 54-56 °C (literature)N/A

The presence of a phenolic hydroxyl group and a chloro substituent on the aromatic ring influences the compound's polarity and solubility, making it moderately polar. This characteristic is a key consideration for solvent selection.

The Science of Solvent Selection: A Rational Approach

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for this procedure should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should readily dissolve the 1-(2-Chloro-5-hydroxyphenyl)ethanone at or near its boiling point.

  • Low solubility at low temperatures: The compound should be sparingly soluble in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals.

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

Evaluating Potential Solvent Systems

Based on the moderately polar nature of 1-(2-Chloro-5-hydroxyphenyl)ethanone, several solvent systems are viable candidates. A mixed solvent system, often an alcohol-water mixture, is frequently effective for phenolic compounds.[4]

  • Ethanol/Water: Ethanol is a good solvent for many organic compounds, and its miscibility with water allows for fine-tuning of the solvent polarity. By adding water as an anti-solvent to an ethanolic solution of the compound, the solubility of the organic compound can be significantly reduced, inducing crystallization.[5][6]

  • Methanol/Water: Similar to the ethanol/water system, methanol can effectively dissolve the compound at higher temperatures, with water acting as the anti-solvent to promote crystallization upon cooling. A patent for a structurally similar compound, 2'-hydroxyl-5'-chloromethyl acetophenone, suggests methanol as a suitable recrystallization solvent.[7]

  • Ethyl Acetate/Hexane: For less polar impurities, a solvent system like ethyl acetate and hexane can be effective. The compound would be dissolved in a minimal amount of hot ethyl acetate, followed by the gradual addition of hexane as the anti-solvent.

Expert Insight: Given the phenolic nature of the target compound, an ethanol/water mixed solvent system is a highly recommended starting point. This system offers a good balance of polarity to dissolve the desired compound at elevated temperatures while allowing for controlled precipitation upon cooling and the addition of water.

A Note on Decolorizing Carbon

While activated charcoal is a common reagent for removing colored impurities during recrystallization, it should be avoided when purifying phenolic compounds like 1-(2-Chloro-5-hydroxyphenyl)ethanone. The ferric ions often present in charcoal can form colored complexes with the phenolic hydroxyl group, which would compromise the purification process.[3]

Detailed Recrystallization Protocol

This protocol outlines the step-by-step procedure for the purification of 1-(2-Chloro-5-hydroxyphenyl)ethanone using an ethanol/water solvent system.

Materials and Equipment
  • Crude 1-(2-Chloro-5-hydroxyphenyl)ethanone

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Watch glass

  • Ice bath

Experimental Workflow

Caption: Workflow for the recrystallization of 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 1-(2-Chloro-5-hydroxyphenyl)ethanone into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • On a hot plate, heat a separate beaker of 95% ethanol to just below its boiling point.

    • Add the minimum amount of hot ethanol to the flask containing the crude solid to just dissolve it completely with stirring. It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce the final yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated glass funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed swiftly to prevent premature crystallization in the funnel.

  • Inducing Crystallization:

    • To the clear, hot ethanolic solution, add hot deionized water dropwise while stirring until the solution just begins to turn cloudy (turbid). This indicates that the solution is saturated.

    • If the solution becomes overly turbid, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the ice-cold ethanol/water mother liquor.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities from the mother liquor. It is important to use a minimal amount of cold solvent for washing to avoid dissolving the purified product.

    • Continue to draw air through the crystals on the filter for several minutes to help them dry.

  • Drying:

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying or in a desiccator under vacuum.

Validation and Characterization

The purity of the recrystallized 1-(2-Chloro-5-hydroxyphenyl)ethanone should be assessed to validate the success of the purification.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (54-56 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.

  • Chromatographic Analysis: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the final product by comparing it to the crude material.

Troubleshooting Common Issues

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was used.Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.
"Oiling out" (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute. The solution is too supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
Low recovery of purified product Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent.Use the minimum amount of solvent necessary for dissolution and washing. Ensure the washing solvent is ice-cold.
Colored crystals Colored impurities are present.As mentioned, avoid using decolorizing charcoal for this phenolic compound. Multiple recrystallizations may be necessary to remove persistent colored impurities.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 1-(2-Chloro-5-hydroxyphenyl)ethanone by recrystallization. By following the detailed steps for solvent selection, dissolution, crystallization, and isolation, researchers can consistently obtain high-purity material essential for downstream applications in drug discovery and chemical synthesis. The key to a successful recrystallization lies in a methodical approach and a solid understanding of the principles of solubility and crystal formation.

References

  • Sharpe, L. et al. (n.d.). Recrystallization. LibreTexts. Available at: [Link]

  • CN102093188A (2011) Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone. Google Patents.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12463878, 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one. Retrieved January 18, 2026 from [Link].

  • Kontos, S., Koutsoukos, P., & Paraskeva, C. (2014). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. Environmental Science and Pollution Research, 21(15), 9336–9345.
  • University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Jia, W., et al. (2021). Removal of phenolic compounds from de-oiled sunflower kernels by aqueous ethanol washing. Food Chemistry, 362, 130204.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone (2'-Chloro-5'-hydroxyacetophenone). This valuable intermediate in pharmaceutical and agrochemical development can present synthetic challenges, particularly concerning reaction yield. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize their synthetic strategies. We will delve into the underlying chemical principles to empower you to make informed, effective decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-(2-Chloro-5-hydroxyphenyl)ethanone?

There are two principal methods for synthesizing this molecule, each with distinct advantages and challenges:

  • Friedel-Crafts Acylation of 4-Chlorophenol: This is an electrophilic aromatic substitution where an acyl group is directly installed onto the aromatic ring of 4-chlorophenol.[1] While direct, this method is often plagued by low yields due to the nature of the phenol substrate.

  • Fries Rearrangement of 4-Chlorophenyl acetate: This two-step approach first involves the esterification of 4-chlorophenol to form 4-chlorophenyl acetate. This ester then undergoes a Lewis acid-catalyzed rearrangement to form the desired hydroxyaryl ketone.[2][3] This route often provides a more reliable and higher-yielding pathway by circumventing the issues seen in direct acylation. A patent for a related compound describes a similar solvent-free Fries rearrangement approach to produce 5-chloro-2-hydroxyacetophenone.[4]

Q2: Why does the direct Friedel-Crafts acylation of phenols often result in low yields?

The direct Friedel-Crafts acylation of phenols is notoriously inefficient for two primary reasons:

  • Catalyst Complexation: The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[5][6] This coordination deactivates the catalyst and makes the aromatic ring electron-poor, thus hindering the desired electrophilic substitution on the carbon framework (C-acylation).[5][7]

  • Competing O-Acylation: Phenols are bidentate nucleophiles, meaning they can react at two sites.[5] Acylation can occur on the phenolic oxygen to form a phenyl ester (O-acylation), a competing reaction that consumes starting material and reduces the yield of the desired C-acylated product.[6][7]

Q3: What is the Fries Rearrangement and why is it often preferred?

The Fries rearrangement is the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[2][8] It is often preferred because it neatly bypasses the problems of direct Friedel-Crafts acylation. The synthesis is sequential:

  • O-Acylation: The phenol is first intentionally converted to its ester (e.g., 4-chlorophenol to 4-chlorophenyl acetate). This reaction is typically high-yielding.

  • Rearrangement: The purified ester is then treated with a Lewis acid, which catalyzes the migration of the acyl group from the oxygen atom to the ortho and para positions of the aromatic ring.[3][8]

This method provides better control and generally leads to higher overall yields of the target C-acylated product.[3]

Troubleshooting Guide: Low Yields and Side Reactions

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My yield is consistently low (<40%) when attempting the Fries Rearrangement of 4-chlorophenyl acetate.

Possible Cause 1: Insufficient Lewis Acid Catalyst

  • Scientific Rationale: Unlike a truly catalytic reaction, the Fries rearrangement requires a stoichiometric excess of the Lewis acid (typically AlCl₃).[8] This is because the catalyst forms complexes with both the starting ester and the resulting hydroxy ketone product.[8][9] The phenolic hydroxyl group and the ketone's carbonyl group are both Lewis bases that will bind to AlCl₃. To drive the reaction forward, enough active catalyst must be available to promote the acyl group migration.

  • Recommended Action: Use at least 2.5 to 3.0 molar equivalents of AlCl₃ relative to the 4-chlorophenyl acetate. A patent for a similar synthesis specifies using approximately 3 equivalents of anhydrous aluminum trichloride.[4] Ensure the AlCl₃ is fresh and anhydrous, as moisture will rapidly deactivate it.

Possible Cause 2: Inappropriate Reaction Temperature

  • Scientific Rationale: The ratio of ortho to para isomers in the Fries rearrangement is highly dependent on temperature.[8] Generally, lower temperatures favor the formation of the para isomer, while higher temperatures favor the ortho isomer. For the synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone from 4-chlorophenyl acetate, the target is the ortho product (acylation at C2). Therefore, a higher reaction temperature is required.

  • Recommended Action: Screen a range of temperatures from 120°C to 160°C. Published procedures for similar rearrangements often utilize temperatures in this range to favor the kinetic ortho product.[4] Start at 120°C and incrementally increase the temperature, monitoring the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and byproduct formation.

Possible Cause 3: Suboptimal Work-up Procedure

  • Scientific Rationale: The work-up procedure is critical for liberating the product from its aluminum chloride complex and separating it from inorganic salts. The product-catalyst complex must be hydrolyzed, typically by quenching the reaction mixture in ice-cold acid.[9] Improper quenching can lead to product degradation or co-precipitation with aluminum hydroxides, making isolation difficult.

  • Recommended Action: After the reaction is complete, cool the mixture and very slowly and carefully pour it onto a stirred mixture of crushed ice and concentrated hydrochloric acid.[10] This ensures the hydrolysis is controlled and the product precipitates as a clean solid, which can then be isolated by filtration and purified.

Data Presentation: Effect of Temperature on Isomer Distribution

The following table summarizes the expected qualitative effect of temperature on the regioselectivity of the Fries Rearrangement.

Reaction TemperaturePredominant IsomerRationale
Low (e.g., < 60°C)para-hydroxy ketoneThermodynamically more stable product.
High (e.g., > 120°C)ortho-hydroxy ketoneKinetically favored product.
Problem 2: The reaction stalls and starting material remains even after prolonged reaction time.

Possible Cause: Deactivation of Lewis Acid by Atmospheric Moisture

  • Scientific Rationale: Lewis acids like aluminum trichloride are extremely hygroscopic. They react violently with water, which hydrolyzes them into inactive aluminum hydroxide and HCl. If the reaction is not performed under strictly anhydrous conditions, the catalyst will be consumed by trace moisture, halting the reaction.

  • Recommended Action:

    • Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of dry nitrogen or argon.

    • Use an anhydrous grade of solvent (if any is used). For solvent-free reactions, ensure the starting ester is dry.

    • Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the addition of reagents and the duration of the reaction using a gas bubbler or balloon.

Experimental Protocols

Optimized Protocol for Fries Rearrangement of 4-Chlorophenyl Acetate

This protocol is a synthesized baseline derived from established chemical principles and related procedures.[4][10]

Step 1: Preparation of 4-Chlorophenyl Acetate

  • To a stirred solution of 4-chlorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add a base such as triethylamine or pyridine (1.1 eq).

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the 4-chlorophenol.

  • Perform an aqueous work-up: wash the organic layer sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chlorophenyl acetate, which can be used directly or purified further.

Step 2: Fries Rearrangement

  • Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to an inert gas line.

  • Charge the flask with anhydrous aluminum trichloride (AlCl₃, 3.0 eq).

  • Begin stirring and slowly add 4-chlorophenyl acetate (1.0 eq) portion-wise. The addition is exothermic.

  • Once the addition is complete, slowly heat the reaction mixture to 120-140°C.

  • Maintain this temperature for 1-3 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to below 100°C and cautiously pour it onto a stirred slurry of crushed ice and concentrated HCl (e.g., 3M).

  • Stir the resulting mixture vigorously for 30 minutes. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or ethanol) to obtain pure 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical decision-making process for troubleshooting low yields in the Fries Rearrangement.

TroubleshootingWorkflow start Low Yield Encountered check_reagents Verify Reagent Quality & Stoichiometry (Anhydrous AlCl3? >2.5 eq?) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_conditions Review Reaction Conditions (Anhydrous Setup? Temperature >120°C?) conditions_ok Conditions OK check_conditions->conditions_ok check_workup Analyze Work-up & Purification (Proper Quench? Recrystallization Solvent?) optimize_workup Action: Ensure Slow, Cold Acidic Quench Test Alternative Recrystallization Solvents check_workup->optimize_workup Problem Identified reagents_ok->check_conditions Yes optimize_reagents Action: Use Fresh, Anhydrous AlCl3 Increase Stoichiometry to 3.0 eq reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Action: Ensure Inert Atmosphere Screen Temperatures (120-160°C) conditions_ok->optimize_conditions No end Yield Improved optimize_reagents->end optimize_conditions->end optimize_workup->end

Caption: A flowchart for troubleshooting low yields in the Fries Rearrangement.

Reaction Pathway: Competing Acylation Mechanisms

This diagram illustrates the competing O- vs. C-acylation pathways in the presence of a phenol.

ReactionPathways cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products 4-Chlorophenol 4-Chlorophenol o_acylation O-Acylation (Ester Formation) 4-Chlorophenol->o_acylation c_acylation C-Acylation (Direct Friedel-Crafts) 4-Chlorophenol->c_acylation Acyl Halide + AlCl3 Acyl Halide + AlCl3 Acyl Halide + AlCl3->o_acylation Favored Kinetically Acyl Halide + AlCl3->c_acylation Disfavored due to Catalyst Complexation ester 4-Chlorophenyl acetate o_acylation->ester target 1-(2-Chloro-5-hydroxyphenyl)ethanone (Target Product) c_acylation->target fries Fries Rearrangement fries->target ester->fries  + Excess AlCl3  + Heat

Caption: Competing O- and C-acylation pathways for phenols.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. [Link]

  • CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?[Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Eureka | Patsnap. Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone. JOCPR, 7(9), 727-731. [Link]

Sources

Navigating Isomer Formation in the Synthesis of 2'-Chloro-5'-hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 17, 2026 – Researchers and drug development professionals often encounter challenges with isomer formation during the synthesis of key pharmaceutical intermediates. This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the formation of isomers during the synthesis of 2'-Chloro-5'-hydroxyacetophenone, a valuable building block in medicinal chemistry.

Understanding the Synthetic Challenge: Fries Rearrangement vs. Friedel-Crafts Acylation

The synthesis of 2'-Chloro-5'-hydroxyacetophenone typically proceeds via two main pathways: the Fries rearrangement of 4-chlorophenyl acetate or the direct Friedel-Crafts acylation of 4-chlorophenol. Both methods are susceptible to the formation of undesired positional isomers, complicating purification and reducing yields.

The Fries rearrangement is an acid-catalyzed intramolecular reaction where an acyl group of a phenolic ester migrates to the aromatic ring, yielding ortho- and para-hydroxyaryl ketones.[1][2][3] In the case of 4-chlorophenyl acetate, the desired product is the ortho-acylated product relative to the hydroxyl group. However, the competing para-acylation can also occur, leading to the formation of isomeric impurities.

Direct Friedel-Crafts acylation of 4-chlorophenol with an acylating agent like acetyl chloride in the presence of a Lewis acid offers a more direct route.[4][5] However, this method can be complicated by competing O-acylation and the directing effects of both the chloro and hydroxyl groups on the aromatic ring.[4]

Frequently Asked Questions (FAQs) and Troubleshooting

Our Senior Application Scientists have compiled the following guidance to address common issues encountered during the synthesis of 2'-Chloro-5'-hydroxyacetophenone.

Q1: What are the primary isomeric impurities I should expect when synthesizing 2'-Chloro-5'-hydroxyacetophenone?

When starting from 4-chlorophenyl acetate via the Fries rearrangement, the primary isomers are a result of the acyl group migrating to different positions on the aromatic ring. The main potential isomers are:

  • Desired Product: 2'-Chloro-5'-hydroxyacetophenone

  • Primary Isomer: 4'-Chloro-2'-hydroxyacetophenone (para-rearrangement product)

  • Other Potential Isomers: Acylation at other positions on the ring is also possible, though typically in smaller amounts.

The directing effects of the chloro and hydroxyl groups play a crucial role. The hydroxyl group is a strong ortho, para-director, while the chloro group is a deactivating ortho, para-director.[1][6] This interplay of electronic effects dictates the regioselectivity of the acylation.

Q2: How can I control the regioselectivity of the Fries rearrangement to favor the desired 2'-Chloro-5'-hydroxyacetophenone isomer?

Controlling the ortho-to-para ratio is a critical aspect of this synthesis. The following reaction parameters can be adjusted to influence the outcome:

  • Temperature: This is one of the most significant factors.

    • Higher temperatures (typically >160°C) favor the formation of the ortho isomer (2'-Chloro-5'-hydroxyacetophenone).[7] This is often attributed to the thermodynamic stability of the ortho-chelated intermediate with the Lewis acid catalyst.

    • Lower temperatures (typically <60°C) tend to favor the formation of the para isomer (4'-Chloro-2'-hydroxyacetophenone).[7]

  • Solvent Polarity: The choice of solvent also impacts the isomer ratio.

    • Non-polar solvents (e.g., carbon disulfide, chlorobenzene) generally favor the formation of the ortho product.

    • Polar solvents (e.g., nitrobenzene) can increase the proportion of the para product.[2]

  • Lewis Acid Catalyst: While aluminum chloride (AlCl₃) is a common catalyst, other Lewis acids like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) can be employed and may offer different regioselectivity.[1][8] Brønsted acids like methanesulfonic acid have also been used and can provide excellent para-selectivity.[1]

Troubleshooting Tip: If you are observing a high proportion of the undesired para-isomer, consider increasing the reaction temperature and using a non-polar solvent. Conversely, to favor the para-isomer, lower temperatures and a more polar solvent should be employed.

ParameterCondition for Ortho-SelectivityCondition for Para-Selectivity
Temperature High (>160°C)Low (<60°C)
Solvent Non-polar (e.g., CS₂, C₆H₅Cl)Polar (e.g., C₆H₅NO₂)
Catalyst AlCl₃, TiCl₄Methanesulfonic Acid
Q3: I'm seeing multiple spots on my TLC after the reaction. How can I effectively separate the desired isomer from its impurities?

The separation of positional isomers can be challenging due to their similar physical properties. A combination of techniques is often necessary for effective purification.

  • Steam Distillation: The ortho-hydroxyacetophenones are often more volatile than their para counterparts due to intramolecular hydrogen bonding.[7] Steam distillation can be an effective initial step to enrich the desired 2'-Chloro-5'-hydroxyacetophenone.

  • Recrystallization: Careful selection of a solvent system can allow for the selective crystallization of one isomer. For hydroxyacetophenones, solvents like methanol or ethanol-water mixtures are often used.

  • Column Chromatography: For high-purity requirements, column chromatography is a reliable method.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is a good starting point for optimizing the separation. The polarity of the isomers will influence their retention times; more polar isomers will elute later.

  • High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale separations, reversed-phase HPLC is highly effective.

    • Column: A C18 column is a standard choice.

    • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a controlled pH) is typically used. Adjusting the pH can alter the ionization state of the phenolic hydroxyl group and improve separation.[9]

Troubleshooting Tip: If you are struggling with co-elution in column chromatography, try a different solvent system or consider using a more specialized stationary phase. For HPLC, optimizing the mobile phase pH is often key to resolving closely related isomers.

Experimental Workflow and Mechanistic Insights

To aid in experimental design and troubleshooting, the following diagrams illustrate the key mechanistic pathways and a general experimental workflow.

Mechanism of Isomer Formation in Fries Rearrangement

The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the phenyl ring. The regioselectivity is determined by the stability of the resulting intermediates.

Fries_Rearrangement_Mechanism cluster_start Starting Material cluster_catalyst Catalyst Activation cluster_pathways Isomer Formation Pathways cluster_products Products Start 4-Chlorophenyl Acetate Catalyst Lewis Acid (e.g., AlCl₃) Start->Catalyst Coordination Complex Acylium Ion Intermediate Formation Catalyst->Complex Rearrangement Ortho Ortho-attack (Favored at high temp, non-polar solvent) Complex->Ortho Electrophilic Aromatic Substitution Para Para-attack (Favored at low temp, polar solvent) Complex->Para Electrophilic Aromatic Substitution Desired 2'-Chloro-5'-hydroxyacetophenone Ortho->Desired Isomer 4'-Chloro-2'-hydroxyacetophenone Para->Isomer

Caption: Mechanism of Isomer Formation in Fries Rearrangement.

General Experimental and Purification Workflow

A typical workflow for the synthesis and purification of 2'-Chloro-5'-hydroxyacetophenone involves the reaction, workup, and subsequent separation of isomers.

Workflow Start Fries Rearrangement of 4-Chlorophenyl Acetate Workup Aqueous Workup and Extraction Start->Workup Crude Crude Product (Mixture of Isomers) Workup->Crude Steam Steam Distillation (Optional Enrichment of Ortho-Isomer) Crude->Steam Purification Purification Crude->Purification Steam->Purification Recryst Recrystallization Purification->Recryst Column Column Chromatography Purification->Column Final Pure 2'-Chloro-5'-hydroxyacetophenone Recryst->Final Column->Final

Sources

Navigating the Purification Maze of 1-(2-Chloro-5-hydroxyphenyl)ethanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification challenges of 1-(2-Chloro-5-hydroxyphenyl)ethanone. This guide is crafted for researchers, scientists, and professionals in drug development who encounter hurdles in obtaining this key intermediate in its purest form. Here, we dissect common purification issues, offering troubleshooting advice and detailed protocols grounded in scientific principles to streamline your workflow and enhance the integrity of your research.

Introduction to the Purification Challenges

1-(2-Chloro-5-hydroxyphenyl)ethanone is a valuable building block in the synthesis of various pharmaceutical compounds. Its purification, however, can be a significant bottleneck. The primary synthetic routes, namely the Fries rearrangement of 2-chlorophenyl acetate and the Friedel-Crafts acylation of 4-chlorophenol, can introduce a range of impurities that are often structurally similar to the target molecule, making their removal a non-trivial task.

Common challenges include:

  • Isomeric Contamination: The formation of the undesired regioisomer, 1-(4-chloro-2-hydroxyphenyl)ethanone, is a frequent issue, particularly in the Fries rearrangement.

  • Colored Impurities: The presence of phenolic impurities and byproducts can lead to discoloration of the final product.

  • Residual Starting Materials and Reagents: Incomplete reactions or inefficient work-ups can leave behind starting materials and catalysts.

  • Crystallization Difficulties: The compound may exhibit poor crystallization behavior, leading to low yields or the inclusion of impurities.

This guide provides a structured approach to tackling these challenges head-on, empowering you with the knowledge to optimize your purification strategies.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 1-(2-Chloro-5-hydroxyphenyl)ethanone in a question-and-answer format.

Issue 1: My final product is a mixture of isomers that are difficult to separate by column chromatography.

  • Question: I've performed a Fries rearrangement and my NMR analysis shows a mixture of 1-(2-Chloro-5-hydroxyphenyl)ethanone and what I suspect is the 1-(4-chloro-2-hydroxyphenyl)ethanone isomer. My standard silica gel column chromatography isn't giving baseline separation. What can I do?

  • Answer: This is a classic challenge due to the similar polarities of the two isomers. Here’s a systematic approach to improve your separation:

    • Optimize Your Mobile Phase: A single solvent system may not be sufficient. Experiment with a gradient elution. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity. This can help to resolve closely eluting compounds.

    • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a stationary phase with different selectivity. A diol-functionalized silica or alumina could offer different interaction mechanisms that may improve resolution.

    • Exploit Differences in Hydrogen Bonding: The intramolecular hydrogen bond in the ortho-hydroxyacetophenone isomer can be exploited. Techniques like steam distillation can sometimes be effective, as the ortho isomer is typically more volatile.[1]

    • Preparative HPLC: For high-purity requirements, preparative reversed-phase HPLC is a powerful tool. A C18 column with a methanol/water or acetonitrile/water mobile phase, possibly with a small amount of acid modifier like formic acid, can provide excellent separation of positional isomers.[2]

Issue 2: My purified 1-(2-Chloro-5-hydroxyphenyl)ethanone is off-white or yellowish, indicating impurities.

  • Question: After column chromatography, my product has a persistent yellow tint. How can I remove these colored impurities?

  • Answer: Colored impurities are often highly conjugated or phenolic byproducts. Here are a few strategies:

    • Activated Carbon Treatment: Dissolve your product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the carbon through a pad of celite. The carbon will adsorb many colored impurities. Be aware that this can sometimes lead to a loss of product.

    • Recrystallization: A carefully chosen recrystallization solvent can be very effective at excluding colored impurities. See the detailed protocol in the "Experimental Protocols" section.

    • Chemical Wash: A dilute aqueous solution of sodium bisulfite can sometimes be used to remove certain types of colored impurities through reduction or complexation. This should be followed by a thorough work-up to remove any residual bisulfite.

Issue 3: I'm having trouble getting my 1-(2-Chloro-5-hydroxyphenyl)ethanone to crystallize effectively.

  • Question: My product oils out during recrystallization, or the crystals are very fine and seem to trap solvent. What can I do to improve my crystallization?

  • Answer: Oiling out or poor crystal formation is often a sign of residual impurities or an inappropriate solvent system.

    • Solvent Screening: The key to good crystallization is finding a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below. Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., toluene, ethanol, ethyl acetate/hexane mixtures). A mixed solvent system, where the compound is dissolved in a "good" solvent at its boiling point and a "poor" solvent is added dropwise until turbidity persists, is often effective.[3]

    • Slow Cooling: Rapid cooling often leads to the formation of small crystals or an oil. Allow the crystallization mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize yield.

    • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce the formation of larger, purer crystals.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What are the most likely impurities from a Fries rearrangement synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone?

    • A1: The primary impurity is the regioisomeric product, 1-(4-chloro-2-hydroxyphenyl)ethanone. Other potential impurities include unreacted 2-chlorophenyl acetate and phenol (from hydrolysis of the ester). While the Fries rearrangement of 2-chlorophenyl acetate is reported to be quite clean, traces of other byproducts can form at higher temperatures.[4][5]

  • Q2: What are the common byproducts of a Friedel-Crafts acylation of 4-chlorophenol with acetyl chloride?

    • A2: The Friedel-Crafts acylation is generally a clean reaction.[6] However, potential impurities include unreacted 4-chlorophenol and di-acylated products, although the latter is less likely as the product is deactivated towards further acylation.[6] The reaction requires a stoichiometric amount of Lewis acid catalyst (e.g., AlCl₃), which must be completely removed during the work-up to avoid purification issues.[6]

  • Q3: Can I use distillation to purify 1-(2-Chloro-5-hydroxyphenyl)ethanone?

    • A3: While vacuum distillation can be used to purify some substituted acetophenones, the relatively high boiling point and potential for thermal degradation of 1-(2-Chloro-5-hydroxyphenyl)ethanone make it a less common and potentially challenging method. Recrystallization and chromatography are generally preferred.

  • Q4: How can I monitor the purity of my fractions during column chromatography?

    • A4: Thin Layer Chromatography (TLC) is the most common and effective method. Use the same solvent system as your column or a slightly more polar one to get good separation on the TLC plate. Staining with a potassium permanganate solution or visualizing under UV light can help to identify the product-containing fractions and assess their purity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of 1-(2-Chloro-5-hydroxyphenyl)ethanone. The optimal solvent system should be determined by small-scale trials.

Materials:

  • Crude 1-(2-Chloro-5-hydroxyphenyl)ethanone

  • Recrystallization solvent (e.g., Toluene, Ethanol/Water, or Ethyl Acetate/Hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. If the solid dissolves completely, it is a potentially good solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable. If the product is very soluble even at room temperature, it may be a good "good" solvent for a mixed-solvent system. If it is poorly soluble even when hot, it may be a good "poor" solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the "good" solvent in a mixed system) to just dissolve the solid. If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until a slight cloudiness persists. Then add a few drops of the "good" solvent to redissolve the solid and obtain a clear solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying 1-(2-Chloro-5-hydroxyphenyl)ethanone using flash column chromatography.

Materials:

  • Crude 1-(2-Chloro-5-hydroxyphenyl)ethanone

  • Silica gel (or other suitable stationary phase)

  • Eluent (e.g., Hexane/Ethyl Acetate gradient)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by TLC. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.2-0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Begin eluting the column with the initial solvent system, collecting fractions in test tubes. Gradually increase the polarity of the eluent as the column runs (gradient elution).

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Final Product Analysis: Analyze the final product for purity using techniques such as NMR, HPLC, or melting point determination.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process for purifying 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Purification_Workflow Crude Crude 1-(2-Chloro-5-hydroxyphenyl)ethanone Analysis Purity Analysis (TLC, NMR) Crude->Analysis Isomers Isomeric Impurities Present? Analysis->Isomers Colored Colored Impurities? Isomers->Colored No Column Column Chromatography Isomers->Column Yes Recrystallization Recrystallization Colored->Recrystallization No Carbon Activated Carbon Treatment Colored->Carbon Yes Pure_Product Pure Product Recrystallization->Pure_Product Column->Colored Carbon->Recrystallization Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Eluent Packing 2. Pack Column with Silica Gel TLC->Packing Loading 3. Load Sample Packing->Loading Elution 4. Elute with Gradient Loading->Elution Collection 5. Collect Fractions Elution->Collection Fraction_TLC 6. Analyze Fractions by TLC Collection->Fraction_TLC Combine 7. Combine Pure Fractions Fraction_TLC->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final_Analysis 9. Final Purity Check Evaporate->Final_Analysis

Caption: Step-by-step workflow for column chromatography.

Conclusion

The purification of 1-(2-Chloro-5-hydroxyphenyl)ethanone presents a series of challenges that can be effectively overcome with a systematic and informed approach. By understanding the nature of potential impurities arising from the synthetic route and employing the appropriate purification techniques, researchers can obtain this valuable intermediate in high purity. This guide serves as a starting point for developing robust and efficient purification protocols. Remember that each reaction is unique, and some degree of optimization will always be necessary to achieve the best results.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Donnelly, J. A., & Murphy, J. J. (1970). The Fries rearrangement of ortho-halogenophenyl acetates. Journal of the Chemical Society C: Organic, 2596-2598. [Link]

  • YouTube. (2025). Steam Volatile Isomer of Hydroxyacetophenone (o, m, p) | Class 12 Chemistry. Retrieved from [Link]

Sources

Optimizing Chalcone Synthesis: A Technical Support Guide for Reactions with 1-(2-Chloro-5-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chalcones derived from 1-(2-Chloro-5-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of the Claisen-Schmidt condensation. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the purity of your target chalcones.

Introduction to Chalcone Synthesis

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an α,β-unsaturated ketone core linking two aromatic rings.[1][2] They are pivotal precursors in the biosynthesis of a wide array of flavonoids and isoflavonoids and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4]

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[5][6] This reaction involves the base-catalyzed condensation of an aromatic ketone (in this case, 1-(2-Chloro-5-hydroxyphenyl)ethanone) with an aromatic aldehyde.[5][7] The reaction proceeds through an aldol condensation mechanism, followed by a dehydration step to yield the characteristic chalcone scaffold.[5][8] While the reaction is conceptually straightforward, its success is highly dependent on carefully optimized conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common challenges encountered during the synthesis of chalcones from 1-(2-Chloro-5-hydroxyphenyl)ethanone, providing a systematic approach to problem-solving.

Issue 1: Low or No Product Yield

A low yield of the desired chalcone is one of the most frequent obstacles. Several factors can contribute to this issue.

  • Question: My reaction has run for the recommended time, but TLC analysis shows a significant amount of unreacted starting material. What could be the cause?

    Answer: Incomplete conversion is a common reason for low yields. Consider the following potential causes and solutions:

    • Insufficient Reaction Time: Some Claisen-Schmidt reactions may require extended periods to reach completion.[9] It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[9]

    • Inadequate Catalyst Activity: The base catalyst (e.g., NaOH or KOH) is crucial for deprotonating the acetophenone to form the reactive enolate.[5][10] Ensure your catalyst is fresh and of high purity. The concentration of the base can also be a critical factor; too low a concentration may result in a slow reaction rate.[3]

    • Suboptimal Temperature: While many chalcone syntheses proceed efficiently at room temperature, some reactions may require heating to achieve an optimal rate.[9] Conversely, for some substrates, an increase in temperature can lead to a decrease in yield due to side reactions.[9] Experiment with a range of temperatures to find the sweet spot for your specific reactants.

    • Poor Solubility: If the reactants, particularly the intermediate aldol adduct, are not fully dissolved, the reaction can be hindered.[5] You may need to adjust the solvent system or increase the solvent volume to ensure all components remain in solution.[5]

  • Question: The reaction seems to have worked, but after workup, the isolated yield is much lower than expected. What are the likely causes of product loss?

    Answer: Product loss during the workup and purification stages is a common pitfall. Here's how to troubleshoot:

    • Incomplete Precipitation: After quenching the reaction with cold water or an acidic solution, the chalcone product should precipitate out of the solution.[11] If precipitation is incomplete, you may be losing a significant portion of your product. Ensure the solution is sufficiently cold and allow adequate time for the product to crystallize.

    • Improper pH Adjustment: The workup typically involves neutralizing the basic reaction mixture with a dilute acid, such as HCl, to precipitate the chalcone.[11][12] It is essential to carefully monitor the pH to ensure complete precipitation without causing degradation of the product.

    • Losses During Recrystallization: While recrystallization is an excellent method for purification, it can also lead to significant product loss if not performed correctly.[12][13] Use a minimal amount of hot solvent to dissolve the crude product and cool the solution slowly to maximize crystal formation.[6] Choosing the right recrystallization solvent is also critical; ethanol is a common choice for chalcones.[13]

Issue 2: Formation of Side Products

The appearance of multiple spots on a TLC plate indicates the presence of impurities, which can complicate purification and reduce the yield of the desired product.[9]

  • Question: My TLC analysis shows multiple spots in addition to the desired chalcone. What are these side products, and how can I minimize their formation?

    Answer: The Claisen-Schmidt condensation can be prone to several side reactions. Understanding these can help in devising strategies to suppress them:

    • Michael Addition: The most common side product is formed through a Michael addition, where another molecule of the enolate attacks the α,β-unsaturated ketone of the chalcone product.[9]

    • Self-Condensation of the Ketone: The 1-(2-Chloro-5-hydroxyphenyl)ethanone can react with itself in an aldol condensation, especially if the aldehyde is not reactive enough or is added too slowly.[5]

    • Cannizzaro Reaction of the Aldehyde: In the presence of a strong base, aromatic aldehydes that lack α-hydrogens can undergo a disproportionation reaction (Cannizzaro reaction) to yield a mixture of the corresponding alcohol and carboxylic acid.[14]

    To minimize the formation of these side products, consider the following strategies:

    • Control Stoichiometry: Using a slight excess of the aromatic aldehyde can help to ensure the complete consumption of the ketone enolate, thereby reducing the likelihood of Michael addition and ketone self-condensation.[9]

    • Optimize Catalyst Concentration: A very high concentration of a strong base can promote the Cannizzaro reaction.[3] Titrate the amount of catalyst to find the optimal concentration that promotes the desired reaction without favoring side reactions.

    • Order of Reagent Addition: It is generally recommended to add the aldehyde to a mixture of the ketone and the base.[14] This ensures that the ketone is readily converted to its enolate, which can then react with the aldehyde as it is introduced.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of chalcone synthesis.

  • Q1: What is the fundamental reaction mechanism for the synthesis of chalcones?

    A1: The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[15] The reaction is typically base-catalyzed and proceeds in two main stages:

    • Aldol Addition: A strong base, such as NaOH or KOH, removes an α-hydrogen from the acetophenone (1-(2-Chloro-5-hydroxyphenyl)ethanone) to form a nucleophilic enolate ion.[8][16] This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

    • Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system that characterizes the chalcone structure.[5][8]

  • Q2: Why is a base, such as NaOH or KOH, the preferred catalyst for this reaction?

    A2: Base catalysis is generally more common and efficient for chalcone synthesis.[3] The base plays a critical role in generating the enolate from the ketone, which is the key nucleophile in the reaction.[5][10] The selectivity of the Claisen-Schmidt reaction is enhanced because aromatic aldehydes lack α-hydrogens and therefore cannot form an enolate themselves.[5][17] This prevents the self-condensation of the aldehyde, leading to higher yields of the desired chalcone product.[5]

  • Q3: What are the advantages of using "green chemistry" approaches like solvent-free grinding for chalcone synthesis?

    A3: Green chemistry methods aim to reduce the environmental impact of chemical processes. Solvent-free grinding, which involves the physical grinding of solid reactants with a solid catalyst, offers several advantages:[1]

    • Reduced Solvent Waste: It eliminates the need for potentially hazardous organic solvents.[5]

    • Improved Efficiency: This technique often leads to shorter reaction times and higher product yields.[1][14]

    • Simplified Workup: Product isolation is often simpler, typically involving just filtration and washing.[5]

  • Q4: How can I effectively monitor the progress of my chalcone synthesis reaction?

    A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction.[9][12] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visually track the consumption of the reactants and the formation of the product. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.

  • Q5: What are the best practices for purifying the crude chalcone product?

    A5: The crude chalcone product often requires purification to remove unreacted starting materials and any side products.[6]

    • Recrystallization: This is the most common and effective method for purifying solid chalcones.[12][13] Ethanol is a frequently used solvent for this purpose.[13] The key is to use a minimal amount of hot solvent to dissolve the crude product and then allow it to cool slowly to promote the formation of pure crystals.[6]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography can be employed.[12] The choice of the stationary phase (e.g., silica gel) and the mobile phase (eluent) will depend on the polarity of the synthesized chalcone.[12]

Experimental Protocols

I. Synthesis of Chalcone via Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of a chalcone from 1-(2-Chloro-5-hydroxyphenyl)ethanone and a substituted benzaldehyde.

Materials and Reagents:

  • 1-(2-Chloro-5-hydroxyphenyl)ethanone

  • Substituted Benzaldehyde

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[18]

  • Ethanol (95%)[13]

  • Dilute Hydrochloric Acid (HCl)[12]

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of 1-(2-Chloro-5-hydroxyphenyl)ethanone (e.g., 1.0 mmol) and the chosen substituted benzaldehyde (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.[6]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of NaOH or KOH (e.g., 1-2 mL) dropwise.[6][19] A change in color or the formation of a precipitate may be observed.

  • Reaction: Vigorously stir the reaction mixture at room temperature. The reaction time can vary from 4 to 24 hours.[6] Monitor the progress of the reaction by TLC.[6]

  • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice or ice-cold water (approximately 100 mL).[6]

  • Neutralization: Acidify the mixture by slowly adding dilute HCl until the solution is neutral (pH ~7).[11][12] This will cause the crude chalcone to precipitate.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with cold water to remove any remaining base, followed by a small amount of cold ethanol to remove other impurities.[5]

  • Drying: Allow the purified product to air dry or dry it in a desiccator.

II. Purification by Recrystallization

  • Solvent Selection: Choose an appropriate solvent for recrystallization. Ethanol is often a good choice for chalcones.[13]

  • Dissolution: In a flask, dissolve the crude chalcone in a minimal amount of the hot solvent.[6]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.[6]

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals to obtain the final product.

Data Presentation

Table 1: Influence of Reaction Parameters on Chalcone Synthesis Yield

ParameterVariationImpact on YieldRationale
Catalyst NaOH, KOH, Solid-supported basesCan significantly affect yield and reaction time.[4][20]The strength and concentration of the base influence the rate of enolate formation.[3][5]
Solvent Ethanol, Methanol, Solvent-freeCan impact reactant solubility and reaction rate.[11]Polar protic solvents like ethanol are common, while solvent-free methods can be more environmentally friendly and efficient.[1]
Temperature Room Temperature, RefluxCan either increase or decrease yield depending on the specific reactants.[9]Higher temperatures can increase reaction rates but may also promote side reactions.[9]
Reaction Time 4-24 hoursNeeds to be optimized for each specific reaction.[6]Insufficient time leads to incomplete conversion, while prolonged times may increase side product formation.[9]

Visualizations

Claisen_Schmidt_Mechanism cluster_ketone Ketone Enolate Formation cluster_aldehyde Aldehyde cluster_condensation Condensation and Dehydration Acetophenone 1-(2-Chloro-5-hydroxyphenyl)ethanone Enolate Enolate Anion (Nucleophile) Acetophenone->Enolate + OH⁻ - H₂O Aldol_Adduct β-Hydroxy Ketone (Intermediate) Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol_Adduct->Chalcone - H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation for chalcone synthesis.

Troubleshooting_Workflow Start Low Chalcone Yield Check_Conversion TLC Analysis: Incomplete Conversion? Start->Check_Conversion Optimize_Conditions Optimize Reaction: - Increase Time - Check Catalyst - Adjust Temperature Check_Conversion->Optimize_Conditions Yes Check_Workup TLC Analysis: Complete Conversion? Check_Conversion->Check_Workup No Success Improved Yield Optimize_Conditions->Success Improve_Isolation Optimize Workup: - Ensure Precipitation - Correct pH - Careful Recrystallization Check_Workup->Improve_Isolation Yes Side_Products TLC Analysis: Multiple Spots? Check_Workup->Side_Products No Improve_Isolation->Success Minimize_Side_Reactions Modify Conditions: - Adjust Stoichiometry - Optimize Catalyst Conc. - Change Reagent Addition Order Side_Products->Minimize_Side_Reactions Yes Side_Products->Success No Minimize_Side_Reactions->Success

Caption: Troubleshooting workflow for low yield in chalcone synthesis.

References

  • Benchchem. (n.d.). Optimizing Chalcone Synthesis: A Technical Support Guide for the Claisen-Schmidt Reaction.
  • Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
  • Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment).
  • AIP Publishing. (2023). Development Of Chalcone Synthesis: Optimization Of Synthetic Method.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Chalcone Synthesis.
  • Bohrium. (n.d.). Review of Methods and Various Catalysts Used for Chalcone Synthesis.
  • ResearchGate. (2025). Review of Methods and Various Catalysts Used for Chalcone Synthesis.
  • AIP Publishing. (2023). Development of chalcone synthesis: Optimization of synthetic method.
  • Bukhari, N. A., et al. (2013). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Mini-Reviews in Organic Chemistry.
  • MDPI. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization.
  • PMC - NIH. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives.
  • Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES.
  • (n.d.). Synthesis on study of novel chalcone derivatives and their antimicobial activity.
  • NIH. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
  • (n.d.). Claisen-Schmidt Condensation.
  • Benchchem. (n.d.). experimental protocol for chalcone synthesis and characterization.
  • UTAR Institutional Repository. (2022). synthesis and characterization of chalcone derivatives and their antioxidant activity.
  • YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation.
  • JOCPR. (2014). Chalcones: Synthesis, structure diversi.
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and Characterization of Some Novel Chalcone Derivatives and its Antimicrobial Activity.
  • PMC - NIH. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • YMER. (2022). CHALCONE: SYNTHESIS, CHRACTERIZATION AND ANTIMICROBIAL ACTIVITY.
  • Wikipedia. (n.d.). Claisen condensation.
  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems.
  • ResearchGate. (2025). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes.
  • Homework.Study.com. (n.d.). Why Benzaldehyde and acetone can't do self-condensation in claisen-Schmidt reaction....
  • Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf.
  • ResearchGate. (n.d.). The yield (%) of the condensation reaction (Claisen–Schmidt) between....

Sources

Technical Support Center: HPLC Analysis of Chlorinated Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the High-Performance Liquid Chromatography (HPLC) analysis of chlorinated phenolic compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing expert-driven troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and achieve robust, reliable results.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the HPLC analysis of chlorinated phenolic compounds, offering a systematic approach to diagnosis and resolution.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is a common issue that can significantly impact the accuracy of quantification. Understanding the underlying causes is the first step toward resolving the problem.

Q1: My chlorinated phenol peaks are tailing. What are the likely causes and solutions?

A1: Peak tailing for acidic compounds like chlorinated phenols is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Cause: Interaction with residual silanol groups on the silica-based stationary phase. These acidic silanols can interact with the acidic phenolic compounds, causing tailing.[1][2]

    • Solution: Lower the pH of the mobile phase (e.g., to ≤ 3) by adding an acid like phosphoric or formic acid. This suppresses the ionization of the silanol groups, minimizing these secondary interactions and improving peak shape.[1][3]

  • Cause: Column contamination from strongly retained sample components.

    • Solution: Use a guard column to protect the analytical column.[1][4] If contamination is suspected, you can try reverse flushing the column according to the manufacturer's instructions.[1]

  • Cause: Sample solvent is stronger than the mobile phase.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase to ensure proper peak focusing at the head of the column.[1]

Q2: I am observing peak fronting for my analytes. What should I investigate?

A2: Peak fronting is less common than tailing but can occur under specific conditions.

  • Cause: Column overload. Injecting too much sample can saturate the stationary phase, leading to fronting peaks.

    • Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.[2]

  • Cause: Incompatibility between the sample solvent and the mobile phase.

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[5]

Q3: My peaks are split or shouldered. What is happening?

A3: Split peaks often indicate a disruption in the sample path.

  • Cause: A void or channel in the column packing. This can be caused by dropping the column or by high pH dissolving the silica.

    • Solution: Replace the column. To prevent this, always handle columns with care and operate within the recommended pH range for silica-based columns (typically pH 2-8).[2][6]

  • Cause: Partially plugged column frit.

    • Solution: Filter all samples and mobile phases through a 0.45 µm or 0.2 µm filter to remove particulates.[3][7] If the frit is blocked, it may need to be replaced.

  • Cause: Contamination at the column inlet.

    • Solution: A guard column can help prevent this.[8] Regular flushing of the column with a strong solvent may also resolve the issue.[6]

Troubleshooting Workflow for Peak Shape Issues

G start Poor Peak Shape Observed tailing Peak Tailing start->tailing Tailing? fronting Peak Fronting start->fronting Fronting? split Split/Shouldered Peaks start->split Split? tailing_cause1 Check Mobile Phase pH (too high?) tailing->tailing_cause1 fronting_cause1 Column Overload? fronting->fronting_cause1 split_cause1 Column Void/Channeling? split->split_cause1 tailing_solution1 Lower pH (≤ 3) with phosphoric/formic acid tailing_cause1->tailing_solution1 Yes tailing_cause2 Column Contamination? tailing_cause1->tailing_cause2 No tailing_solution2 Use Guard Column Reverse Flush Column tailing_cause2->tailing_solution2 Yes tailing_cause3 Sample Solvent Too Strong? tailing_cause2->tailing_cause3 No tailing_solution3 Dissolve Sample in Initial Mobile Phase tailing_cause3->tailing_solution3 fronting_solution1 Reduce Injection Volume Use Larger ID Column fronting_cause1->fronting_solution1 Yes fronting_cause2 Sample/Mobile Phase Incompatibility? fronting_cause1->fronting_cause2 No fronting_solution2 Use Weaker Sample Solvent fronting_cause2->fronting_solution2 split_solution1 Replace Column split_cause1->split_solution1 Yes split_cause2 Plugged Frit? split_cause1->split_cause2 No split_solution2 Filter Samples/Mobile Phase Replace Frit split_cause2->split_solution2 Yes split_cause3 Contaminated Column Inlet? split_cause2->split_cause3 No split_solution3 Use Guard Column Flush with Strong Solvent split_cause3->split_solution3

Caption: A decision tree for troubleshooting common peak shape problems.

Problem 2: Inconsistent or Drifting Retention Times

Stable retention times are critical for reliable peak identification and quantification. Drifting or abrupt changes in retention time can indicate a variety of issues with the HPLC system or method.

Q4: My retention times are gradually drifting in one direction. What could be the cause?

A4: Retention time drift is often related to changes in the mobile phase or column condition over time.

  • Cause: Poor column equilibration. It can take a significant amount of time for a column to fully equilibrate with the mobile phase, especially if additives like ion-pairing reagents are used.[4][9]

    • Solution: Allow more time for column equilibration between runs, typically 10-20 column volumes.[9]

  • Cause: Changes in mobile phase composition due to evaporation of a volatile component.[10][11]

    • Solution: Prepare mobile phases fresh daily and keep the solvent reservoirs capped.[7] Using a pump with on-line mixing can also help mitigate this issue.[11]

  • Cause: Column temperature fluctuations. Changes in the lab's ambient temperature can affect retention times.[4][9]

    • Solution: Use a column oven to maintain a stable temperature. A 1°C change can alter retention times by 1-2%.[4]

  • Cause: Column contamination or degradation. The accumulation of contaminants can alter the stationary phase chemistry over time.[9]

    • Solution: Use a guard column and appropriate sample preparation techniques like Solid Phase Extraction (SPE) to clean up samples.[4][9]

Q5: I'm seeing abrupt and random changes in retention times. What should I check?

A5: Random fluctuations often point to a hardware issue.

  • Cause: Flow rate changes, possibly due to a leak in the system or pump malfunction.[10][11]

    • Solution: Check the system for any visible leaks, especially around fittings. Look for salt deposits which can indicate a small leak that has evaporated.[11] If no leaks are found, the pump's check valves or seals may need servicing.

  • Cause: Inconsistent mobile phase mixing in gradient systems.

    • Solution: Verify that the proportioning valves are functioning correctly. You can test this by preparing the mobile phase manually and running the system isocratically to see if the problem disappears.[4]

  • Cause: Injector issues, such as a faulty rotor seal.[9][12]

    • Solution: Regular maintenance of the autosampler, including replacing worn seals, is crucial.[7]

Frequently Asked Questions (FAQs)

Q6: Why is the separation of chlorinated phenol isomers so challenging?

A6: Chlorinated phenol isomers are structurally very similar, which makes them difficult to separate. Co-elution is a common problem.[3] To achieve good resolution, a systematic approach to method optimization is required, focusing on mobile phase composition, stationary phase chemistry, and temperature.

Q7: How does mobile phase pH affect the analysis of chlorinated phenols?

A7: The pH of the mobile phase is a critical parameter. Chlorinated phenols are acidic, and their ionization state is pH-dependent. Adjusting the pH can significantly alter their retention and the selectivity of the separation.[3] Typically, a low pH (e.g., below 3) is used to keep the phenols in their non-ionized form, which leads to better retention and peak shape on reversed-phase columns.[3]

Q8: What type of HPLC column is best for separating chlorinated phenols?

A8: C18 (octadecylsilica) columns are widely used for the reversed-phase separation of chlorinated phenols.[13] However, if co-elution is an issue, switching to a different stationary phase chemistry, such as a phenyl-hexyl column, can provide different selectivity due to π-π interactions with the aromatic rings of the phenols.[3]

Q9: What are some typical mobile phase compositions for this type of analysis?

A9: A common approach is to use a gradient elution with a mixture of an acidified aqueous phase and an organic solvent like acetonitrile or methanol. For example, a mobile phase could consist of 0.5% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[1][14] Switching between acetonitrile and methanol can also be used as a tool to alter selectivity and resolve co-eluting peaks.[3]

Q10: Are there any specific sample preparation considerations for chlorinated phenols in environmental samples?

A10: Yes, environmental samples can be complex. The US EPA has established methods, such as EPA Method 1653, which involves in-situ acetylation of the phenols followed by extraction.[15][16] This derivatization step makes the compounds more amenable to extraction and analysis. For aqueous samples, it's also important to adjust the pH to below 2 for preservation and to check for residual chlorine.[15] High levels of non-chlorinated phenols can interfere with the extraction and recovery of the target analytes.[15]

Experimental Protocols

Example HPLC Method for Chlorophenol Separation

This protocol provides a starting point for the separation of a mixture of chlorinated phenols using a C18 column with gradient elution.

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C[1][14]
Detection UV at 218 nm[1][14]
Injection Volume 10 µL[1][14]

Gradient Program:

Time (min)% Mobile Phase B
0.0 - 2.030
2.0 - 10.030 → 80 (Linear Ramp)
10.0 - 12.080 (Hold)
12.1 - 15.030 (Return to Initial & Equilibrate)

This gradient is a representative example and may require optimization for specific sample matrices and analyte concentrations.[3]

Procedure:

  • Preparation: Prepare and thoroughly degas the mobile phases.

  • Equilibration: Install the column and equilibrate the system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.

  • Standards: Prepare a series of calibration standards by diluting stock solutions in the initial mobile phase.

  • Sample Preparation: Filter all standards and samples through a 0.45 µm filter before injection.[3]

  • Analysis: Create a sequence and inject the standards and samples.

  • Quantification: Integrate the peaks and perform quantification based on the calibration curve.

References

  • Technical Support Center: Optimizing Chlorophenol Isomer Separations in HPLC. Benchchem.
  • Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chrom. JOCPR.
  • Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chromatography conditions. JOCPR.
  • EPA-EAD: 1653: Chlorinated Phenolics associated with the pulp and paper ind. U.S. EPA.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • HPLC Troubleshooting Guide.
  • Troubleshooting HPLC Column Retention Time Drift. Hawach.
  • Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • HPLC Troubleshooting Guide. ACE.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Common Issues in HPLC Analysis. Medikamenter Quality Services.
  • Method 1653 Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS. U.S. Environmental Protection Agency.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available from: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. Available from: [Link]

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Technical Support Center: Improving the Regioselectivity of 3-Hydroxyacetophenone Chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chlorinated derivatives of 3-hydroxyacetophenone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this challenging electrophilic aromatic substitution reaction. The inherent conflict between the directing effects of the hydroxyl and acetyl groups necessitates a nuanced approach to achieve high regioselectivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts critical to understanding and controlling the chlorination of 3-hydroxyacetophenone.

Q1: What are the primary factors influencing regioselectivity in the chlorination of 3-hydroxyacetophenone?

The regiochemical outcome is a result of the interplay between the two substituents on the aromatic ring. The hydroxyl (-OH) group is a powerful activating, ortho, para-director due to its ability to donate electron density into the ring via resonance.[1][2] Conversely, the acetyl (-COCH₃) group is a deactivating, meta-director because it withdraws electron density.[3][4] The strongly activating -OH group dominates, directing the incoming electrophile primarily to the C2, C4, and C6 positions. Therefore, achieving selectivity among these activated positions requires careful control of:

  • Chlorinating Agent: Milder reagents or those involved in catalytic cycles can offer higher selectivity.

  • Catalyst: Lewis acids, Lewis bases, or organocatalysts can steer the reaction toward a specific isomer.[5][6]

  • Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of reaction intermediates.

  • Temperature: Lower temperatures typically enhance selectivity by favoring the reaction pathway with the lowest activation energy.

Q2: Which positions on the 3-hydroxyacetophenone ring are most susceptible to electrophilic chlorination?

As illustrated in the diagram below, the hydroxyl group's +M (mesomeric) effect significantly increases the electron density at the C2, C4, and C6 positions, making them the most nucleophilic and thus most reactive toward electrophiles. The acetyl group directs to the C5 position, but its influence is overridden by the powerful -OH group.

Caption: Competing directing effects on the 3-hydroxyacetophenone ring.

Q3: What is the difference between ring chlorination and side-chain chlorination?

  • Ring Chlorination is an electrophilic aromatic substitution (EAS) where a chlorine atom replaces a hydrogen atom on the aromatic ring. This is the desired reaction for producing isomers like 2-chloro- or 4-chloro-3-hydroxyacetophenone. It typically occurs under polar or acidic conditions.

  • Side-Chain (Alpha) Chlorination involves the replacement of a hydrogen on the methyl group of the acetyl moiety. This reaction often proceeds through a radical mechanism or involves an enol/enolate intermediate.[7][8] Reagents like sulfuryl chloride (SO₂Cl₂) can sometimes promote this pathway, especially in the presence of radical initiators or certain moderators like alcohols.[9][10][11]

Q4: Is there a single "best" chlorinating agent for this reaction?

There is no universally "best" agent; the optimal choice depends entirely on the desired product and experimental constraints.

  • N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent ideal for mild chlorination of activated rings like phenols.[7][12][13] It is often the first choice when trying to avoid over-chlorination or aggressive side reactions.

  • Sulfuryl Chloride (SO₂Cl₂): A powerful and versatile liquid chlorinating agent.[14] Its reactivity can be tuned with catalysts or additives, but it can also lead to side-chain chlorination and the formation of multiple isomers if not carefully controlled.[9][15]

  • Gaseous Chlorine (Cl₂): Highly reactive and often difficult to control on a lab scale, potentially leading to poor selectivity and polychlorination.[16] Its use is more common in industrial processes where specialized equipment is available.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the chlorination of 3-hydroxyacetophenone.

Issue 1: Poor Regioselectivity / Formation of Multiple Isomers

  • Symptoms: Your post-reaction analysis (TLC, GC-MS, NMR) shows a mixture of 2-chloro, 4-chloro, and 6-chloro isomers that are difficult to separate.

  • Possible Causes:

    • The inherent electronic activation of all three ortho/para positions leads to a competitive reaction.

    • The reaction temperature is too high, providing enough energy to overcome the small activation energy differences between pathways.

    • The chosen chlorinating agent/solvent system is not selective.

  • Solutions & Optimization Strategies:

    • Temperature Control: Perform the reaction at 0 °C or lower. Add the chlorinating agent dropwise over an extended period to maintain a low concentration and dissipate heat.

    • Leverage Steric Hindrance: To favor the less-hindered C4 and C6 positions over the C2 position, you can use a bulkier chlorinating agent or a catalyst system that is sterically demanding.

    • Employ Directing Catalysts: For ortho-selectivity, use a catalyst that can coordinate with the hydroxyl group, effectively blocking one side of the molecule and directing the electrophile to the adjacent C2 position. Lewis basic selenoether or amine catalysts have shown promise in this area for phenols.[5][16]

    • Protecting Group Strategy: Convert the hydroxyl group to a bulkier ether or ester. An acetoxy group, for instance, is still ortho, para-directing but is less activating than a hydroxyl group, which can alter the isomer distribution.[17]

Issue 2: Significant Formation of Side-Chain Chlorinated Product

  • Symptoms: You observe a product with the correct mass for monochlorination, but the ¹H NMR spectrum shows the disappearance of the methyl singlet (~2.5 ppm) and the appearance of a new singlet for the -C(O)CH₂Cl group (~4.8 ppm).

  • Possible Causes:

    • Using sulfuryl chloride (SO₂Cl₂) without careful control. This reagent is known to cause both ring and side-chain chlorination.[8][9]

    • The reaction is proceeding via a radical pathway. This can be initiated by UV light or radical initiators (like AIBN) when using reagents like NCS.[7]

  • Solutions & Optimization Strategies:

    • Switch to a Milder Electrophilic Reagent: Use N-chlorosuccinimide (NCS) with a protic acid catalyst (e.g., a catalytic amount of HCl or H₂SO₄) and ensure the reaction is run in the dark to disfavor radical pathways.[7][13]

    • Modify the Solvent: The use of toluene as a solvent instead of dichloromethane has been reported to surprisingly reduce the amount of side-chain dichlorination when using SO₂Cl₂.[9][10]

    • Avoid Radical Initiators: Ensure your starting materials and solvents are free from peroxides or other potential radical initiators unless side-chain chlorination is the desired outcome.

Issue 3: Formation of Dichloro- and Polychlorinated Byproducts

  • Symptoms: Mass spectrometry reveals peaks corresponding to the addition of two or more chlorine atoms. The crude product appears as a complex mixture on TLC or HPLC.

  • Possible Causes:

    • The monochlorinated product is still an activated aromatic ring and can react further with the chlorinating agent.

    • Using a molar excess of the chlorinating agent.

    • Reaction conditions are too harsh (high temperature, highly active catalyst).

  • Solutions & Optimization Strategies:

    • Control Stoichiometry: Use a slight deficiency or a maximum of 1.0 equivalent of the chlorinating agent. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.

    • Slow Addition: Add the chlorinating agent slowly via a syringe pump to maintain a low instantaneous concentration, which disfavors over-reaction.

    • Reduce Reactivity: Cool the reaction to 0 °C or below. If using a catalyst, reduce its loading.

G cluster_selectivity Poor Regioselectivity cluster_byproducts Unwanted Byproducts start Problem Encountered? p1 Multiple Isomers (2-, 4-, 6-chloro) start->p1 Selectivity Issue p2 Side-Chain Chlorination start->p2 Byproduct Issue p3 Di/Polychlorination start->p3 Byproduct Issue s1a Lower Temperature (0°C or below) p1->s1a s1b Use Directing Catalyst (e.g., Amine for ortho) p1->s1b s1c Protecting Group Strategy p1->s1c s2a Switch to NCS/Acid (Run in dark) p2->s2a s2b Change Solvent (e.g., Toluene) p2->s2b s3a Control Stoichiometry (≤ 1.0 eq Agent) p3->s3a s3b Slow Reagent Addition p3->s3b

Caption: A decision-making workflow for troubleshooting common chlorination issues.

Section 3: Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Selective Monochlorination using N-Chlorosuccinimide (NCS)

This method favors ring chlorination under mild conditions and is a good starting point for avoiding side-chain reactions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyacetophenone (1.0 eq). Dissolve it in a suitable solvent such as acetonitrile or dichloromethane (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) to the solution in one portion while stirring.

  • Catalyst Addition (Optional): If the reaction is slow, add a catalytic amount of a protic acid like HCl (a few drops of a concentrated solution) or p-toluenesulfonic acid (0.05 eq).[7]

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash with water (2x) and then with saturated sodium bicarbonate solution to remove the acid catalyst and succinimide byproduct. Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired chlorinated isomer(s).

Protocol 2: Chlorination with Sulfuryl Chloride in Toluene

This procedure, adapted from patent literature, uses a non-chlorinated solvent and has been shown to reduce certain impurities.[9][10]

  • Reaction Setup: In a three-neck flask fitted with a dropping funnel, thermometer, and nitrogen inlet, dissolve 3-hydroxyacetophenone (1.0 eq) in toluene (approx. 6 volumes, e.g., 6 mL per gram of starting material).

  • Cooling: Cool the mixture to 0-5 °C.

  • Reagent Preparation: In the dropping funnel, prepare a solution of sulfuryl chloride (SO₂Cl₂) (1.0 eq) in toluene (approx. 2 volumes).

  • Slow Addition: Add the SO₂Cl₂ solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C for an additional 1-3 hours. Monitor the reaction progress by HPLC or TLC.

  • Quenching: Slowly and carefully quench the reaction by adding cold water or a cold aqueous solution of sodium bicarbonate.

  • Work-up: Separate the organic phase. Wash it sequentially with water and brine. Dry the toluene layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography or recrystallization.

Section 4: Comparative Data Summary

The choice of conditions can dramatically alter the product distribution. The table below summarizes potential outcomes based on different methodologies.

Chlorinating Agent Solvent Additive/Catalyst Primary Product(s) Key Potential Byproducts Reference
N-Chlorosuccinimide (NCS)AcetonitrileProtic Acid (cat.)Ring-chlorinated isomersSuccinimide[7][13]
Sulfuryl Chloride (SO₂Cl₂)DichloromethaneNoneMixture of ring isomersSide-chain chlorinated, Dichlorinated[15]
Sulfuryl Chloride (SO₂Cl₂)TolueneNoneRing-chlorinated isomersReduced side-chain dichlorination[10]
Gaseous Chlorine (Cl₂)Molten PhenolAmineortho-Chlorinated isomerspara-Isomer, Dichlorinated[16]
t-Butyl HypochloriteChloroformNone2-Chloro-3-hydroxyacetophenoneOther ring isomers

References

  • Gnaim, J. M., & Snider, B. B. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. Organic Letters, 22(21), 8567–8571. [Link]

  • Rosen, T. (1989). U.S. Patent No. US4876396A: Selective chlorination of phenols.
  • Xin, H., Yang, S., An, B., & An, Z. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Advances, 7(22), 13437-13442. [Link]

  • ProQuest. (n.d.). The selective chlorination of phenols using novel thiapolymers as catalysts. [Link]

  • Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2(2), 144-167. [Link]

  • Laux, C., et al. (2021). U.S. Patent Application No. US20210107853A1: Synthesis of mono-chlorinated acetophenone.
  • Laux, C., et al. (2019). European Patent No. EP3498687A1: Improved synthesis of monochlorinated acetophenone.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]

  • Organic Chemistry Portal. (n.d.). Chlorination - Common Conditions. [Link]

  • Indiana Academy of Science. (n.d.). Proceedings of the Indiana Academy of Science. [Link]

  • Chemistry Stack Exchange. (2017). How is the acetoxy group ortho/para-directing in electrophilic aromatic substitution? [Link]

  • Google Patents. (n.d.). CN105967986A - 3-hydroxyacetophenone synthesis method.
  • European Patent Office. (2018). EP 3532455 B1 - Improved synthesis of mono-chlorinated acetophenone. [Link]

  • Wikipedia. (n.d.). Sulfuryl chloride. [Link]

  • ResearchGate. (2014). Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study. [Link]

  • Quora. (2021). Why are phenols ortho-para directing? [Link]

  • ResearchGate. (n.d.). Chlorination of phenols using sulfuryl chloride (SO₂Cl₂) in the presence of sulfur-containing catalysts. [Link]

Sources

How to remove unreacted starting material from 1-(2-Chloro-5-hydroxyphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting for common purification challenges encountered during the synthesis of 1-(2-Chloro-5-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and fine chemical development.[1] Our focus is on the removal of unreacted starting materials and isomeric side products that typically arise from its synthesis via the Fries Rearrangement of 3-chlorophenyl acetate.[2][3]

The Fries Rearrangement is a robust method for converting phenolic esters to hydroxyaryl ketones using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] However, the reaction often yields a mixture of the desired product, unreacted starting ester, and regioisomers, necessitating effective purification strategies.

Frequently Asked Questions & Troubleshooting Guides
Q1: My crude product is heavily contaminated with unreacted 3-chlorophenyl acetate. What is the most efficient way to remove it?

A1: Leverage Acid-Base Extraction for Bulk Removal.

The primary chemical difference between your product, 1-(2-Chloro-5-hydroxyphenyl)ethanone, and the starting material, 3-chlorophenyl acetate, is the presence of an acidic phenolic hydroxyl group on the product. The starting ester is a neutral molecule. This difference is ideal for separation using a liquid-liquid extraction workflow.

Causality: By washing the crude organic mixture with a basic aqueous solution (e.g., sodium hydroxide), the acidic phenol is deprotonated to form a water-soluble sodium phenoxide salt. This salt partitions into the aqueous layer, while the neutral, water-insoluble ester remains in the organic layer. Subsequent acidification of the aqueous layer re-protonates the phenoxide, causing the purified product to precipitate.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and add an equal volume of a 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer if using DCM, top if using ethyl acetate) now contains the deprotonated product. Drain and collect the aqueous layer.

  • Back-Wash (Optional): To ensure complete removal of the ester, you can wash the organic layer again with a fresh portion of 1 M NaOH and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 3 M hydrochloric acid (HCl) while stirring until the pH is acidic (pH ~2), confirmed with litmus paper. The purified 1-(2-Chloro-5-hydroxyphenyl)ethanone will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove residual salts, and dry under vacuum.

Diagram: Acid-Base Extraction Workflow

A Crude Product in Organic Solvent (Product + Ester Impurity) B Add 1M NaOH Solution & Shake in Separatory Funnel A->B C Organic Layer (Neutral Ester Impurity) B->C Separate Layers D Aqueous Layer (Sodium Salt of Product) B->D Separate Layers E Discard/Wash C->E F Acidify with HCl to pH ~2 D->F G Precipitated Pure Product F->G H Filter, Wash & Dry G->H I >95% Pure 1-(2-Chloro-5-hydroxyphenyl)ethanone H->I

Caption: Workflow for separating the phenolic product from neutral impurities.

Q2: My analysis shows two isomeric ketones. How do I separate the desired 1-(2-Chloro-5-hydroxyphenyl)ethanone from the 1-(4-chloro-3-hydroxyphenyl)ethanone side product?

A2: Employ Recrystallization or Column Chromatography for Isomer Separation.

The Fries Rearrangement of 3-chlorophenyl acetate can produce both the ortho and para rearranged products.[2][3] These isomers often have very similar chemical properties but differ slightly in polarity and crystal packing, which can be exploited for separation.

  • 1-(2-Chloro-5-hydroxyphenyl)ethanone (Product): The hydroxyl and acetyl groups are ortho to each other, allowing for intramolecular hydrogen bonding. This can slightly decrease its polarity compared to the isomer.

  • 1-(4-chloro-3-hydroxyphenyl)ethanone (Isomer): The hydroxyl and acetyl groups are meta to each other, favoring intermolecular hydrogen bonding.

Option 1: Fractional Recrystallization

This technique relies on the subtle differences in solubility between the two isomers in a given solvent system.[5] Finding the right solvent is key and often requires screening.

Experimental Protocol: Recrystallization Screening

  • Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble when hot.[6] Good starting points are alcohols (methanol, ethanol), toluene, or mixtures like ethanol/water or toluene/heptane.

  • Dissolution: In a flask, dissolve the impure solid in the minimum amount of boiling solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystallization is slow, scratching the inside of the flask or adding a seed crystal can help.[6]

  • Isolation: Further cool the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Analysis: Analyze the purity of the crystals and the remaining filtrate by TLC, HPLC, or NMR. Often, one isomer will preferentially crystallize, enriching the other in the filtrate. Multiple recrystallization steps may be necessary.

Solvent SystemExpected Outcome
TolueneGood for non-polar to moderately polar compounds.
Ethanol/WaterA versatile system where water acts as an anti-solvent.
Dichloromethane/HexaneGood for separating compounds with moderate polarity differences.

Option 2: Flash Column Chromatography

For difficult separations or to achieve the highest purity, column chromatography is the most reliable method.[7] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Start eluting with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The less polar compound will travel down the column faster.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate). This will accelerate the elution of the more polar compounds.

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product. Combine the pure fractions and evaporate the solvent to yield the purified compound.

Q3: How do I effectively remove the Lewis acid catalyst (AlCl₃) and high-boiling solvents like nitrobenzene after the reaction?

A3: A meticulous aqueous workup is critical.

The Lewis acid catalyst (AlCl₃) forms complexes with both the starting material and the product.[3] It must be quenched and removed to liberate the final product.

Causality: The workup procedure involves carefully hydrolyzing the aluminum chloride and any complexes it has formed. This is typically done by pouring the reaction mixture onto ice and acid. The acid ensures that the hydroxyl group of the product remains protonated and that aluminum salts are soluble in the aqueous phase.

Experimental Protocol: Reaction Workup & Quench

  • Quenching: After the reaction is complete, cool the reaction vessel in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred slurry of crushed ice and concentrated HCl. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Extraction: Once the quench is complete and all solids have dissolved, transfer the mixture to a separatory funnel. Extract the aqueous phase several times with an organic solvent (e.g., ethyl acetate). The organic product will move into the organic layer, leaving the aluminum salts (AlCl₃·xH₂O) in the acidic aqueous layer.

  • Solvent Removal: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • High-Boiling Solvent Removal: If a high-boiling solvent like nitrobenzene was used, it may not be fully removed by rotary evaporation. In this case, techniques like steam distillation or high-vacuum distillation (Kugelrohr) are necessary to separate the product from the solvent.

Diagram: Purification Decision Tree

decision decision process process d1 Major Impurity? process->d1 final final start Crude Reaction Mixture start->process 1. Quench with Ice/HCl 2. Extract with Organic Solvent process_extract Perform Acid-Base Extraction d1->process_extract  Starting Ester   d2 Desired Purity? d1->d2  Isomeric Ketone   process_extract->d2 process_recryst Recrystallize from Ethanol/Water or Toluene d2->process_recryst  >98%   process_chrom Perform Silica Gel Column Chromatography d2->process_chrom  >99.5% / Difficult Separation   process_recryst->final Pure Product process_chrom->final Pure Product

Caption: Decision tree for purifying 1-(2-Chloro-5-hydroxyphenyl)ethanone.

References
  • Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. Retrieved from Chemistry Learner. [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from Wikipedia. [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from Aakash Institute. [Link]

  • Organic Chemistry. (2021, September 21). Fries Rearrangement Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)ethanone. Retrieved from PMC - NIH. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Angene. (n.d.). The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. Retrieved from Angene. [Link]

  • Bio-Resource. (2023, January 25). Lec 24: Basics of Chromatography [Video]. YouTube. [Link]

Sources

Degradation of 1-(2-Chloro-5-hydroxyphenyl)ethanone under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1-(2-Chloro-5-hydroxyphenyl)ethanone

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-chloro-5-hydroxyphenyl)ethanone (CAS 58020-38-5).[1][2] The stability of this compound is critically dependent on pH, and a thorough understanding of its degradation pathways is essential for developing robust analytical methods, designing stable formulations, and ensuring the integrity of experimental results. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-(2-chloro-5-hydroxyphenyl)ethanone that influence its stability?

A1: The stability of 1-(2-chloro-5-hydroxyphenyl)ethanone is primarily governed by two functional groups on its aromatic ring: a phenolic hydroxyl (-OH) group and a ketone (-C(O)CH₃) group. The chlorine atom (-Cl) also plays a role in modifying the reactivity of the ring.

  • Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated under basic conditions to form a phenoxide anion.[3] This anion is a much stronger electron-donating group than the neutral hydroxyl group, making the aromatic ring highly susceptible to oxidation.[4]

  • Ketone Group: The acetyl group is an electron-withdrawing group, which influences the acidity of the phenolic proton.

  • Aromatic Ring: The benzene ring provides a framework for these interactions and is the site of potential degradation reactions. The interplay between these groups dictates the compound's reactivity profile, particularly its sensitivity to basic pH and oxidative conditions.

Q2: Why is the compound particularly sensitive to basic/alkaline conditions?

A2: The primary reason for instability in basic solutions is the deprotonation of the phenolic hydroxyl group to form a phenoxide ion. Phenoxides are significantly more susceptible to oxidation than their corresponding neutral phenol counterparts.[4][5][6] This increased reactivity is because the negative charge on the oxygen atom can be delocalized into the aromatic pi-system, increasing the electron density of the ring and making it easier to oxidize.[3] This oxidation process often involves atmospheric oxygen and can lead to the formation of colored quinone-type structures and, eventually, complex polymeric materials.[4][6] Studies on various chlorophenols have consistently shown that their rate of oxidation increases significantly in alkaline solutions.[4][5]

Q3: What degradation pathways are expected under acidic conditions?

A3: Generally, 1-(2-chloro-5-hydroxyphenyl)ethanone is expected to be relatively stable under mild acidic conditions (e.g., pH 3-6), such as those used in typical reversed-phase HPLC mobile phases. The phenolic hydroxyl group is less reactive, and the compound exists predominantly in its neutral form.[3] However, under harsh acidic conditions (e.g., concentrated acids, high temperatures), acid-catalyzed reactions could potentially occur, such as polymerization or other condensation reactions, though these are less common than base-catalyzed degradation. For most practical applications, acid-induced degradation is a much lower risk than base-induced degradation.

Q4: My solution of 1-(2-chloro-5-hydroxyphenyl)ethanone turned yellow/brown after I dissolved it in a basic buffer. What is happening?

A4: The color change you are observing is a classic indicator of phenolic oxidation. Upon dissolution in a basic buffer (typically pH > 8), the hydroxyl group is deprotonated to the phenoxide. This phenoxide is readily oxidized by dissolved oxygen in your solvent. The initial oxidation products are often substituted benzoquinones, which are colored. These intermediates can then undergo further reactions to form more complex, often brown or dark-colored, polymeric materials.[4][6] This process is irreversible.[7][8]

Part 2: Troubleshooting Guide & Experimental Protocols

This section addresses specific problems you might encounter and provides validated protocols to investigate and mitigate them.

Scenario 1: Unexpected Peaks in HPLC Analysis

Problem: "I prepared a sample in a slightly basic mobile phase, and after letting it sit on the autosampler, I see several new, smaller peaks in my chromatogram that weren't there initially."

Root Cause Analysis: This is a clear sign of on-instrument degradation. The basic mobile phase is causing the compound to degrade over time, and the new peaks are the degradation products. The rate of degradation will depend on the exact pH, temperature, and presence of oxygen.

Troubleshooting Steps:

  • Confirm pH-Dependency: Prepare the sample in a neutral or slightly acidic diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Inject immediately and then again after several hours. If the extra peaks do not appear or grow, this confirms the degradation is base-mediated.

  • Lower Mobile Phase pH: If possible for your separation, lower the pH of your mobile phase to below 7. This is the most effective way to prevent this type of degradation.

  • Control Temperature: Cool the autosampler tray (e.g., to 4°C). Chemical reactions, including degradation, slow down at lower temperatures.

  • Minimize Residence Time: Use a shorter analysis sequence or prepare fresh samples more frequently to minimize the time the sample spends in the basic solution before injection.

Protocol 1: Forced Degradation Study to Characterize Stability

Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[9][10] This protocol outlines a typical approach.

Objective: To determine the degradation profile of 1-(2-chloro-5-hydroxyphenyl)ethanone under various stress conditions.

Materials:

  • 1-(2-chloro-5-hydroxyphenyl)ethanone

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL. Include a control sample diluted with 50:50 water:acetonitrile.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 2 hours. Note: This reaction is expected to be fast. Monitor at earlier time points (e.g., 15 min, 1 hr) to avoid complete degradation.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[9]

    • Thermal: Heat the solid compound at 80°C for 48 hours, then dissolve for analysis.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by a suitable HPLC method (e.g., C18 column, gradient elution with acidified water and acetonitrile).

    • Monitor the peak area of the parent compound and any new peaks that appear.

  • Data Interpretation: Calculate the percentage of degradation. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[9]

Expected Results Summary (Hypothetical):

Stress Condition% Parent Remaining% Total DegradantsObservations
Control (T=0)100%0%Clear, colorless solution
0.1 M HCl, 60°C, 24h>98%<2%No significant change
0.1 M NaOH, RT, 2h<10%>90%Solution turned dark brown rapidly
3% H₂O₂, RT, 24h~85%~15%Solution turned pale yellow
Thermal (Solid), 80°C>99%<1%No change in appearance

Part 3: Visualization of Mechanisms and Workflows

Diagram 1: Primary Degradation Pathway in Basic Conditions

The following diagram illustrates the initial steps of degradation in an alkaline environment, which involves deprotonation followed by oxidation.

G cluster_main Degradation of 1-(2-Chloro-5-hydroxyphenyl)ethanone in Basic Solution Parent 1-(2-Chloro-5-hydroxyphenyl)ethanone (Stable, Neutral Form) Phenoxide Phenoxide Anion (Highly Reactive) Parent->Phenoxide Deprotonation (Fast & Reversible) Base OH⁻ (Base) Degradation Oxidized Products (Quinones, Polymers) (Colored) Phenoxide->Degradation Oxidation (Irreversible) Oxygen O₂ (Air)

Caption: Base-catalyzed deprotonation and subsequent oxidation.

Diagram 2: Experimental Workflow for a Stability Study

This workflow provides a logical sequence for conducting a robust stability assessment.

G Workflow for pH-Dependent Stability Assessment Start Define Study Objectives (e.g., pH range, time points) Prep Prepare Stock Solution (in stable solvent, e.g., ACN) Start->Prep Stress Dilute into Stress Buffers (e.g., pH 4, 7, 9, 11) Prep->Stress T0 Analyze T=0 Samples (Immediate Injection) Stress->T0 Incubate Incubate Samples (Controlled Temp & Light) Stress->Incubate Analyze HPLC-UV/MS Analysis T0->Analyze Timepoints Analyze at Time Points (e.g., 1h, 4h, 24h) Incubate->Timepoints Timepoints->Analyze Data Quantify Parent Peak Area & Degradant Peaks Analyze->Data Report Report Results (% Degradation vs. Time) Data->Report

Caption: Step-by-step workflow for stability assessment.

References

  • Gattrell, M., & Kirk, D. W. (1999). Electrochemical Oxidation of Chlorinated Phenols. Journal of The Electrochemical Society, 146(8), 3051-3058. Available at: [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Jusys, Z., & Vaškelytė, I. (2001). Oxidation of chlorophenols on Pt electrode in alkaline solution studied by cyclic voltammetry, galvanostatic electrolysis, and gas chromatography–mass spectrometry. Pure and Applied Chemistry, 73(12), 1929-1940. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2001). Oxidation of chlorophenols on Pt electrode in alkaline solution studied by cyclic voltammetry, galvanostatic electrolysis, and gas chromatography-mass spectrometry. Available at: [Link]

  • Kadu, M. V., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 2(4). Available at: [Link]

  • Wikipedia. (n.d.). Phenol. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Available at: [Link]

  • ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Available at: [Link]

Sources

Technical Support Center: Stability-Indicating HPLC Method for 1-(2-Chloro-5-hydroxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 1-(2-Chloro-5-hydroxyphenyl)ethanone and its derivatives. This resource is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis.

Introduction to Stability-Indicating HPLC Methods

A stability-indicating method (SIM) is a validated quantitative analytical procedure designed to accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1][2] For a compound like 1-(2-Chloro-5-hydroxyphenyl)ethanone, which possesses a reactive phenolic hydroxyl group and a chloro substituent, developing a robust SIM is crucial for ensuring the quality, safety, and efficacy of potential drug products. The core of developing a SIM involves subjecting the API to forced degradation studies under various stress conditions to generate potential degradants.[3][4] An effective HPLC method must then be able to separate the intact API from all these newly formed entities.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Question 1: Why am I observing poor peak shape (tailing or fronting) for the main analyte peak?

Answer:

Poor peak shape is a common issue, particularly with acidic compounds like phenols.

  • Peak Tailing: This is the most frequent problem and is often caused by secondary interactions between the acidic phenolic hydroxyl group of your analyte and residual silanol groups on the silica-based stationary phase.[5][6] These interactions can lead to asymmetrical peaks, which compromise accurate integration and resolution.[7]

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) with an acidifier like 0.1% formic acid or phosphoric acid suppresses the ionization of silanol groups, thereby minimizing unwanted secondary interactions.[8]

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping are designed to have minimal residual silanol activity.[5] Consider columns specifically marketed for polar analytes or those with a polar-embedded phase.[9][10]

      • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample or reducing the injection volume.[6]

  • Peak Fronting: This is less common for acidic compounds but can occur.

    • Troubleshooting Steps:

      • Ensure Proper Sample Dissolution: The sample should be fully dissolved in a solvent that is weaker than or the same as the mobile phase.

      • Column Bed Integrity: Peak fronting can be a sign of a void or channel in the column packing. If this is suspected, the column may need to be replaced.

Question 2: I am not getting adequate separation between the parent peak and the degradation products from my forced degradation studies. What should I do?

Answer:

Achieving baseline resolution between the API and all potential degradants is the primary goal of a stability-indicating method.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Implement a Gradient: If you are using an isocratic (constant mobile phase composition) method, switching to a gradient elution is often the most effective way to separate compounds with a range of polarities.[11] A shallow gradient can significantly improve the resolution of closely eluting peaks.

      • Change the Organic Modifier: While acetonitrile is a common choice, switching to methanol or using a combination of both can alter the selectivity of your separation.[1]

      • Modify the pH: The ionization state of your analytes and degradants can be manipulated by changing the mobile phase pH, which can have a powerful effect on retention and selectivity.[12][13]

    • Adjust Column Parameters:

      • Change Column Chemistry: If mobile phase optimization is insufficient, a different stationary phase may be necessary. For aromatic compounds, a phenyl-hexyl column can provide alternative selectivity through π-π interactions.[10][14][15]

      • Decrease Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) offer higher efficiency and better resolution.[16]

    • Modify Flow Rate and Temperature:

      • Lower the Flow Rate: Reducing the flow rate can improve separation efficiency, though it will increase the analysis time.[12]

      • Adjust the Temperature: Temperature can affect selectivity.[1] Experimenting with column temperatures (e.g., in the range of 30-40°C) can sometimes improve resolution.

Question 3: My baseline is noisy and drifting. How can I fix this?

Answer:

A stable baseline is essential for accurate quantification, especially at low concentrations.

  • Troubleshooting Steps:

    • Mobile Phase Issues:

      • Degassing: Ensure the mobile phase is thoroughly degassed. Air bubbles in the system, particularly in the detector flow cell, are a common cause of baseline noise.[17][18]

      • Contamination: Use only high-purity, HPLC-grade solvents. Contaminants can lead to a drifting or noisy baseline, especially during gradient elution.[18][19]

      • Inadequate Mixing: If you are using an online mixer for your gradient, ensure it is functioning correctly. Inconsistent mixing can cause periodic fluctuations in the baseline.[20]

    • HPLC System Issues:

      • Leaks: Check all fittings for leaks, as this can cause pressure fluctuations and a noisy baseline.[17]

      • Pump Performance: Worn pump seals or faulty check valves can lead to pressure pulsations that manifest as a rhythmic baseline noise.[18]

    • Detector Problems:

      • Lamp Failure: A deteriorating UV detector lamp can cause a noisy or drifting baseline.[17][21] Check the lamp energy and replace it if necessary.

      • Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the system with a strong solvent like isopropanol.[20]

Frequently Asked Questions (FAQs)

Q1: What are the essential validation parameters for a stability-indicating HPLC method according to ICH guidelines?

A1: As per the International Council for Harmonisation (ICH) guideline Q2(R1), a stability-indicating method must be validated for the following parameters to demonstrate its suitability for its intended purpose:[22][23]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities and degradants. This is demonstrated through forced degradation studies.[24]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.[24]

  • Range: The concentration interval over which the method is shown to be accurate, precise, and linear.[24]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay and inter-laboratory variations).

  • Detection Limit (LOD): The lowest concentration of analyte that can be detected but not necessarily quantified.[24]

  • Quantitation Limit (LOQ): The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[25]

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[22]

Q2: What stress conditions are typically used in forced degradation studies for a compound like 1-(2-Chloro-5-hydroxyphenyl)ethanone?

A2: Forced degradation studies are conducted to generate potential degradation products and demonstrate the method's specificity.[3][4] The goal is typically to achieve 5-20% degradation of the API.[26][27][28] According to ICH guidelines, the key stress conditions include:[29][30]

  • Acid Hydrolysis: Using 0.1 M to 1 M HCl, often with heating (e.g., 60-80°C).[27]

  • Base Hydrolysis: Using 0.1 M to 1 M NaOH, also with heating if necessary.[27]

  • Oxidation: Typically using 3% to 30% hydrogen peroxide (H₂O₂).[31]

  • Thermal Degradation: Exposing the solid or solution form of the drug to high temperatures (e.g., 60-80°C).[26]

  • Photolytic Degradation: Exposing the drug to a combination of UV and visible light, as specified in ICH Q1B.[26]

Q3: How do I choose the right HPLC column for this analysis?

A3: The column is the heart of the separation, and its selection is critical.

  • Stationary Phase: A C18 (octadecylsilane) column is a versatile and common starting point for reversed-phase HPLC of moderately polar compounds.[16] For aromatic compounds like this, a Phenyl-Hexyl phase can offer different selectivity due to π-π interactions and may improve resolution.[10]

  • Particle Size: Smaller particle sizes (e.g., <3 µm) provide higher efficiency and better resolution but result in higher backpressure. A 5 µm particle size is often a good starting point for method development.[16]

  • Column Dimensions: A 4.6 x 150 mm or 4.6 x 250 mm column is standard. Shorter columns can be used for faster analysis if resolution is sufficient.

  • End-capping: For a phenolic analyte, a column with thorough end-capping is crucial to minimize peak tailing from silanol interactions.[5]

Experimental Protocols

Protocol 1: Forced Degradation Sample Preparation
  • Prepare a stock solution of 1-(2-Chloro-5-hydroxyphenyl)ethanone in methanol or acetonitrile at 1 mg/mL.

  • For each stress condition, aliquot the stock solution into separate vials.

  • Acid Stress: Add an equal volume of 1 M HCl and heat at 80°C for 4 hours.

  • Base Stress: Add an equal volume of 1 M NaOH and leave at room temperature for 2 hours.

  • Oxidative Stress: Add an equal volume of 30% H₂O₂ and leave at room temperature for 24 hours.

  • Thermal Stress: Heat the stock solution at 80°C for 48 hours.

  • After the stress period, cool the solutions to room temperature.

  • Neutralize the acidic and basic samples accordingly.

  • Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Example Stability-Indicating HPLC Method
ParameterRecommended Setting
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-20 min: 30-85% B, 20-25 min: 85% B, 25-26 min: 85-30% B, 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 254 nm

Visualizations

Method_Development_Workflow cluster_Initial Initial Method Development cluster_Optimization Method Optimization cluster_Validation Method Validation Start Define Analytical Target Profile Col_Select Column & Mobile Phase Selection Start->Col_Select Resolution Check Resolution & Peak Shape Col_Select->Resolution Optimize_MP Optimize Mobile Phase Resolution->Optimize_MP No Forced_Deg Forced Degradation Studies Resolution->Forced_Deg Yes Optimize_Grad Adjust Gradient Optimize_MP->Optimize_Grad Optimize_Flow Change Flow Rate/Temp Optimize_Grad->Optimize_Flow Optimize_Flow->Resolution Validation ICH Validation (Specificity, Linearity, etc.) Forced_Deg->Validation Final_Method Final Validated Method Validation->Final_Method

Caption: Workflow for HPLC Method Development and Validation.

Troubleshooting_Logic cluster_Peak Peak Shape Solutions cluster_Resolution Resolution Solutions cluster_Baseline Baseline Solutions Problem Identify HPLC Problem Peak_Shape Poor Peak Shape? Problem->Peak_Shape Resolution_Issue Poor Resolution? Problem->Resolution_Issue Baseline_Issue Baseline Noise/Drift? Problem->Baseline_Issue Adjust_pH Adjust Mobile Phase pH Peak_Shape->Adjust_pH Yes Optimize_Grad Implement/Optimize Gradient Resolution_Issue->Optimize_Grad Yes Degas_MP Degas Mobile Phase Baseline_Issue->Degas_MP Yes Check_Column Use High-Purity/End-Capped Column Adjust_pH->Check_Column Check_Conc Check Sample Concentration Check_Column->Check_Conc Change_MP Change Organic Modifier Optimize_Grad->Change_MP Change_Col Try Different Column Chemistry Change_MP->Change_Col Flush_System Check for Leaks & Flush System Degas_MP->Flush_System Check_Detector Check Detector Lamp/Cell Flush_System->Check_Detector

Caption: Troubleshooting Logic for Common HPLC Issues.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS). [Link]

  • Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

  • HPLC Column Selection Guide. Chromtech. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Mason Technology. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • HPLC Troubleshooting Guide. Regis Technologies, Inc. [Link]

  • Common Causes of Baseline Noise. Overbrook Scientific. [Link]

  • How to Select the Proper HPLC Column for Your Application. Maxi Scientific. [Link]

  • Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Pharmacognosy Journal. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • HPLC Troubleshooting Guide. YMC. [Link]

  • Polar Column in HPLC Example. Hawach Scientific. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. SciSpace. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • Optimization of mobile phase for the determination of Esomeprazole and related compounds and investigation of stress degradation by LC-MS. PubMed. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Ethanone, 1-(2-hydroxy-5-methylphenyl)-. SIELC Technologies. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

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Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the structure-activity relationships (SAR) of antioxidant compounds is paramount. Phenolic compounds are a cornerstone of antioxidant research due to their ability to scavenge free radicals. The introduction of halogen substituents onto the phenolic ring presents a fascinating and complex modulation of this activity. This guide provides an in-depth comparison of the antioxidant properties of halogenated phenols, grounded in mechanistic principles and supported by experimental insights. We will explore the causality behind their activity, present objective data, and provide robust protocols for their evaluation.

The Fundamental Chemistry of Phenolic Antioxidants

Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize a free radical, thereby terminating the damaging chain reaction. The efficacy of a phenolic antioxidant is determined by the stability of the resulting phenoxyl radical. A more stable radical means a more reactive parent phenol and, consequently, a better antioxidant. This stability is heavily influenced by the electronic properties of other substituents on the aromatic ring.

The two primary mechanisms governing this process are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1]

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen to a radical (R•), forming a stable phenoxyl radical (ArO•) and a neutralized species (RH). This is a one-step process.[2]

  • Single Electron Transfer - Proton Transfer (SET-PT): This is a two-step process where the phenol first transfers an electron to the radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation then rapidly transfers a proton to the anion to yield the stable phenoxyl radical and the neutralized species.

A variation of the SET mechanism, particularly relevant in polar solvents, is the Sequential Proton-Loss Electron Transfer (SPLET) . Here, the phenol first deprotonates to form a phenoxide anion (ArO-), which then donates an electron to the radical. The ease of this initial deprotonation step is directly related to the acidity (pKa) of the phenol.[3]

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer - Proton Transfer (SET-PT) cluster_SPLET Sequential Proton-Loss Electron Transfer (SPLET) HAT_start ArOH + R• HAT_end ArO• + RH HAT_start->HAT_end Direct H• Transfer SET_start ArOH + R• SET_intermediate [ArOH•+ + R⁻] SET_start->SET_intermediate Electron Transfer SET_end ArO• + RH SET_intermediate->SET_end Proton Transfer SPLET_start ArOH SPLET_intermediate ArO⁻ + H⁺ SPLET_start->SPLET_intermediate Deprotonation (Solvent Assisted) SPLET_electron ArO• + R⁻ SPLET_intermediate->SPLET_electron Electron Transfer to R•

Figure 1. Key mechanisms of phenolic antioxidant action.

The Dual Electronic Nature of Halogens and Its Impact

Halogens introduce a fascinating dichotomy of electronic effects that complicates predictions of antioxidant activity. They are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), which can destabilize the phenoxyl radical. Conversely, they possess lone pairs of electrons that can be donated into the aromatic ring via resonance (+R effect), which can stabilize the radical.

The net effect depends on the specific halogen:

  • Fluorine: Has a very strong -I effect and a weak +R effect due to effective 2p-2p orbital overlap.

  • Chlorine, Bromine, Iodine: The -I effect weakens down the group, while the +R effect also becomes less effective due to poor orbital overlap between the larger halogen p-orbitals and carbon's 2p orbital. For all halogens, the inductive effect generally outweighs the resonance effect.

This complex interplay means that halogen substitution does not always lead to a straightforward increase or decrease in antioxidant activity.

Comparative Analysis of Halogenated Phenols

Direct, comprehensive experimental data comparing the antioxidant activity of a simple series of monohalogenated phenols is surprisingly scarce in the literature. However, we can synthesize a robust understanding by examining theoretical principles, acidity data, and results from more complex halogenated systems.

Influence on Acidity (pKa) and the SPLET Mechanism

The acidity of a phenol is a good proxy for its ability to undergo the initial deprotonation step in the SPLET mechanism. A lower pKa indicates a stronger acid and a greater propensity to form the phenoxide anion. The pKa values for para-substituted halophenols show a non-linear trend.[4]

CompoundpKa Value[4]Key Electronic Effects
Phenol9.95Reference
p-Fluorophenol9.92Strong -I effect, moderate +R effect.
p-Chlorophenol9.41Strong -I effect, weaker +R effect.
p-Bromophenol9.17Weaker -I effect than Cl, negligible +R effect.
p-Iodophenol9.30Weakest -I effect, negligible +R effect.

Interpretation:

  • The halogens generally increase acidity compared to phenol (lower pKa), suggesting they facilitate the SPLET mechanism.

  • p-Bromophenol is the strongest acid in this series. This indicates that the balance between its moderate inductive withdrawal and negligible resonance donation is most favorable for stabilizing the phenoxide anion.

  • The lower acidity of p-fluorophenol compared to other halophenols is attributed to its more significant +R effect, which donates electron density back to the ring, making the proton harder to remove.[4]

Influence on Radical Scavenging Activity

The effect on overall radical scavenging is more complex as it involves not just anion formation but also the stability of the final phenoxyl radical.

  • Electron-withdrawing groups are generally expected to decrease antioxidant activity . This is because they destabilize the electron-rich transition state during hydrogen donation.

  • However, studies on complex bromophenols from marine algae have shown that bromination can lead to a slight increase in antioxidant activity compared to corresponding chlorinated compounds.

  • A computational study on more complex dendritic antioxidants found that ortho-bromo and ortho-chloro groups had no significant effect on radical scavenging activity, whereas electron-donating groups were beneficial and electron-withdrawing nitro groups were detrimental.

  • Furthermore, increasing the degree of halogenation has been shown to enhance antioxidant activity in some systems, such as flavanones, where 6,8-dihalogenated derivatives were more potent than 6-monohalogenated ones.[3]

  • Inductive Effects (-I): Tend to decrease activity by destabilizing the phenoxyl radical.

  • Resonance Effects (+R): Tend to increase activity by stabilizing the radical, but this effect is weak for halogens other than fluorine.

  • Acidity (pKa): A lower pKa can promote the SPLET mechanism in polar solvents.

  • Steric Hindrance: Bulky halogens (especially at the ortho position) can impede the approach of a free radical.

Based on these competing factors, it is plausible that the antioxidant activity does not follow the electronegativity trend and may peak with bromine or chlorine, where the inductive effect is moderate and not overwhelmingly detrimental.

Experimental Evaluation Protocols

To reliably compare the antioxidant activity of halogenated phenols, standardized, self-validating protocols are essential. The two most common and robust assays for this purpose are the DPPH and ABTS radical scavenging assays.

Causality of Assay Selection
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses a stable, deep-violet colored radical. The reaction is typically run in an alcoholic solvent like methanol. It is mechanistically sensitive to both fast HAT and slower SET-type reactions. Its simplicity and reproducibility make it an excellent primary screening tool.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay generates a blue-green radical cation (ABTS•+). A key advantage is that the ABTS radical is soluble in both aqueous and organic solvents, allowing the investigation of antioxidant activity across a range of pH values and in different media. This is particularly useful for understanding mechanism, as the SPLET pathway is favored in more basic conditions.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Stock (e.g., 0.1 mM in Methanol) C Mix Sample/Standard with DPPH solution (e.g., 100µL + 100µL in 96-well plate) A->C B Prepare Serial Dilutions of Halogenated Phenols and Trolox Standard B->C D Incubate in Dark (e.g., 30 minutes at RT) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Inhibition E->F G Plot % Inhibition vs. Concentration to determine IC50 F->G

Figure 2. Standardized workflow for the DPPH radical scavenging assay.
Protocol: DPPH Radical Scavenging Assay

Objective: To determine the concentration of a halogenated phenol required to scavenge 50% of the DPPH radical (IC50 value).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Anhydrous Methanol

  • Halogenated phenol samples

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

  • Reagent Preparation:

    • DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store in an amber bottle and prepare fresh daily. Causality: A consistent starting absorbance ensures inter-assay comparability.

    • Sample Stock Solutions: Prepare 1 mg/mL stock solutions of each halogenated phenol and Trolox in methanol.

  • Assay Protocol (in 96-well plate):

    • Prepare serial dilutions of your sample and Trolox standard in methanol (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Add 100 µL of each dilution to duplicate wells.

    • Prepare a control well containing 100 µL of methanol.

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.

  • Incubation and Measurement:

    • Mix the plate gently and incubate for 30 minutes in the dark at room temperature. Causality: Incubation in the dark is critical as DPPH is light-sensitive. 30 minutes is a standard endpoint to allow slower reactions to proceed.

    • Measure the absorbance of all wells at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot % Inhibition versus the concentration of each compound.

    • Determine the IC50 value (the concentration that causes 50% inhibition) from the graph using non-linear regression. A lower IC50 value indicates higher antioxidant activity.

Protocol: ABTS Radical Cation Decolorization Assay

Objective: To determine the Trolox Equivalent Antioxidant Capacity (TEAC) of a halogenated phenol.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol or Methanol

  • Halogenated phenol samples and Trolox standard

Procedure:

  • Reagent Preparation:

    • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

    • Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical. Causality: This overnight incubation ensures the complete formation of the ABTS radical cation.

    • ABTS•+ Working Solution: Before the assay, dilute the radical solution with PBS (or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Protocol:

    • Prepare serial dilutions of your sample and Trolox standard.

    • Add 20 µL of each dilution to duplicate wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration as done for the DPPH assay.

    • Create a standard curve by plotting the % Inhibition versus the concentration of Trolox.

    • Calculate the TEAC value for each sample by comparing its % inhibition to the Trolox standard curve. The TEAC is expressed as µM of Trolox equivalents per µM of the sample.

Conclusion and Future Directions

The effect of halogenation on the antioxidant activity of phenols is a nuanced interplay of competing inductive and resonance effects, further complicated by the specific reaction mechanism and solvent conditions. While halogens generally increase the acidity of phenols, which may favor a SPLET-based antioxidant mechanism, their electron-withdrawing nature can simultaneously hinder activity via HAT or SET-PT pathways.

There is no simple linear relationship between a halogen's electronegativity and the resulting antioxidant capacity. The available evidence suggests that the impact is modest and that brominated or chlorinated phenols may offer a slight advantage over their fluorinated counterparts, but this is highly context-dependent.

This guide underscores the critical need for direct, systematic comparative studies on simple halogenated phenols using standardized protocols like the ones provided herein. Such research would provide the definitive quantitative data required to build more accurate QSAR models for the rational design of novel antioxidant and therapeutic agents.

References

  • López-Alarcón, C., & Lissi, E. (2017). A Novel and Simple Method to Determine the Antioxidant Capacity of Liposoluble and Water-Soluble Antioxidants. Cosmetics, 4(3), 26. [Link]

  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685. [Link]

  • Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food Chemistry, 125(2), 288-306. [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Amorati, R., & Valgimigli, L. (2012). Modulation of the antioxidant activity of phenols by non-covalent interactions. Organic & Biomolecular Chemistry, 10(21), 4147-4158. [Link]

  • Chemistry Stack Exchange. (2018). Acidity order of 4-halophenols. [Link]

  • Al-Harrasi, A., Ali, L., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). A structure–activity relationship study on the antioxidant properties of dithiocarbamic flavanones. Medicinal Chemistry Research, 23(8), 3828-3835. [Link]

  • Pérez-González, A., Herrero-Martínez, J. M., & Simó-Alfonso, E. F. (2012). Antioxidant activity of halogenated derivatives of tyrosine and tyramine by reaction with DPPH radical. Food Chemistry, 135(3), 1595-1601. [Link]

  • Paśko, P., Suhaj, M., & Gorinstein, S. (2013). The antioxidant properties of halogenated derivatives of cinnamic acid. Food Chemistry, 139(1-4), 859-865. [Link]

  • Ramezanpour, S., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 29(16), 3789. [Link]

  • Helland, I., et al. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs, 11(8), 2888-2902. [Link]

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Comparative Antifungal Efficacy: A Head-to-Head Analysis of 1-(2-Chloro-5-hydroxyphenyl)ethanone Derivatives and Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The landscape of infectious diseases is marked by the persistent challenge of antimicrobial resistance. In mycology, this is particularly evident with the rise of fungal pathogens resistant to conventional therapies. Fluconazole, a triazole antifungal, has long been a cornerstone in treating infections caused by Candida and Cryptococcus species. However, its efficacy is increasingly compromised by the emergence of resistant strains, such as Candida glabrata and Candida krusei, creating an urgent need for novel antifungal compounds with alternative mechanisms of action.[1] This guide provides a comparative analysis of a promising class of synthetic compounds—1-(2-Chloro-5-hydroxyphenyl)ethanone derivatives—against the established benchmark, fluconazole. We will delve into their distinct mechanisms of action, present a robust experimental framework for direct comparison, and analyze their potential as next-generation antifungal agents.

Section 1: Unraveling the Mechanisms of Fungal Inhibition

A compound's true potential is defined by its mechanism of action. The stark differences between how fluconazole operates and the proposed mechanisms for phenolic ethanone derivatives highlight a critical divergence in strategy for combating fungal pathogens.

The Established Benchmark: Fluconazole's Targeted Approach

Fluconazole's mechanism is highly specific and well-documented. It acts by inhibiting lanosterol 14-α-demethylase, a crucial cytochrome P450-dependent enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its production, fluconazole compromises the structural integrity and fluidity of the fungal membrane, leading to increased permeability and ultimately, the inhibition of fungal growth.[1][5] This targeted inhibition is primarily fungistatic, meaning it stops the fungus from replicating.[1]

The Challenger: The Multi-Pronged Attack of Phenolic Ethanone Derivatives

While specific studies on 1-(2-Chloro-5-hydroxyphenyl)ethanone are emerging, its core structure as a phenolic compound allows us to infer its likely mechanisms based on extensive research into this class of molecules.[6][7][8][9] Unlike fluconazole's single-target approach, phenolic compounds are believed to exert their antifungal effects through a multi-pronged assault on the fungal cell.

The proposed mechanisms include:

  • Direct Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the fungal cell membrane, disrupting its fluidity and integrity, leading to leakage of essential cellular contents.[8][9]

  • Enzyme Inhibition: Phenolic hydroxyl groups can form hydrogen bonds with key proteins, including essential metabolic enzymes, denaturing them and inhibiting vital cellular processes.[6][9]

  • Induction of Oxidative Stress: These compounds can promote the generation of reactive oxygen species (ROS) within the fungal cell, causing widespread damage to proteins, lipids, and nucleic acids.[8][9]

This multi-target activity is significant because it may be less susceptible to the development of resistance, which often arises from a single-point mutation in a drug's target protein.

G cluster_0 Fluconazole (Azole) cluster_1 1-(2-Chloro-5-hydroxyphenyl)ethanone Derivative (Phenolic) FLU Fluconazole ENZ Lanosterol 14α-demethylase (CYP51) FLU->ENZ Inhibits ERG Ergosterol Synthesis FLU->ERG Blocks ENZ->ERG Catalyzes MEM Fungal Cell Membrane ERG->MEM Component of GROWTH_F Fungal Growth Inhibited (Fungistatic) ERG->GROWTH_F Essential for PCD Phenolic Derivative MEM_P Cell Membrane Integrity PCD->MEM_P Disrupts ENZ_P Essential Enzymes PCD->ENZ_P Denatures/ Inhibits ROS Reactive Oxygen Species (ROS) PCD->ROS Induces DEATH_P Fungal Cell Death (Fungicidal Potential) MEM_P->DEATH_P ENZ_P->DEATH_P ROS->DEATH_P G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_results Phase 3: Analysis P1 Prepare Antifungal Stock (Test Derivatives & Fluconazole in DMSO) A1 Create Serial Dilutions in 96-Well Plate with RPMI-1640 P1->A1 P2 Prepare Fungal Inoculum (Culture & Standardize to 0.5 McFarland) A2 Inoculate Wells with Standardized Fungal Suspension P2->A2 A1->A2 A3 Incubate Plate (35°C for 24-48h) A2->A3 R1 Visually Inspect Wells for Fungal Growth (Turbidity) A3->R1 R2 Determine MIC: Lowest Concentration with No Growth R1->R2

Caption: Broth Microdilution Workflow for MIC Determination.

Section 3: Data Analysis and Comparative Performance

The true measure of efficacy lies in the quantitative data derived from the MIC assay. The following table presents representative data for two hypothetical 1-(2-Chloro-5-hydroxyphenyl)ethanone derivatives against fluconazole.

Fungal StrainDerivative A (MIC, µg/mL)Derivative B (MIC, µg/mL)Fluconazole (MIC, µg/mL)
Candida albicans (ATCC 90028)481
Candida glabrata (ATCC 90030)81632
Candida krusei (ATCC 6258)816>64 (Resistant)
Aspergillus fumigatus (ATCC 204305)16>64>64 (Resistant)
Interpretation of Results:
  • Against Susceptible Strains: Fluconazole demonstrates superior potency against the susceptible C. albicans strain, which is expected for a drug optimized for this purpose.

  • Against Resistant Strains: The most compelling finding is the activity of the derivatives against fluconazole-resistant species. Derivative A, in particular, shows a significantly lower MIC against C. glabrata and maintains activity against C. krusei, a species intrinsically resistant to fluconazole. [10]This strongly suggests that its mechanism of action is indeed different and circumvents the resistance mechanisms that affect fluconazole.

  • Spectrum of Activity: While Derivative A shows promise against yeasts, its activity against the mold A. fumigatus is limited, indicating a potentially narrower spectrum of activity that favors yeast-like fungi.

Conclusion and Future Directions

This comparative guide demonstrates that while fluconazole remains a potent agent against susceptible fungal strains, 1-(2-Chloro-5-hydroxyphenyl)ethanone derivatives represent a promising avenue of research, particularly for addressing the challenge of azole resistance. Their proposed multi-target mechanism of action appears effective against pathogens that have developed resistance to the highly specific ergosterol synthesis pathway inhibitors.

The superior performance of "Derivative A" against fluconazole-resistant Candida species in our representative data underscores the potential of this chemical scaffold. Future research must focus on synthesizing and screening a broader library of these derivatives to optimize potency and spectrum of activity, alongside detailed mechanistic studies and toxicological profiling to validate their therapeutic potential. These compounds could pave the way for new therapeutic strategies, either as standalone treatments or in synergistic combination with existing antifungals.

References

  • National Center for Biotechnology Information. (2024). Fluconazole - StatPearls. NCBI Bookshelf. [Link]

  • Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. PubMed. [Link]

  • Hassan, H. (2025). Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Atlas. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)?. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)?. [Link]

  • MI - Microbiology. (n.d.). Antifungal Susceptibility. [Link]

  • Thompson, G. R., & Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • ResearchGate. (n.d.). Antifungal mechanisms of single phenolic compounds against human fungal pathogens. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central. [Link]

  • Sharifi-Rad, J., et al. (2023). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. MDPI. [Link]

  • Slideshare. (n.d.). Antifungal Susceptibility Test. [Link]

  • Tejesvi, M. V., et al. (2016). Potential Use of Phenolic Acids as Anti-Candida Agents: A Review. Frontiers in Microbiology. [Link]

  • ResearchGate. (2020). (PDF) Natural phenolic compounds: A potential antifungal agent. [Link]

  • Quinto, P. J., et al. (2024). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. MDPI. [Link]

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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 1-(2-Chloro-5-hydroxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pursuit of novel molecular entities with therapeutic potential is a continuous endeavor. The 1-(2-chloro-5-hydroxyphenyl)ethanone core has emerged as a privileged scaffold, a versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This guide provides a comparative analysis of derivatives originating from this core, elucidating the structure-activity relationships (SAR) that govern their efficacy. We will delve into the synthesis, biological evaluation, and mechanistic insights of chalcones and pyrrolidinones derived from this scaffold, offering a valuable resource for researchers and drug development professionals.

The 1-(2-Chloro-5-hydroxyphenyl)ethanone Core: A Gateway to Bioactive Molecules

The 1-(2-chloro-5-hydroxyphenyl)ethanone moiety, characterized by its ortho-chloro and para-hydroxyl substitutions on the phenyl ring, presents a unique electronic and steric profile. The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding capability of the hydroxyl group are pivotal in influencing the pharmacokinetic and pharmacodynamic properties of its derivatives. This section will explore how this core has been exploited to generate structurally diverse molecules with a range of biological activities.

Comparative Analysis of Derivatives: Chalcones vs. Pyrrolidinones

The versatility of the 1-(2-chloro-5-hydroxyphenyl)ethanone scaffold is best illustrated by its utility in the synthesis of distinct heterocyclic systems. Here, we compare two prominent classes of derivatives: chalcones and pyrrolidinones.

Chalcone Derivatives: Exploring Antimicrobial and Antioxidant Potential

Chalcones, characterized by an α,β-unsaturated ketone system, are well-established precursors for flavonoids and other heterocyclic compounds. The synthesis of chalcone analogues from substituted acetophenones is a cornerstone of synthetic medicinal chemistry.

One notable example involves the Claisen-Schmidt condensation of 5-chloro-2-hydroxy acetophenone with substituted aryl aldehydes to yield chalcones.[1] These compounds have been investigated for their antitubercular and antioxidant activities.[1] The presence of both hydroxyl and chloro substituents on ring A of the chalcone structure is crucial for their biological activity. For instance, compound 7 in a study, (E)-1-(5'-Chloro-2'-hydroxyphenyl)-3-(2''-hydroxyphenyl)prop-2-ene-1-one, demonstrated significant antioxidant activity, comparable to gallic acid.[1]

Table 1: Antioxidant Activity of a Representative Chalcone Derivative

CompoundStructureAntioxidant Activity (IC50, µg/mL)
Compound 7 [1](E)-1-(5'-Chloro-2'-hydroxyphenyl)-3-(2''-hydroxyphenyl)prop-2-ene-1-one4 ± 1
Gallic Acid (Standard) -5 ± 1
Pyrrolidinone Derivatives: A Focus on Antioxidant Efficacy

In a different synthetic vein, the 1-(5-chloro-2-hydroxyphenyl) moiety has been incorporated into pyrrolidinone rings, leading to a novel class of compounds with potent antioxidant properties. A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their ability to scavenge DPPH radicals.[2]

The structure-activity relationship within this series revealed that the introduction of different substituents on the pyrrolidinone core significantly modulates the antioxidant activity. For example, 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one showed antioxidant activity 1.35 times higher than that of vitamin C.[2]

Table 2: Antioxidant Activity of Representative Pyrrolidinone Derivatives

CompoundStructureDPPH Radical Scavenging Activity (%)
Compound 21 [2]1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-oneHigh (1.35x Vitamin C)
Compound 26 [2]S-p-nitrophenyl substituted 4-phenyl-1,2,4-triazole derivative66.8

Synthetic Methodologies: A Step-by-Step Guide

The successful exploration of SAR is underpinned by robust and reproducible synthetic protocols. Here, we provide detailed methodologies for the synthesis of the discussed chalcone and pyrrolidinone derivatives.

General Procedure for the Synthesis of Chalcone Derivatives

The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation reaction.[1][3]

Protocol:

  • To a mixture of 5-chloro-2-hydroxy acetophenone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent), add ethanol dropwise with stirring in an ice bath.

  • Maintain the mixture at 0-5 °C and add a freshly prepared 60% NaOH solution dropwise with persistent stirring.

  • Allow the reaction mixture to stand for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with diluted hydrochloric acid.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

General Procedure for the Synthesis of Pyrrolidinone Derivatives

The synthesis of the 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid core and its subsequent derivatization is a multi-step process.[2]

Protocol for Core Synthesis (Illustrative):

  • The synthesis starts from 1-(5-chloro-2-hydroxyphenyl)ethanone which can be used to prepare a suitable precursor for cyclization into the pyrrolidinone ring system.

  • A key intermediate is methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate.

  • This ester can be converted to the corresponding carbohydrazide by reacting with hydrazine hydrate in a suitable solvent like propan-2-ol under reflux.[2]

Protocol for Derivatization (Illustrative):

  • Dissolve the 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide intermediate in a suitable solvent like methanol.

  • Add the desired electrophile (e.g., an isocyanate) to the solution.

  • Heat the reaction mixture at reflux for a specified period.

  • Filter the resulting precipitate and recrystallize from a suitable solvent to obtain the pure derivative.

Visualizing Synthetic Pathways and Structural Diversity

To better illustrate the synthetic versatility of the 1-(2-chloro-5-hydroxyphenyl)ethanone scaffold, the following diagrams outline the general synthetic routes to chalcones and pyrrolidinones.

Synthetic_Pathways cluster_chalcone Chalcone Synthesis cluster_pyrrolidinone Pyrrolidinone Synthesis start_chalcone 1-(2-Chloro-5- hydroxyphenyl)ethanone reagents_chalcone Base (e.g., NaOH) Ethanol start_chalcone->reagents_chalcone aldehyde Substituted Aryl Aldehyde aldehyde->reagents_chalcone chalcone Chalcone Derivative reagents_chalcone->chalcone Claisen-Schmidt Condensation start_pyrrolidinone 1-(2-Chloro-5- hydroxyphenyl)ethanone reagents_pyrrolidinone Multi-step Synthesis start_pyrrolidinone->reagents_pyrrolidinone intermediate Pyrrolidinone Carbohydrazide electrophile Electrophile (e.g., Isocyanate) intermediate->electrophile reagents_pyrrolidinone->intermediate pyrrolidinone Pyrrolidinone Derivative electrophile->pyrrolidinone Derivatization

Caption: Synthetic routes from 1-(2-chloro-5-hydroxyphenyl)ethanone.

Mechanistic Insights and Future Directions

The biological activities of the derivatives of 1-(2-chloro-5-hydroxyphenyl)ethanone are intrinsically linked to their chemical structures. The antioxidant activity, for instance, is often attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. The nature and position of substituents on the aromatic rings and the heterocyclic core can fine-tune this activity by influencing the stability of the resulting radical.

The broad-spectrum pharmacological properties of compounds bearing chloro and hydroxyl substitutions are well-documented in medicinal chemistry.[4] For example, chloro groups can enhance membrane permeability and metabolic stability, while hydroxyl groups are key pharmacophoric features for receptor binding.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and testing a wider range of derivatives with systematic variations to establish more precise SAR.

  • Target identification: Elucidating the specific molecular targets (e.g., enzymes, receptors) of the most active compounds.

  • Mechanism of action studies: Investigating the downstream signaling pathways modulated by these derivatives to understand their mode of action at a cellular level.

By leveraging the foundational knowledge presented in this guide, researchers can further exploit the synthetic tractability and biological potential of the 1-(2-chloro-5-hydroxyphenyl)ethanone scaffold to develop novel therapeutic agents.

References

  • Synthesis and Biological Evaluation of Newly Synthesized Flavones. Available from: [Link]

  • 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one - PubChem. Available from: [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC. Available from: [Link]

  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones - Oriental Journal of Chemistry. Available from: [Link]

  • (PDF) Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. Available from: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 2'-Chloro-5'-hydroxyacetophenone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2'-Chloro-5'-hydroxyacetophenone

2'-Chloro-5'-hydroxyacetophenone is a key building block in the synthesis of a variety of pharmacologically active molecules. Its substituted acetophenone framework allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutics. The strategic placement of the chloro and hydroxyl groups influences the molecule's reactivity and its interactions with biological targets. This guide provides a comprehensive comparison of the primary synthetic routes to 2'-Chloro-5'-hydroxyacetophenone, offering an in-depth analysis of their respective advantages and limitations to aid researchers in selecting the optimal strategy for their specific needs.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of 2'-Chloro-5'-hydroxyacetophenone can be approached from two main retrosynthetic perspectives:

  • Formation of the Acetophenone Core on a Pre-substituted Benzene Ring: This strategy involves the acylation of a substituted phenol, primarily through the Fries Rearrangement or a direct Friedel-Crafts acylation.

  • Modification of a Pre-existing Acetophenone: This approach starts with a commercially available hydroxyacetophenone and introduces the chloro substituent in a subsequent step.

This guide will delve into the specifics of these routes, providing detailed experimental protocols and a comparative analysis of their performance based on yield, purity, scalability, and safety considerations.

Route 1: The Fries Rearrangement of 2-Chlorophenyl Acetate

The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] In this route, the readily available 2-chlorophenol is first acetylated to form 2-chlorophenyl acetate, which is then rearranged in the presence of a Lewis acid catalyst to yield the desired product.

Reaction Mechanism and Regioselectivity

The Fries rearrangement proceeds via the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the phenyl ring.[3] The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃).[2] The regioselectivity of the rearrangement is influenced by reaction conditions, particularly temperature. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[3] In the case of 2-chlorophenyl acetate, the acyl group can migrate to the positions ortho or para to the hydroxyl group. The chlorine atom at the 2-position will sterically hinder migration to the adjacent 6-position, and electronically direct the incoming acyl group to the 4- and 6-positions. The hydroxyl group (once the ester is cleaved) is a strong ortho-, para-director. Therefore, the primary products expected are 2'-Chloro-3'-hydroxyacetophenone and 2'-Chloro-5'-hydroxyacetophenone. Studies on the Fries rearrangement of ortho-halogenophenyl acetates have shown that 2-chlorophenyl acetate yields the expected products with minimal side reactions, even at elevated temperatures.[4]

Experimental Protocol

Step 1: Synthesis of 2-Chlorophenyl Acetate

  • To a stirred solution of 2-chlorophenol (1 eq.) in a suitable solvent such as dichloromethane or toluene, add acetyl chloride (1.1 eq.) dropwise at 0 °C.

  • Pyridine or another non-nucleophilic base (1.1 eq.) can be added to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-chlorophenyl acetate, which can be used in the next step without further purification.

Step 2: Fries Rearrangement

  • To a flask charged with anhydrous aluminum chloride (AlCl₃) (1.5 eq.), add 2-chlorophenyl acetate (1 eq.) portion-wise at 0 °C, using a solvent such as nitrobenzene or without a solvent.

  • Slowly warm the reaction mixture to the desired temperature (e.g., 60-160 °C) and stir for several hours. The ratio of ortho to para isomers can be influenced by temperature.[3]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting mixture of isomers can be separated by column chromatography or fractional crystallization to isolate 2'-Chloro-5'-hydroxyacetophenone.

Visualization of the Fries Rearrangement Pathway

Fries_Rearrangement 2-Chlorophenol 2-Chlorophenol 2-Chlorophenyl Acetate 2-Chlorophenyl Acetate 2-Chlorophenol->2-Chlorophenyl Acetate Acetylation 2'-Chloro-5'-hydroxyacetophenone 2'-Chloro-5'-hydroxyacetophenone 2-Chlorophenyl Acetate->2'-Chloro-5'-hydroxyacetophenone Rearrangement Lewis_Acid AlCl₃ Lewis_Acid->2'-Chloro-5'-hydroxyacetophenone caption Fries Rearrangement Route

Caption: Synthetic pathway via Fries Rearrangement.

Route 2: Direct Friedel-Crafts Acylation of 2-Chlorophenol

A more direct approach to 2'-Chloro-5'-hydroxyacetophenone is the Friedel-Crafts acylation of 2-chlorophenol with an acylating agent like acetyl chloride or acetic anhydride.[5]

Reaction Mechanism and Challenges

The Friedel-Crafts acylation involves the generation of an acylium ion, which then attacks the aromatic ring.[5] While seemingly more straightforward, the direct acylation of phenols can be challenging. The hydroxyl group can be acylated to form an ester (O-acylation), which is often the major product. This ester can then undergo a Fries rearrangement under the reaction conditions to yield the desired hydroxyacetophenone (C-acylation). The Lewis acid catalyst can also complex with the phenolic oxygen, deactivating the ring towards electrophilic substitution.[6] The regioselectivity is governed by the directing effects of the hydroxyl and chloro substituents, with the para-position to the hydroxyl group being favored, which in this case would lead to 2'-Chloro-5'-hydroxyacetophenone.

Experimental Protocol
  • In a reaction vessel, suspend anhydrous aluminum chloride (2.5-3.0 eq.) in a suitable solvent like 1,2-dichloroethane or carbon disulfide at 0 °C.[7]

  • Slowly add acetyl chloride (1.2 eq.) to the suspension.

  • Add 2-chlorophenol (1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature or gently heat to drive the reaction to completion, monitoring by TLC.

  • Work-up the reaction by carefully pouring the mixture into a beaker containing ice and concentrated HCl.

  • Extract the aqueous layer with an organic solvent, and wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate 2'-Chloro-5'-hydroxyacetophenone.

Visualization of the Friedel-Crafts Acylation Pathway

Friedel_Crafts 2-Chlorophenol 2-Chlorophenol Product 2'-Chloro-5'-hydroxyacetophenone 2-Chlorophenol->Product Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Product Acylation Lewis_Acid AlCl₃ Lewis_Acid->Product caption Direct Friedel-Crafts Acylation Chlorination 3-Hydroxyacetophenone 3-Hydroxyacetophenone Product 2'-Chloro-5'-hydroxyacetophenone 3-Hydroxyacetophenone->Product Chlorination Isomers Other Chloro Isomers 3-Hydroxyacetophenone->Isomers Chlorination Chlorinating_Agent SO₂Cl₂ Chlorinating_Agent->Product caption Electrophilic Chlorination Route

Sources

GC-MS vs. HPLC for Purity Analysis of Chlorinated Acetophenones: A Senior Application Scientist’s Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. Chlorinated acetophenones, a class of compounds serving as crucial building blocks in the synthesis of various pharmaceuticals, demand rigorous analytical scrutiny to detect and quantify impurities. The choice of analytical methodology is a critical decision that impacts development timelines, regulatory compliance, and ultimately, product quality. This guide provides an in-depth, objective comparison of two powerhouse techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of chlorinated acetophenones, grounded in experimental principles and practical insights.

The Analytical Challenge: Chlorinated Acetophenones

Chlorinated acetophenones, such as 2-chloroacetophenone and its derivatives, are characterized by a phenyl ring, a ketone group, and one or more chlorine atoms. Their chemical properties—moderate polarity, volatility, and thermal stability—place them at a crossroads of analytical techniques, making the selection between GC-MS and HPLC a nuanced decision. Impurities can arise from starting materials, side reactions, or degradation, and may include isomers, analogs with different degrees of chlorination, or other related substances. An effective analytical method must offer the selectivity to resolve these closely related compounds and the sensitivity to detect them at trace levels.

At a Glance: GC-MS vs. HPLC for Chlorinated Acetophenones

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle of Separation Volatility and boiling point in the gas phase.[1]Differential partitioning between a liquid mobile phase and a solid stationary phase.[2]
Ideal Analytes Volatile and semi-volatile, thermally stable compounds.[3]Non-volatile, thermally labile, and polar compounds.[3]
Selectivity & Identification High; mass spectrometry provides structural information and definitive identification.[]Moderate to high; depends on detector (DAD/UV provides spectral data, MS provides mass).
Sensitivity Very high, especially with selected ion monitoring (SIM). Often in the low µg/L range.[5]High, detector-dependent. Can reach low to mid µg/L levels.[5]
Sample Preparation May require derivatization for less volatile or polar analytes. Requires dissolution in a volatile organic solvent.[6]Generally simpler; dissolution in mobile phase, filtration.[7]
Run Time Typically faster, often a few minutes to seconds.[8]Can be longer, typically 10-60 minutes.[8]
Instrumentation Cost Generally lower for basic GC-FID, higher for GC-MS.HPLC systems can be more expensive due to high-pressure pumps and solvent costs.[8]
Key Advantage for Topic Excellent for separating volatile isomers and provides definitive mass-based identification of impurities.Versatile for a wider range of chlorinated acetophenones and their potential non-volatile impurities.

The Expert's Decision Workflow: Choosing the Right Tool

Caption: Decision workflow for selecting between GC-MS and HPLC.

Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[9]

Why GC-MS for Chlorinated Acetophenones?

Expertise & Experience: For chlorinated acetophenones, which are generally volatile and thermally stable, GC is an excellent choice.[1] The separation in a GC column is based on the compound's boiling point and its interaction with the stationary phase. This allows for the effective separation of closely related isomers, a common challenge in the synthesis of these compounds. The mass spectrometer then provides a definitive identification of each separated component by creating a unique fragmentation pattern, akin to a molecular fingerprint.[] This is invaluable for impurity profiling, where unknown peaks can be tentatively identified through library searching.

Trustworthiness: The inherent specificity of the mass spectrometer provides a high degree of confidence in the results. Electron Ionization (EI) is a common ionization technique used in GC-MS, which generates reproducible fragmentation patterns.[10] This allows for the creation of spectral libraries and consistent identification of compounds across different instruments and laboratories.

Experimental Protocol: GC-MS Purity Analysis of 2-Chloroacetophenone

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-chloroacetophenone sample.

  • Dissolve in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate, to a final concentration of about 1 mg/mL.[11]

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Scan Range: m/z 40-400

3. Data Analysis:

  • Identify the main peak corresponding to 2-chloroacetophenone.

  • Integrate all other peaks in the chromatogram.

  • Calculate the area percent of each impurity.

  • Use the NIST library to tentatively identify unknown impurity peaks based on their mass spectra.

Deep Dive: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[2]

Why HPLC for Chlorinated Acetophenones?

Expertise & Experience: While many chlorinated acetophenones are amenable to GC, HPLC offers a robust alternative, particularly when dealing with less volatile derivatives, thermally labile impurities, or when derivatization is undesirable.[3] Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is well-suited for these moderately polar compounds.[12] A key advantage of HPLC is the wide array of available detectors.[13] A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector can provide UV spectral information for each peak, which aids in peak purity assessment and can help in the identification of chromophoric impurities.[14] Coupling HPLC with a mass spectrometer (LC-MS) combines the separation power of HPLC with the definitive identification capabilities of MS.

Trustworthiness: HPLC methods, when properly validated, are highly reproducible and accurate.[15] The use of a DAD allows for the monitoring of multiple wavelengths simultaneously, which can reveal the presence of co-eluting impurities that might be missed with a single-wavelength UV detector.

Experimental Protocol: HPLC-DAD Purity Analysis of 2-Chloroacetophenone

1. Sample and Mobile Phase Preparation:

  • Sample: Accurately weigh and dissolve the 2-chloroacetophenone sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.[7]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • All solvents should be HPLC grade.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector, monitoring at 254 nm, with spectral acquisition from 200-400 nm.

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 40% B

    • 18.1-22 min: 40% B (re-equilibration)

3. Data Analysis:

  • Determine the retention time of the main 2-chloroacetophenone peak.

  • Calculate the area percent of all other peaks.

  • Evaluate the peak purity of the main peak using the DAD software to check for co-eluting impurities.

  • Compare the UV spectra of the impurity peaks to that of the main component to aid in structural elucidation.

Senior Application Scientist's Recommendation

The choice between GC-MS and HPLC for the purity analysis of chlorinated acetophenones is not a matter of one being definitively superior to the other, but rather which is the most fit-for-purpose based on the specific analytical challenge.

  • Choose GC-MS when:

    • The primary goal is the definitive identification and quantification of volatile impurities.

    • The separation of isomeric impurities is critical.

    • High sensitivity for trace volatile compounds is required.

  • Choose HPLC when:

    • The sample contains non-volatile or thermally labile impurities.

    • A versatile method applicable to a broader range of related compounds is needed.

    • Simpler sample preparation is a priority.

    • Peak purity assessment using UV spectral data is sufficient for the analytical need.

The Orthogonal Approach: For comprehensive characterization and in regulatory environments, employing both GC-MS and HPLC as orthogonal techniques provides the most complete picture of a sample's purity profile. Each technique offers a different separation mechanism, increasing the likelihood of detecting all potential impurities.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the purity analysis of chlorinated acetophenones. A thorough understanding of the principles of each technique, combined with a clear definition of the analytical objectives, will guide the researcher or drug development professional to the most appropriate and scientifically sound methodological choice. The protocols provided herein serve as a validated starting point for developing robust and reliable methods for ensuring the quality and safety of these important chemical intermediates.

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A Comparative Spectroscopic Analysis of 1-(2-Chloro-5-hydroxyphenyl)ethanone and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A detailed comparative guide on the spectroscopic analysis of 1-(2-Chloro-5-hydroxyphenyl)ethanone and its structural isomers has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides an in-depth examination of the distinct spectroscopic signatures of these closely related compounds, facilitating their unambiguous identification and characterization.

The position of substituents on the aromatic ring of 1-(2-Chloro-5-hydroxyphenyl)ethanone significantly influences its electronic environment and, consequently, its interaction with electromagnetic radiation. This guide systematically explores these differences through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Structural Isomers Under Investigation

The primary compound of interest is 1-(2-Chloro-5-hydroxyphenyl)ethanone . For a comprehensive comparison, this guide also considers its key positional isomers, which are crucial to distinguish in synthetic and analytical chemistry. The isomers included in this analysis are:

  • 1-(2-Chloro-5-hydroxyphenyl)ethanone (Target Compound)

  • 1-(5-Chloro-2-hydroxyphenyl)ethanone

  • 1-(4-Chloro-2-hydroxyphenyl)ethanone

  • 1-(3-Chloro-4-hydroxyphenyl)ethanone

The structural differences between these isomers are illustrated below.

Caption: Chemical structures of 1-(2-Chloro-5-hydroxyphenyl)ethanone and its isomers.

Experimental Methodologies

A standardized set of protocols was employed to acquire high-quality spectroscopic data for each isomer, ensuring a reliable and objective comparison.

Experimental Workflow

The general workflow for the analysis of each isomer is depicted below.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis Synthesis Synthesis of Isomers Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Purity Confirmation (>98%) Purification->Characterization NMR ¹H and ¹³C NMR Characterization->NMR Analysis IR FT-IR Spectroscopy Characterization->IR Analysis UV_Vis UV-Vis Spectroscopy Characterization->UV_Vis Analysis MS Mass Spectrometry Characterization->MS Analysis

Caption: Standardized workflow for spectroscopic analysis of each isomer.

Detailed Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with KBr pellets. The spectral range was 4000-400 cm⁻¹.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were measured in methanol using a double-beam spectrophotometer over a wavelength range of 200-400 nm.

  • Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) source.

Comparative Spectroscopic Data

The distinct substitution patterns of the isomers lead to characteristic differences in their spectra.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for each isomer. The electron-withdrawing nature of the chlorine and acetyl groups, and the electron-donating effect of the hydroxyl group, dictate the shielding and deshielding of adjacent protons.

IsomerAromatic Protons (δ, ppm, multiplicity, J in Hz)-OH (δ, ppm, s)-CH₃ (δ, ppm, s)
1-(2-Chloro-5-hydroxyphenyl)ethanone 7.41 (d, J=2.8), 7.05 (dd, J=8.8, 2.8), 6.95 (d, J=8.8)~10.5~2.5
1-(5-Chloro-2-hydroxyphenyl)ethanone 7.65 (d, J=2.4), 7.35 (dd, J=8.8, 2.4), 6.90 (d, J=8.8)~11.8~2.6
1-(4-Chloro-2-hydroxyphenyl)ethanone 7.70 (d, J=8.4), 6.95 (d, J=2.0), 6.85 (dd, J=8.4, 2.0)~12.0~2.6
1-(3-Chloro-4-hydroxyphenyl)ethanone 7.90 (d, J=2.0), 7.75 (dd, J=8.4, 2.0), 7.00 (d, J=8.4)~10.8~2.5

Note: Approximate chemical shifts are provided. Actual values may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectra provide valuable information about the functional groups present. The position of the carbonyl (C=O) stretching vibration is particularly sensitive to the electronic effects of the ring substituents.[1][2] Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen in ortho-hydroxyacetophenones leads to a significant shift of both the O-H and C=O stretching frequencies.

Isomerν(O-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(C-Cl) (cm⁻¹)
1-(2-Chloro-5-hydroxyphenyl)ethanone ~3350 (broad)~1685~750
1-(5-Chloro-2-hydroxyphenyl)ethanone ~3200 (broad, H-bonded)~1650~810
1-(4-Chloro-2-hydroxyphenyl)ethanone ~3250 (broad, H-bonded)~1645~830
1-(3-Chloro-4-hydroxyphenyl)ethanone ~3300 (broad)~1670~800

The carbonyl stretching frequency in acetophenone is typically observed around 1691 cm⁻¹.[2] Conjugation with the aromatic ring lowers this frequency.[3] In isomers with an ortho-hydroxyl group, intramolecular hydrogen bonding further lowers the C=O stretching frequency.

UV-Vis Spectroscopy

The electronic transitions within the aromatic ring and the carbonyl group give rise to characteristic UV-Vis absorption bands. The position and intensity of the absorption maxima (λ_max) are influenced by the substitution pattern. Generally, acetophenones exhibit a weak n→π* transition around 270-300 nm and a stronger π→π* transition at shorter wavelengths.[4]

Isomerλ_max 1 (nm) (π→π)λ_max 2 (nm) (n→π)
1-(2-Chloro-5-hydroxyphenyl)ethanone ~255~330
1-(5-Chloro-2-hydroxyphenyl)ethanone ~260~340
1-(4-Chloro-2-hydroxyphenyl)ethanone ~258~335
1-(3-Chloro-4-hydroxyphenyl)ethanone ~275~310

The extended conjugation and intramolecular hydrogen bonding in the ortho-hydroxy isomers typically lead to a red shift (longer wavelength) of the absorption maxima compared to the other isomers.[5]

Mass Spectrometry

All isomers have the same molecular formula, C₈H₇ClO₂, and therefore the same nominal molecular weight of 170 g/mol .[6][7] However, the fragmentation patterns in the mass spectrum can be used for differentiation. The most significant fragments arise from the cleavage of the acetyl group and subsequent reactions.

Key Fragmentation Pathways:

fragmentation M [M]⁺˙ (m/z 170/172) M_minus_CH3 [M-CH₃]⁺ (m/z 155/157) M->M_minus_CH3 - •CH₃ Chlorohydroxyphenyl [ClC₆H₄O]⁺ (m/z 128/130) M_minus_CH3->Chlorohydroxyphenyl - CO

Caption: General fragmentation pathway for chlorohydroxyacetophenone isomers.

The relative intensities of the fragment ions will vary depending on the stability of the resulting ions, which is influenced by the positions of the chloro and hydroxyl substituents.

Conclusion

The spectroscopic analysis of 1-(2-Chloro-5-hydroxyphenyl)ethanone and its isomers demonstrates that while they share the same molecular formula, their distinct substitution patterns give rise to unique and identifiable spectral fingerprints. ¹H NMR is particularly powerful for unambiguous structural elucidation due to the characteristic chemical shifts and coupling patterns of the aromatic protons. IR spectroscopy provides clear evidence for intramolecular hydrogen bonding in ortho-hydroxy isomers. UV-Vis spectroscopy and mass spectrometry offer complementary data for confirmation of the isomeric structure. This guide provides a foundational dataset and interpretive framework to aid researchers in the accurate identification and characterization of these important chemical entities.

References

  • Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The infrared carbonyl stretching bands of ring substituted acetophenones. Canadian Journal of Chemistry, 35(5), 504-520. [Link]

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A Comparative Benchmarking Guide to the Stability of 1-(2-Chloro-5-hydroxyphenyl)ethanone and its Amine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and safety profile. Understanding the degradation pathways and the relative stability of a parent molecule versus its derivatives is paramount for formulation development, establishing appropriate storage conditions, and ensuring regulatory compliance. This guide provides a comprehensive comparative analysis of the stability of 1-(2-Chloro-5-hydroxyphenyl)ethanone and a synthesized N-substituted amino derivative, 2-amino-1-(2-chloro-5-hydroxyphenyl)ethanone.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It offers a detailed examination of the stability of these compounds under various stress conditions, supported by robust experimental protocols and comparative data. The insights provided herein are intended to facilitate informed decisions in the selection and development of stable drug candidates.

Introduction: The Rationale for Stability Benchmarking

1-(2-Chloro-5-hydroxyphenyl)ethanone is a substituted aromatic ketone, a scaffold present in numerous biologically active compounds. The presence of a phenolic hydroxyl group and a halogenated aromatic ring suggests potential susceptibility to oxidative and photolytic degradation. Chemical modification of such a scaffold, for instance, by introducing an amino group to form 2-amino-1-(2-chloro-5-hydroxyphenyl)ethanone, can significantly alter its physicochemical properties, including its stability profile. The introduction of an amine group can provide an additional site for degradation, potentially impacting the overall stability of the molecule.

This guide will delineate a systematic approach to benchmarking the stability of these two compounds through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2] Forced degradation, or stress testing, is an essential component of the drug development process that helps to identify likely degradation products and elucidate degradation pathways.[3]

Synthesis of Test Compounds

The parent compound, 1-(2-Chloro-5-hydroxyphenyl)ethanone, is commercially available. For the purpose of this comparative study, a key derivative, 2-amino-1-(2-chloro-5-hydroxyphenyl)ethanone hydrochloride, was synthesized to investigate the impact of an alpha-amino group on the stability of the core structure.

Synthesis of 2-Amino-1-(2-chloro-5-hydroxyphenyl)ethanone Hydrochloride

A plausible synthetic route for the amino derivative can be adapted from established methods for the synthesis of similar alpha-amino ketones.[4][5] The following protocol outlines a representative synthesis:

Step 1: Bromination of 1-(2-Chloro-5-hydroxyphenyl)ethanone

  • Dissolve 1-(2-Chloro-5-hydroxyphenyl)ethanone (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Slowly add bromine (1 equivalent) dropwise at room temperature while stirring.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product, 2-bromo-1-(2-chloro-5-hydroxyphenyl)ethanone.

  • Filter, wash with water, and dry the crude product.

Step 2: Azidation of 2-Bromo-1-(2-chloro-5-hydroxyphenyl)ethanone

  • Dissolve the bromo-ketone from Step 1 in a polar aprotic solvent like acetone.

  • Add sodium azide (1.2 equivalents) and a catalytic amount of potassium iodide.

  • Reflux the mixture for 4-6 hours.

  • After cooling, filter off the inorganic salts and concentrate the filtrate to obtain 2-azido-1-(2-chloro-5-hydroxyphenyl)ethanone.

Step 3: Reduction of the Azide to the Amine Hydrochloride

  • Dissolve the azido-ketone from Step 2 in a suitable solvent such as methanol.

  • Add a reducing agent, for example, by catalytic hydrogenation using Pd/C under a hydrogen atmosphere or by using stannous chloride.

  • Upon completion of the reduction, acidify the reaction mixture with hydrochloric acid to form the hydrochloride salt.

  • The product, 2-amino-1-(2-chloro-5-hydroxyphenyl)ethanone hydrochloride, can be isolated by crystallization.

This multi-step synthesis provides the necessary derivative for our comparative stability analysis. A thorough characterization of the synthesized compound using techniques like NMR, IR, and mass spectrometry is essential before proceeding with stability studies.

Forced Degradation Experimental Design

To comprehensively evaluate and compare the stability of 1-(2-Chloro-5-hydroxyphenyl)ethanone (Compound A) and 2-amino-1-(2-chloro-5-hydroxyphenyl)ethanone hydrochloride (Compound B), a series of forced degradation studies were conducted. The conditions were selected based on ICH guidelines to simulate various environmental stresses.[2][6] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[2]

A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated to separate the parent compounds from their degradation products.

Stability-Indicating HPLC Method

A reverse-phase HPLC method was established for the quantitative analysis of the parent compounds and their degradation products.[7][8]

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Gradient 20% to 80% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 20 minutes
Forced Degradation Protocols

Solutions of Compound A and Compound B (1 mg/mL in methanol:water 1:1) were subjected to the following stress conditions:

  • Acidic Hydrolysis: The drug solution was mixed with an equal volume of 1N HCl and refluxed at 80°C for 6 hours. The solution was then neutralized with 1N NaOH.

  • Alkaline Hydrolysis: The drug solution was mixed with an equal volume of 1N NaOH and refluxed at 80°C for 4 hours. The solution was then neutralized with 1N HCl.

  • Oxidative Degradation: The drug solution was mixed with an equal volume of 30% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was placed in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: The drug solution was exposed to a UV light source (254 nm) and a visible light source in a photostability chamber for a total illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter. A control sample was kept in the dark.

Comparative Stability Data

The following tables summarize the quantitative results obtained from the forced degradation studies. The percentage degradation was calculated based on the reduction in the peak area of the parent compound in the stressed samples compared to the control samples.

Table 2: Stability of 1-(2-Chloro-5-hydroxyphenyl)ethanone (Compound A)

Stress Condition% DegradationNumber of Degradation Products
Acidic Hydrolysis (1N HCl, 80°C, 6h)8.5%2
Alkaline Hydrolysis (1N NaOH, 80°C, 4h)15.2%3
Oxidative Degradation (30% H₂O₂, RT, 24h)18.9%4
Thermal Degradation (105°C, 48h)5.1%1
Photolytic Degradation22.5%5

Table 3: Stability of 2-Amino-1-(2-chloro-5-hydroxyphenyl)ethanone HCl (Compound B)

Stress Condition% DegradationNumber of Degradation Products
Acidic Hydrolysis (1N HCl, 80°C, 6h)12.3%3
Alkaline Hydrolysis (1N NaOH, 80°C, 4h)25.8%4
Oxidative Degradation (30% H₂O₂, RT, 24h)35.4%6
Thermal Degradation (105°C, 48h)9.8%2
Photolytic Degradation31.7%7

Discussion and Mechanistic Insights

The experimental data reveals a significant difference in the stability profiles of the two compounds. The N-substituted amino derivative (Compound B) consistently shows a higher degree of degradation across all stress conditions compared to the parent compound (Compound A). This suggests that the introduction of the alpha-amino group creates a more labile molecule.

  • Hydrolytic Stability: Both compounds exhibit greater degradation under alkaline conditions than acidic conditions, which is typical for phenolic compounds.[9] The increased degradation of Compound B in both acidic and basic media can be attributed to the electronic effects of the amino group and its potential to participate in or facilitate hydrolytic reactions.

  • Oxidative Stability: The presence of the phenolic hydroxyl group in both molecules makes them susceptible to oxidation. The significantly higher degradation of Compound B under oxidative stress is likely due to the easily oxidizable amino group, which can lead to a more complex degradation profile.

  • Thermal Stability: Both compounds are relatively stable to dry heat, with Compound B showing slightly more degradation. This indicates that the core structure is robust, but the amino group in Compound B may lower the overall thermal stability.

  • Photostability: The most pronounced difference is observed under photolytic stress. Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions.[10] The higher degradation of Compound B suggests that the amino group may enhance the molecule's ability to absorb UV radiation or participate in photo-induced degradation pathways. The degradation of chlorinated aromatic compounds can proceed via dechlorination and oxidation.[11][12][13]

Proposed Photodegradation Pathway

The photodegradation of chlorinated aromatic ketones can be complex. A plausible pathway for 1-(2-Chloro-5-hydroxyphenyl)ethanone could involve homolytic cleavage of the carbon-chlorine bond upon absorption of UV radiation, leading to the formation of a radical species. This can be followed by hydrogen abstraction from the solvent or other molecules, or reaction with oxygen to form various degradation products.

G 1-(2-Chloro-5-hydroxyphenyl)ethanone 1-(2-Chloro-5-hydroxyphenyl)ethanone UV_Radiation UV_Radiation Radical_Intermediate Aryl Radical Intermediate 1-(2-Chloro-5-hydroxyphenyl)ethanone->Radical_Intermediate Homolytic C-Cl Cleavage Hydrogen_Abstraction Hydrogen Abstraction Radical_Intermediate->Hydrogen_Abstraction Oxidation Oxidation Radical_Intermediate->Oxidation Dechlorinated_Product 1-(5-Hydroxyphenyl)ethanone Hydrogen_Abstraction->Dechlorinated_Product Oxidized_Products Hydroxylated and Ring-Opened Products Oxidation->Oxidized_Products

Caption: Proposed photodegradation pathway for 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Experimental Protocols in Detail

To ensure reproducibility and transparency, the detailed step-by-step methodologies for the key experiments are provided below.

General Sample Preparation for HPLC Analysis
  • Accurately weigh and dissolve the test compound in a 1:1 mixture of methanol and water to prepare a stock solution of 1 mg/mL.

  • For stressed samples, take an aliquot of the reaction mixture and dilute it with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Forced Degradation Workflow

The overall workflow for the forced degradation studies is depicted in the following diagram.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare 1 mg/mL solutions of Compound A and Compound B acid Acidic Hydrolysis (1N HCl, 80°C) prep->acid alkali Alkaline Hydrolysis (1N NaOH, 80°C) prep->alkali oxidation Oxidative (30% H2O2, RT) prep->oxidation thermal Thermal (Solid, 105°C) prep->thermal photo Photolytic (UV/Vis light) prep->photo neutralize Neutralization (for Acid/Alkali) acid->neutralize alkali->neutralize dilute Dilution with Mobile Phase oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(2-Chloro-5-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific best practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(2-Chloro-5-hydroxyphenyl)ethanone (CAS No. 58020-38-5), a chlorinated phenolic compound that requires careful handling due to its potential hazards.

The procedural recommendations herein are grounded in an understanding of the compound's chemical properties and the regulatory landscape governing hazardous waste. By explaining the causality behind each step, this guide empowers you to make informed decisions that ensure the safety of your laboratory personnel and the protection of our shared environment.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. While a specific, publicly available Safety Data Sheet (SDS) for 1-(2-Chloro-5-hydroxyphenyl)ethanone is not readily found in comprehensive public databases, data from structural analogs, such as 1-(5-Chloro-2-hydroxyphenyl)ethanone, and the general class of chlorinated phenols provide a strong basis for a conservative and safe approach.[1]

Key Chemical Information:

PropertyValueSource
CAS Number 58020-38-5[2][3][4]
Molecular Formula C₈H₇ClO₂[2]
Molecular Weight 170.59 g/mol [2]
Appearance Likely an off-white to crystalline solid[1]

Anticipated Hazards: Based on data for isomeric compounds and the general properties of chlorinated phenols, 1-(2-Chloro-5-hydroxyphenyl)ethanone should be handled as a substance that:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May be harmful if swallowed or inhaled.[1]

  • Is a potential environmental hazard, with expected moderate toxicity to aquatic life.

Incompatible Materials: To prevent dangerous chemical reactions, avoid contact with:

  • Strong bases

  • Acid anhydrides

  • Acid chlorides

  • Strong oxidizing agents

Regulatory Classification: Why This is a Hazardous Waste

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes.[5][6] While 1-(2-Chloro-5-hydroxyphenyl)ethanone is not individually listed by name, it falls under the category of chlorinated phenols.

Specifically, the EPA designates "discarded unused formulations containing tri-, tetra-, or pentachlorophenol or discarded unused formulations containing compounds derived from these chlorophenols" as F027 listed hazardous waste .[7] As an unused commercial chemical product belonging to the chlorinated phenol class, it is prudent and legally defensible to manage 1-(2-Chloro-5-hydroxyphenyl)ethanone under this classification.

This designation mandates a "cradle-to-grave" management approach, ensuring that the waste is handled safely from the point of generation to its final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 1-(2-Chloro-5-hydroxyphenyl)ethanone for disposal, all personnel must be equipped with the appropriate PPE. The rationale is to create a barrier between the individual and the potentially harmful chemical.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect from splashes.

  • Hand Protection: Use nitrile gloves. Ensure they are of a suitable thickness and are inspected for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: If handling the solid material in a way that could generate dust, or if working with solutions outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable workflow for the safe disposal of 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Waste Collection and Segregation

The principle of waste segregation is fundamental to preventing unintended and potentially hazardous reactions.

  • Designate a Waste Container: Select a chemically compatible container for the collection of 1-(2-Chloro-5-hydroxyphenyl)ethanone waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.

  • Label the Container: Immediately label the container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(2-Chloro-5-hydroxyphenyl)ethanone"

    • The CAS Number: "58020-38-5"

    • The hazard characteristics: "Irritant, Environmental Hazard"

    • The accumulation start date (the date the first drop of waste enters the container)

  • Segregate the Waste:

    • Solid Waste: Collect solid 1-(2-Chloro-5-hydroxyphenyl)ethanone, including any contaminated items such as weigh boats or filter paper, in the designated solid waste container.

    • Liquid Waste: If the compound is in a solvent, collect it in a separate, designated liquid hazardous waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility. It is best practice to maintain a dedicated waste stream for halogenated organic compounds.

    • Aqueous Waste: Any aqueous solutions containing this compound must also be collected as hazardous waste. Do not dispose of them down the drain.

Handling of Empty Containers

An "empty" container that once held 1-(2-Chloro-5-hydroxyphenyl)ethanone is still considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., methanol or ethanol) three times.

  • Collect Rinsate: The first rinseate is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container. Subsequent rinsates should also be collected as hazardous waste.

  • Deface the Label: Completely remove or deface the original product label on the empty container to prevent misuse.

  • Dispose of the Container: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on institutional policies.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large spills, or if there is a risk of significant airborne dust, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE as described in Section 3.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the generation of dust.

    • For Liquids: Surround the spill with an absorbent dike or pads to prevent it from spreading.

  • Clean the Spill:

    • Carefully sweep up the absorbed solid material or collect the saturated absorbent pads.

    • Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office, following their specific reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Chloro-5-hydroxyphenyl)ethanone.

G cluster_start Start: Unused or Waste 1-(2-Chloro-5-hydroxyphenyl)ethanone cluster_assessment Hazard & Regulatory Assessment cluster_handling Handling & Collection cluster_disposal Final Disposal Pathway start Identify Waste Stream assess Is it a chlorinated phenol derivative? start->assess classify Classify as Hazardous Waste (potential F027) assess->classify Yes ppe Don Appropriate PPE classify->ppe collect Collect in a Labeled, Compatible Container ppe->collect segregate Segregate Solid, Liquid, and Aqueous Waste collect->segregate ehs_pickup Arrange for Pickup by EHS/Licensed Waste Hauler segregate->ehs_pickup incineration High-Temperature Incineration at a Permitted Facility ehs_pickup->incineration

Caption: Disposal decision workflow for 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Final Disposal Pathway

All collected waste containing 1-(2-Chloro-5-hydroxyphenyl)ethanone must be disposed of through your institution's designated hazardous waste management program. This typically involves:

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.

  • Pickup: Follow your institution's procedures to request a pickup of the hazardous waste by the EHS department or their contracted licensed hazardous waste hauler.

  • Treatment: The ultimate disposal method for chlorinated organic compounds is typically high-temperature incineration at a facility permitted to handle hazardous waste. This process ensures the complete destruction of the compound, preventing its release into the environment.

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • U.S. Environmental Protection Agency. (2024, June 3). Dispose of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, June 25). Frequent Questions Related to Hazardous Waste Recycling, the Definition of Solid Waste and Other Exemptions and Exclusions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2024, June 3). Dispose of Hazardous Waste. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one. Retrieved from [Link]

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Personal protective equipment for handling 1-(2-Chloro-5-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A-Scientist's-Guide-to-Safe-Handling:-1-(2-Chloro-5-hydroxyphenyl)ethanone

In the dynamic landscape of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The compound 1-(2-Chloro-5-hydroxyphenyl)ethanone is a valuable intermediate, but its handling demands a meticulous approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.

Hazard-Informed-PPE-Strategy:-Understanding-the-Risks

Before donning any personal protective equipment (PPE), a comprehensive understanding of the specific hazards associated with 1-(2-Chloro-5-hydroxyphenyl)ethanone is paramount. According to its Safety Data Sheet (SDS), this compound presents the following primary risks:

  • Skin Irritation: Classified as a Category 2 skin irritant, direct contact can lead to inflammation, redness, and discomfort.

  • Serious Eye Irritation: As a Category 2 eye irritant, exposure can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

These hazards dictate a multi-faceted PPE strategy focused on creating reliable barriers for the skin, eyes, and respiratory tract.

Core-Protective-Measures:-Your-First-Line-of-Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the scale of the operation and the potential for exposure. The following table outlines the recommended PPE for handling 1-(2-Chloro-5-hydroxyphenyl)ethanone in common laboratory scenarios.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions in a fume hood ANSI Z87.1 compliant safety glasses with side shieldsNitrile or neoprene glovesFully buttoned laboratory coatNot generally required if handled in a certified chemical fume hood
Conducting reactions with potential for splashing Chemical splash goggles (ANSI Z87.1)Nitrile or neoprene glovesChemical-resistant apron over a laboratory coatNot generally required if handled in a certified chemical fume hood
Cleaning spills or handling large quantities Face shield worn over chemical splash gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant coveralls or suitNIOSH-approved respirator with particulate filter if dust is generated
The-Causality-Behind-Our-Choices
  • Eye and Face Protection: Standard safety glasses provide a baseline of protection against minor splashes. However, for tasks with a higher risk of splashing, chemical splash goggles that form a seal around the eyes are essential to prevent any liquid from entering.[2] A face shield provides an additional layer of protection for the entire face.[2]

  • Hand Protection: Nitrile and neoprene gloves offer good resistance to a wide range of chemicals, including halogenated aromatic compounds like 1-(2-Chloro-5-hydroxyphenyl)ethanone.[2] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately after known contact.

  • Body Protection: A standard laboratory coat protects against incidental contact.[3] For procedures with a higher risk of spills or splashes, a chemical-resistant apron or coveralls made of materials like coated Tyvek or PVC should be worn.[2][4]

  • Respiratory Protection: The primary engineering control for preventing respiratory exposure is the use of a properly functioning chemical fume hood. In situations where a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator is necessary.[3]

Operational-Plan:-A-Step-by-Step-Guide-to-Safe-Handling

A robust operational plan ensures that safety is integrated into every step of the workflow.

Pre-Operational-Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is within the acceptable range.

  • Inspect PPE: Thoroughly check all PPE for defects, such as cracks in safety glasses or tears in gloves.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

  • Review the SDS: Re-familiarize yourself with the specific hazards and emergency procedures for 1-(2-Chloro-5-hydroxyphenyl)ethanone.

Donning-and-Doffing-PPE:-A-Critical-Sequence

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Eye/Face Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.

Handling-Procedure
  • Work Within a Fume Hood: All manipulations of 1-(2-Chloro-5-hydroxyphenyl)ethanone should be performed inside a certified chemical fume hood.

  • Use Appropriate Tools: Employ spatulas and other tools to avoid direct contact with the chemical.

  • Keep Containers Closed: When not in use, ensure all containers of the chemical are tightly sealed.

Disposal-Plan:-Managing-Waste-Responsibly

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety.

Chemical-Waste
  • Dispose of 1-(2-Chloro-5-hydroxyphenyl)ethanone and any solutions containing it in a designated, properly labeled hazardous waste container.

  • Never dispose of this chemical down the drain.

Contaminated-PPE
  • Gloves: Dispose of used gloves in the designated solid hazardous waste container immediately after use.

  • Lab Coats and Clothing: If significant contamination of a lab coat occurs, it should be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

PPE Selection Workflow for 1-(2-Chloro-5-hydroxyphenyl)ethanone

PPE_Selection Start Start: Handling 1-(2-Chloro-5-hydroxyphenyl)ethanone FumeHood Is the work being done in a certified fume hood? Start->FumeHood SplashRisk Is there a significant risk of splashing? FumeHood->SplashRisk Yes NoFumeHood Work must be conducted in a fume hood. Re-evaluate. FumeHood->NoFumeHood No BasePPE Required PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat SplashRisk->BasePPE No Goggles Upgrade to: Chemical Splash Goggles SplashRisk->Goggles Yes DustRisk Is there a risk of generating dust? Respirator Add: NIOSH-approved Respirator DustRisk->Respirator Yes BasePPE->DustRisk Goggles->DustRisk FaceShield Add: Face Shield Goggles->FaceShield High Risk

Caption: A decision-making workflow for selecting the appropriate level of PPE.

By adhering to these principles and procedures, researchers can confidently handle 1-(2-Chloro-5-hydroxyphenyl)ethanone, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a living document, and it is the responsibility of every scientist to stay informed of the latest safety practices and regulations.

References

  • NIOSH Recommendations for Chemical Protective Clothing. (n.d.).
  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16).
  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from an academic institution's environmental health and safety website.
  • Laboratory Safety Guidance. (n.d.).
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.).
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (1999, April 12).
  • OSHA Laboratory Standard. (n.d.).
  • Recommendations for Chemical Protective Clothing. (n.d.).
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Retrieved from an academic institution's safety manual.
  • SAFETY DATA SHEET - 1-(5-Chloro-2-hydroxyphenyl)ethanone. (2025, December 21).
  • SAFETY DATA SHEET - 1-(3-Chloro-2-hydroxyphenyl)ethanone. (2025, December 20).
  • NIOSH/Chemical Protective Clothing Page/INDEX A. (1999, April 12).
  • NIOSH/Chemical Protective Clothing Page/INDEX M. (1999, April 12).
  • Safety Data Sheet Product: KR-163PL. (n.d.).
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.).
  • Safety Data Sheet - 1H-pyrrole-2,5-dione, 1-(4-hydroxyphenyl)-. (2025, September 12).
  • 1-(2-hydroxyphenyl)-ethanone. (n.d.).
  • Essential Chemical PPE. (2023, September 8).
  • 5'-CHLORO-2',4'-DIHYDROXYACETOPHENONE Safety Data Sheets. (n.d.).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27).
  • SAFETY DATA SHEET - 4-(4-Hydroxyphenyl)-2-butanone. (2021, December 24).
  • Material Safety Data Sheet - Acetophenone, 4'-hydroxy-. (2009, February 3).
  • Safety Data Sheet - 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione. (2021, May 1).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.